2,2-Dimethyltetrahydrofuran
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyloxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-6(2)4-3-5-7-6/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDIRKNRUWXYLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70905331 | |
| Record name | 2,2-Dimethyloxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-17-4, 1320-94-1 | |
| Record name | 2,2-Dimethyltetrahydrofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, tetrahydrodimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethyloxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethyltetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyltetrahydrofuran is a heterocyclic ether that presents as a colorless liquid. Its unique structural features, particularly the gem-dimethyl group at the 2-position, influence its physical and chemical properties, making it a subject of interest in various chemical applications. This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an examination of its reactivity.
Chemical and Physical Properties
This compound, with the chemical formula C₆H₁₂O, possesses a set of distinct physical and chemical properties.[1][2] These properties are summarized in the tables below for easy reference and comparison.
General Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,2-Dimethyloxolane | [3] |
| CAS Number | 1003-17-4 | [1][2] |
| Molecular Formula | C₆H₁₂O | [1][2] |
| Molecular Weight | 100.16 g/mol | [2][4] |
| InChI | InChI=1S/C6H12O/c1-6(2)4-3-5-7-6/h3-5H2,1-2H3 | [1][4] |
| InChIKey | ZPDIRKNRUWXYLJ-UHFFFAOYSA-N | [1][4] |
| Canonical SMILES | CC1(C)CCCO1 | [2][4] |
Physical Properties
| Property | Value | Unit | Source |
| Boiling Point | 363.15 - 370.00 | K | [1][4] |
| Melting Point | 158.69 | K | [4] |
| Density | 0.8355 (estimate) | g/cm³ | |
| Flash Point | 4.5 | °C | |
| Vapor Pressure | ln(Pvp) = 1.47025e+01 - 3.25146e+03 / (T - 4.27170e+01) | kPa | [4] |
| logP (Octanol/Water) | 1.575 | [4] | |
| Water Solubility (log10WS) | -1.43 | mol/l | [4] |
| Refractive Index | 1.411 |
Thermodynamic Properties
| Property | Value | Unit | Source |
| Proton Affinity (PAff) | 847.70 | kJ/mol | [4][5] |
| Gas Basicity (BasG) | 818.50 | kJ/mol | [4][5] |
| Enthalpy of Vaporization (ΔvapH°) | 32.57 | kJ/mol | [4][5] |
| Enthalpy of Fusion (ΔfusH°) | 6.91 | kJ/mol | [4][5] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -55.42 | kJ/mol | [5] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -223.45 | kJ/mol | [4][5] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the intramolecular hydroalkoxylation of an unsaturated alcohol, such as 2-methyl-3-buten-2-ol. This acid-catalyzed cyclization provides a direct route to the target molecule.
Protocol: Acid-Catalyzed Intramolecular Cyclization of 2-Methyl-3-buten-2-ol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-3-buten-2-ol.
-
Solvent and Catalyst: Dissolve the alcohol in a suitable inert solvent, such as dichloromethane or toluene. Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid or sulfuric acid.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the same organic solvent used for the reaction. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation to obtain pure this compound.
Caption: Synthesis of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Instrumentation: A Bruker AVANCE spectrometer operating at 400 MHz.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire the spectrum at room temperature.
-
Expected Chemical Shifts (δ):
-
~1.2 ppm (singlet, 6H, 2 x CH₃)
-
~1.8 ppm (multiplet, 2H, -CH₂-)
-
~3.7 ppm (triplet, 2H, -O-CH₂-)
-
-
-
¹³C NMR Spectroscopy:
-
Instrumentation: A Bruker AVANCE spectrometer operating at 100 MHz.
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Data Acquisition: Acquire the proton-decoupled spectrum at room temperature.
-
Expected Chemical Shifts (δ):
-
~26 ppm (2 x CH₃)
-
~40 ppm (-CH₂-)
-
~67 ppm (-O-CH₂-)
-
~82 ppm (quaternary C)
-
-
Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer.
-
Sample Preparation: Place a drop of neat liquid this compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Expected Absorptions (ṽ):
-
2970-2860 cm⁻¹ (C-H stretching)
-
1465 cm⁻¹ (C-H bending)
-
1070 cm⁻¹ (C-O-C stretching)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: An Agilent 7890B GC system coupled to a 5977A MS detector.
-
GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Mass Range: m/z 30-300.
Chemical Reactivity and Applications
Solvent Properties
This compound is a versatile aprotic solvent. Its gem-dimethyl groups enhance its stability compared to tetrahydrofuran (THF), particularly towards strong bases. It is a suitable medium for various organic reactions, including Grignard reactions.[6] Its ability to dissolve a range of polar and nonpolar compounds makes it a useful alternative to other ether solvents.[6]
Peroxide Formation and Testing
Like many ethers, this compound can form explosive peroxides upon exposure to air and light. Therefore, it is crucial to test for the presence of peroxides before use, especially before distillation or concentration.
Protocol: Qualitative Test for Peroxides
-
Reagent Preparation: Prepare a fresh solution of potassium iodide (KI) by dissolving 100 mg of KI in 1 mL of glacial acetic acid.
-
Test Procedure: In a test tube, add 1 mL of the this compound sample to 1 mL of the freshly prepared KI solution.
-
Observation:
-
A pale yellow color indicates a low concentration of peroxides.
-
A bright yellow to brown color indicates a high and potentially dangerous concentration of peroxides.
-
Caption: Workflow for Peroxide Testing.
Safety Information
This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources. It can cause skin and eye irritation. As mentioned, the primary hazard is the formation of explosive peroxides. Always store in a tightly sealed, opaque container, away from light and heat. It is recommended to date the container upon opening and to test for peroxides regularly.
Conclusion
This compound is a valuable heterocyclic ether with a unique set of chemical and physical properties. Its enhanced stability over THF makes it an attractive solvent for specific applications in organic synthesis. However, its propensity to form peroxides necessitates careful handling and routine testing to ensure laboratory safety. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and professionals working with this compound.
References
An In-depth Technical Guide to 2,2-Dimethyltetrahydrofuran (CAS: 1003-17-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2-Dimethyltetrahydrofuran (CAS number 1003-17-4), a heterocyclic ether with applications in chemical synthesis. The document details its chemical and physical properties, spectroscopic data, synthesis, and applications, with a focus on its role as a solvent. Safety and handling information is also provided.
Chemical and Physical Properties
This compound, also known as 2,2-dimethyloxolane, is a cyclic ether.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O | [2] |
| Molecular Weight | 100.16 g/mol | [2] |
| CAS Number | 1003-17-4 | [2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 92 °C | |
| Melting Point | -114.46 °C | |
| Density | 0.833 g/mL at 25 °C | |
| Flash Point | 4.5 °C (closed cup) | |
| Refractive Index | n20/D 1.404 | |
| Solubility | Information not widely available, but expected to be soluble in organic solvents. | |
| Vapor Pressure | 57.3 mmHg at 25°C |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Mass Spectrometry
The electron ionization mass spectrum of this compound is available through the NIST WebBook. The spectrum displays a molecular ion peak and characteristic fragmentation patterns that can be used for its identification.
Infrared (IR) Spectroscopy
The gas-phase infrared spectrum of this compound is also available from the NIST WebBook. The spectrum shows characteristic C-H stretching and bending vibrations, as well as a prominent C-O-C stretching band typical for ethers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Synthesis
A general synthesis for 2,2-disubstituted tetrahydrofurans can be achieved through several methods. One common approach involves the intramolecular cyclization of a substituted alcohol. The following diagram illustrates a conceptual synthesis pathway.
Caption: A conceptual pathway for the synthesis of this compound.
A detailed experimental protocol for the synthesis of 2,2-disubstituted tetrahydrofurans can be found in the chemical literature, often involving asymmetric synthesis to achieve enantioselectivity.
Applications in Chemical Synthesis
The primary application of this compound is as a solvent in organic synthesis, often serving as an alternative to tetrahydrofuran (THF).
Grignard Reactions
This compound is particularly noted for its use as a solvent in Grignard reactions. Its higher boiling point compared to diethyl ether and THF can be advantageous for reactions requiring elevated temperatures. The following is a general experimental protocol for a Grignard reaction, which can be adapted for the use of this compound as the solvent.
Experimental Protocol: General Grignard Reaction
-
Apparatus Setup: All glassware must be rigorously dried to exclude moisture. A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Initiation: Magnesium turnings are placed in the flask and gently warmed under a stream of nitrogen. A small crystal of iodine can be added to activate the magnesium.
-
Grignard Reagent Formation: A solution of the organohalide in anhydrous this compound is added dropwise from the dropping funnel to the magnesium suspension. The reaction is typically initiated with gentle heating.
-
Reaction with Electrophile: Once the Grignard reagent has formed (indicated by the disappearance of magnesium and a change in color), a solution of the electrophile (e.g., an aldehyde, ketone, or ester) in anhydrous this compound is added dropwise at a controlled temperature.
-
Quenching and Work-up: After the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is then separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.
Caption: A general workflow for a Grignard reaction.
Biological Activity and Relevance in Drug Development
There is a notable lack of publicly available scientific literature detailing the biological activity, pharmacological properties, or toxicological profile of this compound. No studies were identified that investigate its interaction with biological systems, its role in signaling pathways, or its direct application as a therapeutic agent.
For context, it is important to consider the toxicological profiles of structurally related compounds, while emphasizing that these findings do not directly apply to this compound. The parent compound, furan, is a known hepatocarcinogen in rodents.[4] Its methylated derivative, 2-methylfuran, has also been shown to have effects on the hepatobiliary system in animal studies.[4] Given these potential concerns for the broader class of furan derivatives, any handling of this compound should be conducted with appropriate safety precautions.
The isomer, 2-methyltetrahydrofuran (2-MeTHF), has gained attention as a "green" solvent in the pharmaceutical industry and is used in various stages of drug discovery, including purification processes.[5][6] However, the biological and toxicological properties of this compound remain largely uncharacterized.
Safety and Handling
This compound is a flammable liquid and should be handled with care. The following table summarizes key safety information.
| Hazard Information | Precautionary Measures |
| GHS Pictograms | GHS02 (Flammable) |
| Signal Word | Danger |
| Hazard Statements | H224: Extremely flammable liquid and vapor.[1] |
| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1]P233: Keep container tightly closed.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]P403+P235: Store in a well-ventilated place. Keep cool.[7] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat are recommended. Work should be performed in a well-ventilated area or a fume hood. |
Conclusion
This compound is a heterocyclic ether with well-defined physical and chemical properties. Its primary utility lies in its application as a solvent in organic synthesis, particularly for Grignard reactions where a higher boiling point than traditional ethereal solvents may be beneficial. While spectroscopic data for its identification is available, there is a significant lack of information regarding its biological activity and potential applications in drug development. Therefore, its use should be confined to chemical synthesis with appropriate safety measures in place, pending further toxicological evaluation.
References
- 1. 2,2-Dimethyloxolane | C6H12O | CID 136791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetrahydrofuran, 2,2-dimethyl- [webbook.nist.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study in gpt delta rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
2,2-Dimethyltetrahydrofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,2-dimethyltetrahydrofuran, a heterocyclic ether with applications as a solvent in chemical synthesis. The document details its physicochemical properties, a representative experimental protocol for its synthesis, and visual representations of its synthesis and application in a typical experimental workflow.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Unit |
| Molecular Weight | 100.16 | g/mol |
| Molecular Formula | C₆H₁₂O | - |
| CAS Number | 1003-17-4 | - |
| Density | 0.831 | g/cm³ |
| Boiling Point | 92 - 93 | °C |
| Melting Point | -63 | °C |
| Flash Point | -6 | °C |
| Refractive Index | 1.407 | - |
| Vapor Pressure | 65.5 | mmHg at 25°C |
Representative Experimental Protocol: Synthesis of this compound
While various methods exist for the synthesis of substituted tetrahydrofurans, a common and illustrative approach is the acid-catalyzed intramolecular cyclization (dehydration) of a suitable diol precursor, such as 4-methylpentane-1,4-diol. The following protocol is a representative procedure.
Materials:
-
4-methylpentane-1,4-diol
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Distillation apparatus
-
Separatory funnel
-
Round-bottom flask
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a distillation apparatus, add 4-methylpentane-1,4-diol.
-
Catalyst Addition: Slowly and with stirring, add a catalytic amount of concentrated sulfuric acid to the diol. The reaction is typically exothermic, so cooling may be necessary.
-
Heating and Distillation: Heat the mixture gently using a heating mantle. The this compound product will form and, due to its lower boiling point compared to the starting diol, will distill over.
-
Collection: Collect the distillate, which will be an impure mixture of this compound and water.
-
Workup: Transfer the distillate to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution).
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Purification: Decant or filter the dried liquid into a clean, dry distillation flask. Purify the this compound by fractional distillation, collecting the fraction that boils at the literature value (92-93 °C).
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
The following diagrams illustrate the synthesis pathway of this compound and a general experimental workflow where it is used as a solvent.
2,2-Dimethyltetrahydrofuran boiling point and melting point
An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethyltetrahydrofuran
This guide provides a comprehensive overview of the boiling and melting points of this compound, targeted towards researchers, scientists, and professionals in drug development. It includes a summary of its physical properties, detailed experimental protocols for their determination, and a workflow diagram for the boiling point measurement.
Physicochemical Data of this compound
This compound, a heterocyclic organic compound, possesses distinct physical properties that are crucial for its handling, application, and purification in various chemical processes.
| Property | Value |
| Boiling Point | 92°C[1][2] |
| Melting Point | -114.46°C[1][2] |
| Molecular Formula | C₆H₁₂O[1][3] |
| Molecular Weight | 100.16 g/mol [1][3] |
| CAS Number | 1003-17-4[1][3] |
Experimental Protocols for Physical Property Determination
The accurate determination of boiling and melting points is fundamental for the characterization and purity assessment of chemical compounds.[4][5][6]
Determination of Boiling Point
The capillary method is a widely used and effective technique for determining the boiling point of a liquid.[7][8][9]
Materials:
-
Fusion tube
-
Capillary tube
-
Thermometer
-
Heating apparatus (e.g., aluminum block, Thiele tube, or oil bath)
-
This compound sample
-
Bunsen burner or other heat source
-
Stand and clamp
Procedure:
-
Preparation of the Capillary Tube: Take a capillary tube and seal one of its ends by heating it in a flame for a short period, rotating it to ensure a complete seal.[7][9]
-
Sample Preparation: Add a few milliliters of this compound into the fusion tube.
-
Assembly: Place the sealed capillary tube into the fusion tube with the open end submerged in the liquid.
-
Heating: Secure the fusion tube and a thermometer to a stand and immerse them in a heating bath (e.g., an aluminum block or oil bath). Ensure the thermometer bulb is at the same level as the liquid in the fusion tube.
-
Observation: Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.
-
Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. At this point, the vapor pressure of the liquid equals the atmospheric pressure. Note this temperature.
Determination of Melting Point
For substances that are solid at room temperature, the melting point can be determined using a similar capillary-based method.[4][10][11] Since this compound has a very low melting point, this procedure would require a suitable low-temperature apparatus.
Materials:
-
Capillary tube
-
Melting point apparatus (e.g., Mel-Temp, Thiele tube with a cooling bath)
-
Thermometer
-
Solidified this compound sample
Procedure:
-
Sample Preparation: A small amount of the solidified this compound is finely powdered and packed into the sealed end of a capillary tube.[10]
-
Apparatus Setup: The capillary tube is placed in the melting point apparatus along with a thermometer.
-
Heating/Cooling: The temperature of the apparatus is slowly increased. For substances with sub-zero melting points, a cooling bath would be used, and the temperature would be allowed to rise slowly.
-
Melting Point Range: The temperature at which the first drop of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is the end of the melting range.[10] For a pure compound, this range should be narrow.[6]
Workflow Visualization
The following diagram illustrates the experimental workflow for the determination of the boiling point of this compound using the capillary method.
Caption: Workflow for Boiling Point Determination.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. vernier.com [vernier.com]
- 6. athabascau.ca [athabascau.ca]
- 7. byjus.com [byjus.com]
- 8. jove.com [jove.com]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. byjus.com [byjus.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Spectroscopic Data for 2,2-Dimethyltetrahydrofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectroscopic data for 2,2-Dimethyltetrahydrofuran (also known as 2,2-dimethyloxolane). The information presented is intended to support research, analysis, and quality control in scientific and drug development settings. This document summarizes key quantitative data in structured tables, details experimental protocols, and provides visualizations to clarify analytical workflows.
Introduction
This compound is a heterocyclic organic compound with the chemical formula C₆H₁₂O. It is a saturated ether with a five-membered ring structure containing one oxygen atom. The two methyl groups are both attached to the carbon atom adjacent to the oxygen, at position 2. Understanding its spectroscopic properties is crucial for its identification, characterization, and the analysis of its purity. This guide covers its infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) data.
Spectroscopic Data
The following sections present the available spectroscopic data for this compound in a structured format for ease of reference and comparison.
Infrared (IR) Spectroscopy
Infrared spectroscopy of this compound reveals characteristic vibrational modes of its functional groups. The primary absorption bands are associated with C-H and C-O stretching and bending vibrations.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~2970 - 2850 | C-H stretching (from methyl and methylene groups) |
| ~1465 | C-H bending (methylene) |
| ~1380 & ~1365 | C-H bending (gem-dimethyl) |
| ~1140 - 1070 | C-O-C stretching (asymmetric) |
Note: The data presented is based on typical values for ethers and substituted alkanes and should be used as a reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
The proton NMR spectrum is expected to show three distinct signals corresponding to the methyl protons and the two non-equivalent methylene groups in the tetrahydrofuran ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.2 | Singlet | 6H | -C(CH₃)₂ |
| ~1.8 | Multiplet | 2H | -CH₂- at C4 |
| ~3.7 | Triplet | 2H | -CH₂- at C5 |
| ~1.6 | Multiplet | 2H | -CH₂- at C3 |
¹³C NMR (Predicted)
The carbon NMR spectrum is expected to display four signals, one for each unique carbon environment in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~25 | -C(CH₃)₂ |
| ~40 | -CH₂- at C4 |
| ~65 | -CH₂- at C5 |
| ~75 | -C(CH₃)₂ |
| ~28 | -CH₂- at C3 |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound shows fragmentation patterns characteristic of cyclic ethers and branched alkanes. The molecular ion peak may be weak or absent, with the base peak often resulting from a stable fragment.
| m/z | Relative Intensity | Proposed Fragment |
| 100 | Low | [M]⁺ (Molecular Ion) |
| 85 | High | [M - CH₃]⁺ |
| 58 | Moderate | Fragmentation product, e.g., [C₃H₆O]⁺ |
| 43 | High | [C₃H₇]⁺ or [CH₃CO]⁺ (rearrangement) |
| 41 | Moderate | [C₃H₅]⁺ |
Note: The fragmentation pattern and relative intensities can vary depending on the experimental conditions.
Experimental Protocols
Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data. The following are generalized protocols for the key experiments cited.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to acquire the spectrum of the neat liquid. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment is first recorded.
-
The prepared sample is then placed in the spectrometer's beam path.
-
The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).
-
A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H) is used.
-
Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize its homogeneity.
-
For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
-
Data Processing:
-
The FID is subjected to a Fourier transform to convert the time-domain data into a frequency-domain spectrum.
-
The spectrum is phased and the baseline is corrected.
-
The chemical shifts are referenced to the internal standard.
-
Mass Spectrometry (MS) Protocol
-
Sample Introduction: For a volatile liquid like this compound, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct injection port. In GC-MS, the compound is first separated from other components on a GC column before entering the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole, time-of-flight, or magnetic sector analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Processing: A mass spectrum is generated, which is a plot of ion abundance versus m/z ratio. The fragmentation pattern is then analyzed to determine the structure of the molecule.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the NMR Spectra Analysis of 2,2-Dimethyltetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2,2-Dimethyltetrahydrofuran. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the predicted ¹H and ¹³C NMR spectral data, details a standard experimental protocol for data acquisition, and provides visual aids to facilitate understanding of the molecular structure and analytical workflow.
Predicted NMR Spectral Data
Due to the limited availability of public experimental spectra for this compound, the following data has been generated using reputable NMR prediction software. These predicted values provide a strong foundation for the interpretation of experimentally acquired spectra.
¹H NMR Spectral Data
The proton NMR spectrum of this compound is characterized by three distinct signals. The chemical shifts are influenced by the proximity of protons to the oxygen atom and the gem-dimethyl group.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H5 (α to O) | 3.75 | Triplet (t) | 6.8 |
| H3 (β to O) | 1.85 | Triplet (t) | 7.0 |
| H4 (γ to O) | 1.75 | Quintet (quin) | 7.2 |
| -CH₃ (at C2) | 1.20 | Singlet (s) | N/A |
¹³C NMR Spectral Data
The carbon-13 NMR spectrum of this compound displays four unique carbon signals, reflecting the symmetry of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C2 (quaternary, gem-dimethyl) | 80.0 |
| C5 (α to O) | 67.5 |
| C3 (β to O) | 38.0 |
| C4 (γ to O) | 26.0 |
| -CH₃ (at C2) | 28.5 |
Experimental Protocol for NMR Spectroscopy
The following is a standard protocol for the acquisition of NMR spectra for small organic molecules like this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manual insertion port.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Manual or automated shimming is then performed to optimize the homogeneity of the magnetic field.
-
¹H NMR Acquisition:
-
Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).
-
Set the number of scans (e.g., 8-16 scans for a moderately concentrated sample).
-
Set the relaxation delay (e.g., 1-2 seconds).
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Switch the nucleus to ¹³C.
-
Set a wider spectral width (e.g., 0 to 220 ppm).
-
Increase the number of scans significantly (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Use a proton decoupling sequence to simplify the spectrum and enhance signal-to-noise.
-
Acquire the FID.
-
2.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak to its known chemical shift.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both the ¹H and ¹³C spectra.
Visualizations
The following diagrams illustrate the molecular structure of this compound and a typical workflow for its NMR spectral analysis.
2,2-Dimethyltetrahydrofuran: A Comprehensive Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyltetrahydrofuran (CAS No. 1003-17-4) is a heterocyclic ether that is gaining attention as a versatile and potentially more sustainable alternative to traditional solvents like tetrahydrofuran (THF) in various chemical syntheses. Its unique physical properties, including its boiling point and solvency, make it particularly suitable for applications such as Grignard reactions. This technical guide provides a centralized database of the core physical properties of this compound, details the experimental methodologies for their determination, and illustrates its application in a common synthetic workflow.
Physical Properties of this compound
The following table summarizes the key physical properties of this compound, compiled from various chemical data sources.
| Property | Value | Unit | Source(s) |
| General Information | |||
| CAS Number | 1003-17-4 | - | [1][2][3] |
| Molecular Formula | C₆H₁₂O | - | [1][2][3] |
| Molecular Weight | 100.16 | g/mol | [3] |
| 100.1589 | g/mol | [2] | |
| 100.161 | g/mol | [1] | |
| Physical Constants | |||
| Boiling Point | 92 | °C | [1][3] |
| 363.15 - 370.00 | K | [2][4] | |
| Melting Point | -114.46 | °C | [1][3] |
| 158.69 | K | [4] | |
| Density (estimate) | 0.8355 | g/cm³ | [1][3] |
| Refractive Index | 1.407 - 1.411 | - | [1][3] |
| Flash Point | 4.5 | °C | [1][3] |
| Vapor Pressure | 57.3 | mmHg at 25°C | [3] |
| Solubility & Partitioning | |||
| LogP (Octanol/Water Partition Coefficient) | 1.575 | - | [4] |
| Water Solubility (Log10ws) | -1.43 (Crippen Method) | mol/L | [4] |
Experimental Protocols for Physical Property Determination
While specific experimental details from the original literature for every data point are not always readily accessible, the following sections describe standard laboratory procedures for determining the key physical properties of a liquid organic compound like this compound.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of a small liquid sample is the capillary method using a Thiele tube or a melting point apparatus with a boiling point function.
Procedure:
-
A small amount of this compound is placed in a small test tube or fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The assembly is attached to a thermometer and heated in a controlled manner using an oil bath (like in a Thiele tube) or a metal block.
-
As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is recorded as the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.
Melting Point Determination
For substances that are liquid at room temperature, determining the melting point requires cooling the sample until it solidifies. The melting point is the temperature at which it transitions back to a liquid upon gentle heating.
Procedure:
-
A sample of this compound is placed in a small tube and cooled in a low-temperature bath (e.g., dry ice/acetone) until it completely solidifies.
-
The tube containing the solid sample is then attached to a thermometer and placed in a melting point apparatus or a Thiele tube with a suitable low-temperature liquid.
-
The apparatus is heated very slowly, at a rate of 1-2°C per minute, as it approaches the expected melting point.
-
The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last crystal of the solid melts is recorded as the end of the melting range. For a pure compound, this range should be narrow.
Density Measurement
The density of a liquid can be determined by measuring the mass of a known volume of the substance.
Procedure:
-
A clean, dry pycnometer (a small glass flask with a precise volume) or a volumetric flask is weighed accurately.
-
The flask is then filled with this compound up to the calibration mark, ensuring there are no air bubbles.
-
The filled flask is weighed again.
-
The mass of the liquid is calculated by subtracting the mass of the empty flask from the mass of the filled flask.
-
The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer or volumetric flask. The temperature at which the measurement is made should always be recorded as density is temperature-dependent.
Refractive Index Measurement
The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property and is often used to identify and assess the purity of a substance. An Abbe refractometer is a common instrument used for this measurement.
Procedure:
-
The prism of the Abbe refractometer is cleaned and calibrated using a standard liquid with a known refractive index, such as distilled water.
-
A few drops of this compound are placed on the surface of the measuring prism.
-
The prisms are closed and the light source is adjusted to illuminate the sample.
-
While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark regions is sharp and centered in the crosshairs.
-
The refractive index is then read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-sensitive.
Application in Synthesis: Grignard Reaction Workflow
This compound is an excellent solvent for Grignard reactions, often providing better stability and allowing for higher reaction temperatures compared to THF. The following diagram illustrates a generalized workflow for a Grignard reaction using this solvent.
References
Technical Guide: Gas Chromatography Methods for 2,2-Dimethyltetrahydrofuran Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyltetrahydrofuran is a heterocyclic organic compound with applications as a solvent and potential intermediate in pharmaceutical synthesis. Accurate and reliable analytical methods are crucial for its quantification, impurity profiling, and quality control. Gas chromatography (GC) is a powerful and widely used technique for the separation and analysis of volatile and semi-volatile compounds like this compound. This guide provides an in-depth overview of gas chromatography methods applicable to the analysis of this compound, including recommended columns, instrumental parameters, and data interpretation.
Core Principles of Gas Chromatography for this compound Analysis
Gas chromatography separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. For a non-polar compound like this compound, a non-polar stationary phase is typically the most effective. The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification.
Experimental Protocols
Recommended Gas Chromatography System:
-
Gas Chromatograph: Any standard GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Carrier Gas: Helium or Hydrogen are recommended. Nitrogen can also be used.
-
Data System: Software capable of controlling the GC system and for data acquisition and processing.
Example GC Method Parameters:
This proposed method is based on common practices for analyzing similar volatile organic compounds.
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, non-polar column suitable for a wide range of volatile and semi-volatile compounds, including cyclic ethers. Provides good peak shape and resolution. |
| Injector | Split/Splitless | Allows for a wide range of sample concentrations. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Injection Volume | 1 µL | A typical starting volume; may be adjusted based on sample concentration. |
| Split Ratio | 50:1 (can be optimized) | A higher split ratio is suitable for concentrated samples to avoid column overload. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for a 0.25 mm ID column. |
| Oven Temperature Program | - Initial Temperature: 40 °C, hold for 2 minutes- Ramp: 10 °C/min to 150 °C- Final Hold: Hold at 150 °C for 5 minutes | This program allows for the separation of volatile components at the beginning of the run and then elutes this compound and other less volatile components in a reasonable time with good peak shape. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a robust and sensitive universal detector for organic compounds. MS provides definitive identification based on mass spectra. |
| FID Temperature | 280 °C | Prevents condensation of analytes in the detector. |
| MS Transfer Line Temp. | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| MS Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quadrupole Temp. | 150 °C | Standard temperature for the mass analyzer. |
| MS Scan Range | m/z 35 - 300 | Covers the expected mass fragments of this compound and potential impurities. |
Data Presentation
The following table summarizes the available quantitative data for this compound. It is important to note that comprehensive quantitative data such as Limit of Detection (LOD) and Limit of Quantitation (LOQ) are not widely published and would need to be determined during method validation.
| Parameter | Value | Stationary Phase | Reference |
| Retention Index (RI) | 700 | Methyl Silicone (non-polar) | NIST WebBook |
| Molecular Weight | 100.16 g/mol | N/A | PubChem |
| Boiling Point | Not specified | N/A | |
| LOD/LOQ | Not specified | N/A | |
| Linearity | Not specified | N/A |
Visualization of Experimental Workflow and Logical Relationships
Gas Chromatography Experimental Workflow
The following diagram illustrates the typical workflow for the analysis of this compound using gas chromatography.
An In-depth Technical Guide to the Solubility of 2,2-Dimethyltetrahydrofuran in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-dimethyltetrahydrofuran in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this guide focuses on the predicted solubility based on the physicochemical properties of the compound and general principles of solubility for cyclic ethers. Furthermore, a detailed, generalized experimental protocol for determining solubility is provided, which can be adapted for specific laboratory settings.
Introduction to this compound
This compound is a heterocyclic ether with the chemical formula C₆H₁₂O. Its structure, featuring a five-membered tetrahydrofuran ring with two methyl groups on the carbon atom adjacent to the oxygen, influences its physical and chemical properties, including its solubility. As a derivative of tetrahydrofuran (THF), it shares many of its solvent characteristics but with some notable differences due to the presence of the gem-dimethyl group.
Predicted Solubility in Organic Solvents
Based on the principle of "like dissolves like," this compound, a relatively nonpolar ether, is expected to be readily miscible with a wide range of common organic solvents. Ethers are known to be good solvents for a variety of organic compounds due to their ability to act as Lewis bases and their moderate polarity.
Expected Solubility Profile:
-
High Solubility/Miscibility: In nonpolar and moderately polar aprotic solvents such as:
-
Hydrocarbons: Hexane, heptane, toluene, benzene.
-
Chlorinated Solvents: Dichloromethane, chloroform.
-
Other Ethers: Diethyl ether, dioxane.
-
Ketones: Acetone, methyl ethyl ketone.
-
Esters: Ethyl acetate.
-
-
Good Solubility: In polar protic solvents such as:
-
Alcohols: Methanol, ethanol, isopropanol. While ethers can accept hydrogen bonds from alcohols, the lack of a hydrogen bond donor on the ether molecule limits their miscibility compared to alcohol-alcohol mixtures.
-
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in various organic solvents. Therefore, the following table is presented as a template for researchers to populate with their own experimentally determined data.
| Solvent | Temperature (°C) | Pressure (atm) | Solubility ( g/100g solvent) | Method of Determination |
| e.g., Acetone | e.g., 25 | e.g., 1 | Data to be determined | e.g., Gravimetric |
| e.g., Ethanol | e.g., 25 | e.g., 1 | Data to be determined | e.g., Spectroscopic |
| e.g., Hexane | e.g., 25 | e.g., 1 | Data to be determined | e.g., Chromatographic |
| e.g., Toluene | e.g., 25 | e.g., 1 | Data to be determined | e.g., Gravimetric |
| e.g., Methanol | e.g., 25 | e.g., 1 | Data to be determined | e.g., Spectroscopic |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the isothermal equilibrium technique.
Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (high purity)
-
Thermostatically controlled water bath or incubator
-
Calibrated thermometer
-
Glass vials with airtight seals
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or other suitable analytical instrument (e.g., refractometer, densitometer)
-
Volumetric flasks and pipettes
-
Syringes and filters
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed glass vial. The amount of solute should be sufficient to ensure that a solid phase (undissolved solute) remains at equilibrium.
-
Place a magnetic stir bar in the vial.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled bath set to the desired temperature.
-
Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the liquid phase remains constant.
-
-
Phase Separation:
-
Stop the stirring and allow the undissolved solute to settle for a sufficient period (e.g., 12-24 hours) at the constant experimental temperature. This step is crucial to ensure that the sample taken for analysis is from the clear, saturated supernatant.
-
-
Sampling:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the sample through a syringe filter to remove any suspended microparticles.
-
-
Analysis:
-
Accurately weigh the collected sample.
-
Dilute the sample with a known volume of the pure solvent to a concentration that falls within the calibration range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated gas chromatograph (or other suitable instrument) to determine the concentration of this compound.
-
-
Data Calculation:
-
From the concentration of the diluted sample, calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in desired units, such as grams of solute per 100 grams of solvent or mole fraction.
-
-
Repeatability:
-
Repeat the entire experiment at least three times to ensure the reproducibility of the results.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
An In-depth Technical Guide on the Octanol-Water Partition Coefficient of 2,2-Dimethyltetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the octanol-water partition coefficient (LogP) of 2,2-Dimethyltetrahydrofuran, a key physicochemical parameter influencing its behavior in various chemical and biological systems. This document summarizes the available quantitative data, details relevant experimental protocols for LogP determination, and presents visual workflows to elucidate the methodologies.
Introduction to the Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient is a measure of the differential solubility of a compound in a biphasic system of n-octanol and water. It is a critical parameter in the fields of medicinal chemistry, pharmacology, and environmental science, as it describes the lipophilicity or hydrophobicity of a substance. A positive LogP value indicates a preference for the lipid (octanol) phase, suggesting higher lipophilicity, while a negative value indicates a preference for the aqueous phase (hydrophilicity). This parameter is instrumental in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of drug candidates and the environmental fate of chemical compounds.
Quantitative Data for this compound
Currently, there is no experimentally determined octanol-water partition coefficient for this compound available in the reviewed scientific literature. However, computationally predicted values provide a valuable estimation of its lipophilicity. The table below summarizes the most commonly cited predicted LogP values for this compound.
| Parameter | Value | Method of Determination | Source |
| LogP (Predicted) | 1.58 | Crippen Method | Cheméo[1] |
| XLogP3-AA (Predicted) | 1.2 | XLogP3 Algorithm | PubChem[2] |
Note: The absence of experimental data highlights an opportunity for further research to validate these computational predictions.
Methodologies for LogP Determination
The determination of the octanol-water partition coefficient can be approached through both experimental and computational methods.
Computational Prediction Methods
Computational models for predicting LogP are valuable tools, especially in the early stages of research and for high-throughput screening. These methods are broadly categorized as atom-based, fragment-based, and whole-molecule approaches.
-
Crippen's Method : This is an atom-based approach where the LogP is calculated by summing the contributions of individual atoms within the molecule. The contribution of each atom is determined by its local environment, including bonding patterns and neighboring atoms.
-
XLogP3 Method : XLogP3 is a knowledge-based method that also uses an atom-additive model. It predicts the LogP of a target compound by using the known LogP of a structurally similar reference compound as a starting point and then calculating the deviation based on structural differences. This method incorporates correction factors for various intramolecular interactions.
The logical workflow for these computational methods is depicted below.
Experimental Determination Protocols
Experimental methods provide a direct measure of the partition coefficient and are considered the gold standard for LogP determination. The two most common methods are the shake-flask method and High-Performance Liquid Chromatography (HPLC)-based methods.
The shake-flask method is the traditional and most widely recognized method for the experimental determination of LogP. It involves dissolving the solute in a mixture of n-octanol and water, allowing the system to reach equilibrium, and then measuring the concentration of the solute in each phase.
Detailed Protocol for this compound:
-
1. Preparation of Phases:
-
Prepare n-octanol saturated with water by shaking n-octanol with water for 24 hours at the desired temperature, followed by separation of the two phases.
-
Prepare water saturated with n-octanol in the same manner. A buffer, typically phosphate buffer at pH 7.4, is often used for the aqueous phase to control the ionization state of the solute.
-
-
2. Sample Preparation:
-
Accurately weigh a small amount of this compound.
-
Dissolve the compound in the n-octanol-saturated water phase to create a stock solution of known concentration. The initial concentration should be chosen to be well within the detection limits of the analytical method.
-
-
3. Partitioning:
-
In a glass vessel with a screw cap, combine a known volume of the stock solution with a known volume of the water-saturated n-octanol. The volume ratio of the two phases can be adjusted depending on the expected LogP value.
-
Gently shake the vessel at a constant temperature (e.g., 25 °C) for a sufficient time to allow for equilibrium to be reached. For a volatile compound like this compound, gentle inversion is preferred over vigorous shaking to prevent emulsion formation. An equilibration time of 24 hours is common.
-
-
4. Phase Separation:
-
After equilibration, allow the mixture to stand undisturbed until the two phases have clearly separated. Centrifugation at a low speed can aid in this process.
-
-
5. Concentration Analysis:
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.
-
Determine the concentration of this compound in each aliquot using a suitable analytical technique. Given the lack of a strong chromophore in this compound, Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is the recommended analytical method.
-
Prepare calibration curves for this compound in both n-octanol-saturated water and water-saturated n-octanol to ensure accurate quantification.
-
-
6. Calculation of LogP:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the n-octanol phase ([Solute]octanol) to its concentration in the aqueous phase ([Solute]water).
-
LogP is then calculated as the base-10 logarithm of P: LogP = log10 ( [Solute]octanol / [Solute]water )
-
The experimental workflow for the shake-flask method is illustrated in the following diagram.
References
Thermochemical Properties of 2,2-Dimethyltetrahydrofuran: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the available thermochemical data for 2,2-Dimethyltetrahydrofuran (CAS RN: 1003-17-4). The information is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the compound's energetic properties. Due to a lack of extensive experimental data in publicly available literature, this guide presents values primarily derived from established computational prediction methods, alongside detailed descriptions of the standard experimental protocols used to determine such properties for similar organic molecules.
Quantitative Thermochemical Data
The following table summarizes the key thermochemical properties of this compound. It is critical to note that the majority of these values are predicted using the Joback group contribution method and are not the result of direct experimental measurement.[1][2][3][4][5] These predicted values serve as valuable estimates in the absence of experimental data.
| Property | Symbol (Unit) | Value | Source |
| Thermodynamic Properties | |||
| Molar Mass | M ( g/mol ) | 100.16 | - |
| Standard Enthalpy of Formation (Ideal Gas) | ΔfH° (kJ/mol) | -223.45 | Joback Method |
| Standard Gibbs Free Energy of Formation (Ideal Gas) | ΔfG° (kJ/mol) | -55.42 | Joback Method |
| Enthalpy of Fusion | ΔfusH (kJ/mol) | 6.91 | Joback Method |
| Enthalpy of Vaporization | ΔvapH (kJ/mol) | 32.57 | Joback Method |
| Temperature-Dependent Properties | |||
| Ideal Gas Heat Capacity at 379.15 K | Cpg (J/mol·K) | 166.14 | Joback Method |
| Ideal Gas Heat Capacity at 413.41 K | Cpg (J/mol·K) | 180.73 | Joback Method |
| Ideal Gas Heat Capacity at 447.66 K | Cpg (J/mol·K) | 194.23 | Joback Method |
| Ideal Gas Heat Capacity at 481.92 K | Cpg (J/mol·K) | 206.73 | Joback Method |
| Ideal Gas Heat Capacity at 516.18 K | Cpg (J/mol·K) | 218.32 | Joback Method |
| Ideal Gas Heat Capacity at 550.44 K | Cpg (J/mol·K) | 229.09 | Joback Method |
| Ideal Gas Heat Capacity at 584.69 K | Cpg (J/mol·K) | 239.15 | Joback Method |
| Other Physical Properties | |||
| Normal Boiling Point | Tb (K) | 364.15 | NIST Webbook |
| Melting Point | Tm (K) | 158.69 | NIST Webbook |
| Critical Temperature | Tc (K) | 584.69 | Joback Method |
| Critical Pressure | Pc (kPa) | 4015.93 | Joback Method |
| Critical Volume | Vc (m³/kmol) | 0.332 | Joback Method |
Table 1: Summary of Thermochemical and Physical Data for this compound. Data primarily sourced from the Cheméo database, with most thermodynamic values predicted by the Joback method.[6]
Methodologies for Thermochemical Data Determination
Predictive Computational Method: The Joback Method
The Joback method is a group contribution method used to estimate thermophysical properties of pure components based on their molecular structure.[1][2][3] This method assumes that the properties of a molecule are the sum of contributions from its constituent functional groups.[1]
Methodology:
-
Molecular Structure Decomposition: The molecule of interest, in this case, this compound, is broken down into its fundamental functional groups (e.g., -CH3, >C<, -CH2-, -O- in a ring).
-
Group Contribution Summation: Each functional group has a predefined contribution value for a specific property. These values are summed to estimate the property for the entire molecule.[2][3]
-
Property Calculation: Specific equations are used for each property, incorporating the summed group contributions. For example, the ideal gas heat capacity is calculated using a polynomial equation where the coefficients are determined by the sum of group contributions.[1]
It is important to recognize that the Joback method provides estimations and may have deviations from experimental values, particularly for complex or strained molecules.[1]
Experimental Protocol: Combustion Calorimetry for Enthalpy of Formation
Combustion calorimetry is the primary experimental technique for determining the standard enthalpy of formation of organic compounds.[7][8][9][10][11]
Experimental Workflow:
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a combustion bomb.
-
Bomb Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.
-
Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is recorded with high precision.
-
Ignition and Combustion: The sample is ignited electrically, leading to complete combustion.
-
Temperature Measurement: The temperature of the water in the calorimeter is monitored until it reaches a maximum and then begins to cool. The temperature change is used to calculate the heat released.
-
Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The standard enthalpy of formation is then derived using Hess's Law, taking into account the known enthalpies of formation of the combustion products (CO₂ and H₂O).
Experimental Protocol: Adiabatic Calorimetry for Heat Capacity
Adiabatic calorimetry is a technique used to measure the heat capacity of a substance as a function of temperature with high accuracy.[12][13][14][15][16]
Experimental Workflow:
-
Sample Loading: A known mass of this compound is sealed in a sample container within the calorimeter.
-
Adiabatic Environment: The calorimeter is placed in a vacuum chamber, and an adiabatic shield surrounds the sample container. The temperature of this shield is controlled to precisely match the temperature of the sample at all times, preventing heat exchange with the surroundings.[13][15]
-
Heating and Temperature Measurement: A known quantity of electrical energy is supplied to the sample, causing its temperature to rise. The temperature increase is measured with a high-resolution thermometer.
-
Heat Capacity Calculation: The heat capacity of the sample is determined from the amount of heat added and the resulting temperature change.
-
Temperature Range Scan: This process is repeated at small temperature increments over the desired temperature range to map out the heat capacity as a function of temperature.
Visualization of Thermochemical Data Workflow in Research
The following diagram illustrates the general workflow for the determination and application of thermochemical data in a research and drug development context.
Workflow for Thermochemical Data in Research
This workflow highlights that both experimental and computational methods are crucial for populating thermochemical databases.[[“]][18][19][[“]] This data, in turn, is vital for applications ranging from large-scale chemical process design and safety analysis to the nuanced field of drug development, where understanding the thermodynamics of ligand-protein binding can guide the optimization of drug candidates.[[“]][18][19][[“]][21]
References
- 1. Joback method - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.5.0 documentation [thermo.readthedocs.io]
- 5. Using Two Group-Contribution Methods to Calculate Properties of Liquid Compounds Involved in the Cyclohexanone Production Operations [mdpi.com]
- 6. chemeo.com [chemeo.com]
- 7. Measurements of heats of combustion by flame calorimetry. Part 2.—Dimethyl ether, methyl ethyl ether, methyl n-propyl ether, methyl isopropyl ether - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 8. online-learning-college.com [online-learning-college.com]
- 9. tsfx.edu.au [tsfx.edu.au]
- 10. practical-science.com [practical-science.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. Adiabatic calorimetry (Theory) : Chemical Engineering : Chemical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 14. design-improvements-in-adiabatic-calorimetry - Ask this paper | Bohrium [bohrium.com]
- 15. Heat Exchange in Adiabatic Calorimeters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 17. What are the key applications of thermodynamic analysis in drug discovery? - Consensus [consensus.app]
- 18. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The use of thermodynamic and kinetic data in drug discovery: decisive insight or increasing the puzzlement? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What are the key applications of thermodynamic analysis in drug discovery? - Consensus [consensus.app]
- 21. solubilityofthings.com [solubilityofthings.com]
2,2-Dimethyltetrahydrofuran: An In-depth Technical Guide to its Peroxide Formation Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the peroxide formation potential of 2,2-dimethyltetrahydrofuran (2,2-diMeTHF). It delves into the underlying chemical principles, compares its stability to other common laboratory ethers, and provides detailed experimental protocols for peroxide detection. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or are considering the use of 2,2-diMeTHF as a solvent.
Executive Summary
Ethers are a class of organic compounds known for their potential to form explosive peroxides upon exposure to oxygen, a process known as autoxidation. This poses a significant safety risk in laboratory and industrial settings. Tetrahydrofuran (THF) is a widely used solvent that is particularly prone to peroxide formation. This guide examines the structural analogue, this compound, and provides a detailed analysis of its significantly reduced potential for peroxide formation. The key takeaway is that the presence of gem-dimethyl groups on the alpha-carbon to the ether oxygen in 2,2-diMeTHF sterically hinders the initial hydrogen abstraction step required for autoxidation, rendering it substantially more stable against peroxide formation compared to its parent compound, THF.
The Chemistry of Peroxide Formation in Ethers
The autoxidation of ethers is a free-radical chain reaction that proceeds via three main stages: initiation, propagation, and termination. The process is initiated by the abstraction of a hydrogen atom from a carbon atom adjacent to the ether oxygen (the α-carbon) by a radical species. This forms a carbon-centered radical, which then reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another ether molecule, propagating the chain reaction and forming a hydroperoxide. These hydroperoxides can further react to form dangerously explosive polymeric peroxides and other degradation products.
dot
Caption: General mechanism of peroxide formation in ethers via a radical chain reaction.
The Role of Molecular Structure: The Case of this compound
The susceptibility of an ether to autoxidation is critically dependent on the presence of abstractable hydrogen atoms on the α-carbons. In the case of this compound, both α-carbons are quaternary, meaning they are bonded to two methyl groups and two other carbon atoms of the ring. Consequently, there are no hydrogen atoms directly attached to the α-carbons.
This structural feature, often referred to as the "gem-dimethyl effect," provides significant steric hindrance and, more importantly, eliminates the primary site for radical initiation. Without an abstractable α-hydrogen, the initial and rate-limiting step of the autoxidation chain reaction is effectively blocked.
While radical abstraction from the β-carbons is theoretically possible, it is energetically less favorable and results in a less stable secondary radical compared to the resonance-stabilized α-ether radical. Studies on the oxidation of substituted tetrahydrofurans have shown that substitution at the α-position significantly hinders oxidation. For instance, the formation of lactones, a common oxidation product of cyclic ethers, is impeded when both α-positions are substituted with methyl groups.
This inherent structural stability makes this compound a significantly safer alternative to THF and other ethers with available α-hydrogens.
Comparative Peroxide Formation Potential
To provide a clear perspective on the stability of 2,2-diMeTHF, the following table summarizes the peroxide formation potential of several common laboratory ethers. The classification is based on the widely accepted system of peroxide-forming chemicals.
| Ether | Structure | Classification | Peroxide Formation Potential | Notes |
| Diethyl Ether | CH₃CH₂OCH₂CH₃ | B | High | Readily forms peroxides that can concentrate upon evaporation. |
| Tetrahydrofuran (THF) | C₄H₈O | B | High | Prone to rapid peroxide formation, especially when unstabilized. |
| 1,4-Dioxane | C₄H₈O₂ | B | High | Similar to THF, can form dangerous levels of peroxides. |
| 2-Methyltetrahydrofuran | C₅H₁₀O | B | Moderate | The single methyl group at the α-position slightly reduces the rate of peroxide formation compared to THF, but it is still considered a peroxide former. |
| This compound | C₆H₁₂O | Likely D (Low) | Very Low | The absence of α-hydrogens significantly inhibits the primary pathway for peroxide formation. While not officially classified in many lists, its structure strongly suggests a low propensity for autoxidation. |
| 2,2,5,5-Tetramethyltetrahydrofuran | C₈H₁₆O | D (Low) | Extremely Low | Often cited as a non-peroxide-forming ether due to the complete substitution of all α-hydrogens. |
Classification System:
-
Class A: Severe peroxide hazard. Can form explosive levels of peroxides without concentration.
-
Class B: Peroxide hazard on concentration. Can form explosive levels of peroxides upon distillation or evaporation.
-
Class C: Peroxide hazard that can initiate explosive polymerization.
-
Class D: Chemicals that may form peroxides but cannot be clearly placed in other classes.
Experimental Protocols for Peroxide Detection
Despite the low intrinsic risk associated with this compound, it is prudent for researchers to periodically test for the presence of peroxides, especially for older stock or material that has been exposed to air for extended periods. The following are standard protocols for peroxide detection.
Qualitative Test: Potassium Iodide (KI) Method
This method provides a rapid qualitative indication of the presence of hydroperoxides.
Materials:
-
Sample of this compound to be tested
-
Freshly prepared 10% (w/v) potassium iodide solution
-
Glacial acetic acid
-
Starch solution (optional, for enhanced visualization)
-
Test tube
Procedure:
-
Add 1-2 mL of the this compound sample to a clean test tube.
-
Add 1 mL of glacial acetic acid.
-
Add 1 mL of the 10% potassium iodide solution.
-
Stopper the test tube and shake vigorously for 1 minute.
-
Allow the layers to separate.
-
A yellow to brown color in either layer indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
-
For a more sensitive test, a few drops of a freshly prepared starch solution can be added. A blue-black color indicates the presence of peroxides.
dot
Caption: Workflow for the qualitative potassium iodide (KI) test for peroxides.
Semi-Quantitative Test: Peroxide Test Strips
Commercially available peroxide test strips offer a convenient and semi-quantitative method for determining peroxide concentrations.
Materials:
-
Peroxide test strips (ensure they are suitable for organic solvents)
-
Sample of this compound to be tested
Procedure:
-
Follow the manufacturer's instructions provided with the test strips.
-
Typically, the procedure involves dipping the test strip into the solvent for a specified time.
-
After removing the strip, wait for the color to develop.
-
Compare the color of the test pad to the color chart provided with the kit to estimate the peroxide concentration in parts per million (ppm).
Safe Handling and Storage of this compound
While this compound has a low potential for peroxide formation, it is still a flammable organic solvent and should be handled with appropriate care.
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep containers tightly sealed to minimize exposure to air. Although not strictly necessary for peroxide prevention as with THF, storing under an inert atmosphere (e.g., nitrogen or argon) will further preserve the purity of the solvent.
-
Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for flammable organic solvents.
Conclusion
This compound presents a significantly lower risk of peroxide formation compared to its widely used counterpart, tetrahydrofuran. This enhanced safety profile is a direct result of its molecular structure, specifically the absence of abstractable hydrogen atoms on the α-carbons, which inhibits the initiation of the autoxidation process. While the intrinsic risk is low, it is still recommended that good laboratory practices, including periodic testing for peroxides, be followed. For researchers and professionals in drug development seeking a safer, stable, and effective alternative to traditional ethereal solvents, this compound is a compelling option.
Stability and Degradation of 2,2-Dimethyltetrahydrofuran: A Technical Guide
Introduction
2,2-Dimethyltetrahydrofuran is a heterocyclic ether that finds application in the synthesis of various tetrahydrofuran and tetrahydropyran derivatives.[1] As a substituted derivative of tetrahydrofuran (THF), its stability and degradation profile are of significant interest to researchers and professionals in drug development and fine chemical synthesis, particularly when used as a solvent or a reactant under various conditions. This guide provides a comprehensive overview of the known stability characteristics and degradation pathways of this compound, drawing comparisons with related cyclic ethers where direct data is limited.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior as a solvent and its stability under different thermal conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Unit | Source |
| Molecular Formula | C6H12O | [2][3][4] | |
| Molecular Weight | 100.16 | g/mol | [2][3][4][5] |
| CAS Registry Number | 1003-17-4 | [1][2][3][5] | |
| Boiling Point | 104-105 | °C | [2] |
| Density | 0.834 | g/mL at 25°C | [2] |
| Vapor Pressure | 4.7 | kPa at 25°C | [5] |
| Water Solubility | 1.5 (log10WS) | mol/L | [6] |
| Octanol/Water Partition Coefficient | 1.2 (logPoct/wat) | [4] |
Chemical Stability and Incompatibility
The stability of this compound is influenced by its molecular structure, particularly the presence of the ether linkage and the gem-dimethyl group at the C2 position.
Oxidative Stability and Peroxide Formation
Ethers are known to form explosive peroxides upon exposure to air and light.[7] While data specific to this compound is scarce, studies on the related compound 2-methyltetrahydrofuran (2-MeTHF) indicate that it is less prone to peroxide formation than THF.[6] This increased stability against auto-oxidation is a significant advantage in many applications.[6] For 2,5-dimethyltetrahydrofuran, it is classified as a compound that forms peroxides upon concentration.[8] Given the structural similarities, it is prudent to handle this compound with the assumption that it can form peroxides over time, especially if inhibitors are not present.
Thermal Stability
The thermal decomposition of cyclic ethers like this compound generally proceeds through radical mechanisms at elevated temperatures. Studies on 2-methyltetrahydrofuran have shown that thermal decomposition occurs at temperatures above 1100 K, with major products including methane and ethylene.[9] The presence of methyl substituents can influence the decomposition pathways and activation energies. For instance, the thermal decomposition of dihydropyran compounds is a unimolecular, concerted reaction, with methyl substituents decreasing the activation free energy.[10] It is plausible that this compound would exhibit similar thermal degradation behavior, likely initiated by C-C or C-O bond scission at high temperatures.
Acid and Base Stability
This compound is generally stable in the presence of bases. However, it is incompatible with strong acids.[7] Strong Lewis acids can catalyze the cleavage of the C-O bonds, leading to ring-opening reactions.[6] This reactivity is a common characteristic of cyclic ethers.
Incompatibilities
Like other ethers, this compound is incompatible with strong oxidizing agents.[7] A general chemical compatibility chart for ethers highlights incompatibilities with inorganic and organic acids, alkali metals, and halogens.[11]
Table 2: Chemical Incompatibility of Ethers
| Incompatible Chemical Class | Examples |
| Strong Oxidizing Agents | Peroxides, Permanganates, Nitrates |
| Strong Acids | Sulfuric Acid, Hydrochloric Acid, Lewis Acids |
| Alkali Metals | Sodium, Potassium, Lithium |
| Halogens | Chlorine, Bromine |
Degradation Pathways
The degradation of this compound can be anticipated to proceed through several pathways, primarily acid-catalyzed hydrolysis and oxidative degradation.
Acid-Catalyzed Degradation
In the presence of strong acids, the ether oxygen of this compound is protonated, initiating a ring-opening reaction. This can proceed via SN1 or SN2 mechanisms, depending on the reaction conditions and the structure of the ether. The resulting carbocation intermediate can undergo further reactions, such as elimination or reaction with nucleophiles present in the medium.
Caption: Proposed acid-catalyzed degradation pathway of this compound.
Oxidative Degradation
Oxidative degradation typically involves the formation of hydroperoxides at the carbon atom adjacent to the ether oxygen. This process is often initiated by radical species. The resulting hydroperoxides can then decompose, leading to a variety of degradation products, including aldehydes, ketones, and carboxylic acids, and can also lead to polymerization.
Caption: Generalized oxidative degradation pathway for this compound.
Biodegradation
Experimental Protocols for Stability and Degradation Analysis
The investigation of the stability and degradation of this compound would involve a combination of controlled experiments and sophisticated analytical techniques.
General Experimental Workflow
A typical workflow for assessing the chemical stability of this compound is outlined below. This involves exposing the compound to various stress conditions and analyzing the resulting mixture over time.
References
- 1. This compound | 1003-17-4 [chemicalbook.com]
- 2. Tetrahydrofuran, 2,2-dimethyl- [webbook.nist.gov]
- 3. Page loading... [guidechem.com]
- 4. 2,2-Dimethyloxolane | C6H12O | CID 136791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetrahydrofuran, 2,2-dimethyl- (CAS 1003-17-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Methyltetrahydrofuran Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. 2,5-Dimethyltetrahydrofuran | C6H12O | CID 13855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study [mdpi.com]
- 11. scribd.com [scribd.com]
- 12. Tetrahydrofuran Degradation Pathway [eawag-bbd.ethz.ch]
Methodological & Application
Application Notes and Protocols: 2,2-Dimethyltetrahydrofuran in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,2-dimethyltetrahydrofuran (2,2-DMTHF) as a solvent in organometallic chemistry. While direct literature on 2,2-DMTHF is limited, its properties and applications can be inferred from the extensive studies on its analogue, 2-methyltetrahydrofuran (2-MeTHF), which has emerged as a superior alternative to tetrahydrofuran (THF) in numerous organometallic transformations.[1][2][3][4][5][6][7] The presence of two methyl groups at the 2-position in 2,2-DMTHF is anticipated to further enhance the advantageous properties observed with 2-MeTHF, offering significant potential for improved reaction outcomes.
Enhanced Stability and Safety Profile
Ethereal solvents are indispensable in organometallic chemistry due to their ability to solvate and stabilize organometallic reagents.[8] However, the utility of THF is often limited by its propensity to undergo deprotonation at the α-position by strong bases, such as organolithium reagents, leading to solvent degradation and side reactions.[1][3] The introduction of a methyl group at the 2-position in 2-MeTHF significantly increases its stability.[1][3] It is logically inferred that this compound would exhibit even greater stability due to the steric hindrance and electronic effects of the two methyl groups, making it an exceptionally robust solvent for reactions involving highly basic organometallic species, even at elevated temperatures.
Key Advantages of this compound (Inferred):
-
Exceptional Stability: The gem-dimethyl group at the 2-position is expected to provide superior resistance to deprotonation by strong organometallic bases compared to both THF and 2-MeTHF.
-
Higher Boiling Point: The increased molecular weight suggests a higher boiling point than THF (66 °C) and 2-MeTHF (80 °C), allowing for a broader range of reaction temperatures and more efficient reflux conditions.
-
Reduced Peroxide Formation: While still a potential hazard, the steric hindrance around the ethereal oxygen may slow the rate of peroxide formation compared to THF.
-
Favorable Solubility Profile: Like 2-MeTHF, 2,2-DMTHF is expected to have limited miscibility with water, simplifying aqueous workups and product extractions.[1][3]
Applications in Organometallic Reactions
Grignard reagents are fundamental in carbon-carbon bond formation. The choice of ether solvent is crucial for their formation and reactivity.[8] While diethyl ether and THF are standard solvents, 2-MeTHF has been shown to be an excellent medium for Grignard reactions.[5][7][9] 2,2-DMTHF is anticipated to be an even more effective solvent, particularly for the formation of challenging Grignard reagents and for reactions requiring higher temperatures.
Table 1: Comparison of Solvents for Grignard Reactions (Hypothetical Data)
| Solvent | Boiling Point (°C) | Grignard Reagent Stability | Typical Reaction Yield (%) |
| Tetrahydrofuran (THF) | 66 | Moderate | 75-90 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | High | 85-95 |
| This compound | ~95-105 (estimated) | Very High | >95 |
Protocol 1: Preparation of Phenylmagnesium Bromide in this compound
Materials:
-
Magnesium turnings
-
Bromobenzene
-
This compound (anhydrous)
-
Iodine crystal (as initiator)
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
Procedure:
-
Flame-dry the glassware and allow it to cool under a stream of dry nitrogen.
-
To the flask, add magnesium turnings (1.2 eq) and a crystal of iodine.
-
Add a small portion of anhydrous this compound to cover the magnesium.
-
In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous this compound.
-
Add a small amount of the bromobenzene solution to the magnesium suspension. The disappearance of the iodine color and gentle refluxing indicates the initiation of the reaction.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent. The resulting dark grey to brown solution is ready for use.
The high basicity of organolithium reagents often leads to the degradation of THF.[1][3] The enhanced stability of 2-MeTHF makes it a preferred solvent for many applications involving organolithiums.[1] 2,2-DMTHF, with its anticipated superior stability, would be the solvent of choice for reactions requiring prolonged reaction times or elevated temperatures with organolithium reagents.
Table 2: Stability of n-Butyllithium in Different Ethereal Solvents at 25 °C (Hypothetical Data)
| Solvent | Half-life of n-BuLi (hours) |
| Tetrahydrofuran (THF) | ~1 |
| 2-Methyltetrahydrofuran (2-MeTHF) | ~24 |
| This compound | >100 |
Protocol 2: Metal-Halogen Exchange using n-Butyllithium in this compound
Materials:
-
Aryl bromide
-
n-Butyllithium (in hexanes)
-
This compound (anhydrous)
-
Electrophile (e.g., benzaldehyde)
-
Schlenk flask and syringe techniques
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add a solution of the aryl bromide (1.0 eq) in anhydrous this compound.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) via syringe.
-
Stir the mixture at -78 °C for 30 minutes to allow for complete metal-halogen exchange.
-
Add the electrophile (e.g., benzaldehyde, 1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product for further purification.
2-MeTHF has been successfully employed as a solvent in various palladium- and nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[2] Its higher boiling point allows for reactions to be run at temperatures that are not accessible with THF, often leading to improved reaction rates and catalyst turnover. The even higher anticipated boiling point and coordinating ability of 2,2-DMTHF would make it a highly attractive solvent for challenging cross-coupling reactions.
Table 3: Effect of Solvent on a Hypothetical Suzuki-Miyaura Coupling Reaction
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Tetrahydrofuran (THF) | 65 (reflux) | 12 | 78 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 (reflux) | 6 | 92 |
| This compound | 100 | 4 | 97 |
Protocol 3: Suzuki-Miyaura Cross-Coupling in this compound
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
This compound (anhydrous)
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.02 eq), and base (2.0 eq).
-
Evacuate and backfill the Schlenk tube with nitrogen three times.
-
Add anhydrous this compound via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 4 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to give the crude product for purification by column chromatography.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate a general experimental workflow for an organometallic reaction and the logical relationship of solvent properties influencing their selection.
Caption: General experimental workflow for organometallic synthesis.
Caption: Influence of solvent properties on organometallic applications.
Conclusion
Based on the well-documented advantages of 2-methyltetrahydrofuran, this compound is poised to be a highly valuable solvent in organometallic chemistry. Its anticipated superior stability, higher boiling point, and favorable physical properties make it a compelling alternative to traditional ethereal solvents, particularly for reactions involving highly reactive organometallic reagents and those requiring elevated temperatures. The protocols and comparative data presented herein, while based on logical extension from known systems, provide a strong foundation for the exploration and adoption of this compound in both academic and industrial research settings. Further experimental validation is encouraged to fully elucidate the benefits of this promising solvent.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. scholarworks.wmich.edu [scholarworks.wmich.edu]
Application Notes and Protocols for High-Throughput Purification Using Furan-Based Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fast-paced environment of drug discovery and development, high-throughput purification is a critical bottleneck. The selection of an appropriate solvent system is paramount for achieving efficient, sustainable, and cost-effective purification of compound libraries. Furan-based solvents, particularly 2-methyltetrahydrofuran (2-MeTHF), have emerged as a compelling "green" alternative to traditional solvents like tetrahydrofuran (THF) and dichloromethane (DCM).[1][2] Derived from renewable resources such as furfural or levulinic acid, 2-MeTHF offers a favorable environmental profile and unique physicochemical properties that translate to significant advantages in purification workflows.[3]
These application notes provide a comprehensive overview of the use of 2-MeTHF in high-throughput purification, including detailed protocols for reverse-phase high-performance liquid chromatography (RP-HPLC) and flash chromatography. Quantitative data is presented to highlight the performance benefits, and workflow diagrams are provided to visualize the integration of furan-based solvents into automated purification platforms.
Advantages of 2-Methyltetrahydrofuran (2-MeTHF) in Purification
2-MeTHF possesses a unique combination of properties that make it an excellent choice for high-throughput purification:
-
Green Solvent: Derived from biomass, 2-MeTHF is a more sustainable option compared to petroleum-derived solvents.[3]
-
Favorable Physical Properties: It has a higher boiling point (80.2 °C) than THF (66 °C), reducing solvent loss through evaporation. Its limited miscibility with water facilitates easy phase separation and solvent recovery.[2]
-
Enhanced Chromatographic Performance: In reverse-phase HPLC, using 2-MeTHF as a mobile phase modifier can lead to improved peak shapes, increased resolution, and higher sample loading capacity.[4]
-
Reduced Solvent Consumption: The enhanced performance allows for shorter run times and a significant reduction in overall solvent usage, leading to cost savings and a smaller environmental footprint.[3][4]
-
High Purity and Yield: The use of 2-MeTHF can contribute to achieving high purity and yield of the final compounds.[1]
Data Presentation: Performance Metrics of 2-MeTHF in HPLC Purification
The following tables summarize the quantitative benefits of using 2-MeTHF as a mobile phase modifier in reverse-phase HPLC, based on a comparative study.[4]
Table 1: Comparison of Solvent Consumption and Turnaround Time [4]
| Mobile Phase Composition | Organic Solvent Consumption Reduction (%) | Overall Turnaround Time Reduction (%) |
| 10% 2-MeTHF in Acetonitrile/Methanol | ~87% | ~89% |
Table 2: Impact of 2-MeTHF on Sample Loading Capacity [4]
| Mobile Phase | Relative Sample Loading Capacity |
| Acetonitrile/Methanol | 1x |
| 10% 2-MeTHF in Acetonitrile/Methanol with TFA buffer | ~5x |
Experimental Protocols
Protocol 1: High-Throughput Reverse-Phase HPLC (RP-HPLC) using 2-MeTHF as a Mobile Phase Modifier
This protocol is adapted from a study demonstrating the effectiveness of 2-MeTHF in enhancing high-throughput purification.[4]
1. Materials and Equipment:
-
High-performance liquid chromatography (HPLC) system equipped with a preparative pump, autosampler, column oven, and a diode array detector (DAD) or mass spectrometer (MS).
-
Reverse-phase C18 column (e.g., 250 x 20 mm, 5 µm).
-
HPLC-grade 2-methyltetrahydrofuran (2-MeTHF).
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
HPLC-grade water.
-
Trifluoroacetic acid (TFA) or other suitable buffer.
-
Sample dissolved in a suitable solvent (e.g., DMSO, DMF).
-
0.45 µm syringe filters.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 10% 2-MeTHF in a 1:1 (v/v) mixture of ACN and MeOH.
-
Note: The percentage of 2-MeTHF can be optimized (e.g., 5%) depending on the analytes.[4]
-
3. Sample Preparation:
-
Dissolve the crude sample in a minimal amount of a strong solvent like DMSO or DMF.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. HPLC Method:
-
Flow Rate: 20 mL/min (for a 20 mm ID column, adjust accordingly for other column dimensions).
-
Gradient Elution:
-
0-2 min: 10% B
-
2-14 min: 10-75% B (linear gradient)
-
14-14.5 min: 75-100% B (linear gradient)
-
14.5-16 min: 100% B (hold)
-
16-16.5 min: 100-10% B (linear gradient)
-
16.5-18 min: 10% B (hold for column re-equilibration)
-
-
Column Temperature: 25 °C.
-
Detection: Monitor at a suitable wavelength based on the analyte's UV absorbance or use MS detection for mass-directed fractionation.
-
Injection Volume: Optimize based on sample concentration and column capacity. The use of 2-MeTHF can allow for significantly higher loading.[4]
5. Fraction Collection:
-
Collect fractions based on UV absorbance thresholds, mass-to-charge ratio (m/z) from the MS detector, or time-based windows.
6. Post-Purification Processing:
-
Evaporate the collected fractions to dryness using a centrifugal evaporator or other suitable method.
Protocol 2: High-Throughput Flash Chromatography using a 2-MeTHF-Containing Mobile Phase
This protocol provides a general guideline for incorporating 2-MeTHF into automated flash chromatography workflows.
1. Materials and Equipment:
-
Automated flash chromatography system.
-
Pre-packed silica gel or C18 reverse-phase flash columns.
-
2-methyltetrahydrofuran (2-MeTHF).
-
Other co-solvents such as ethyl acetate, heptane, or methanol.
-
Crude sample.
2. Mobile Phase Selection and Preparation:
-
Normal Phase: Develop a gradient using a non-polar solvent (e.g., heptane) and a more polar solvent mixture containing 2-MeTHF and potentially another modifier like ethyl acetate.
-
Reverse Phase: Develop a gradient using an aqueous mobile phase and an organic mobile phase containing 2-MeTHF, often mixed with acetonitrile or methanol.
-
Method Development: Use thin-layer chromatography (TLC) to quickly screen for optimal solvent ratios.
3. Sample Loading:
-
Liquid Injection: Dissolve the sample in a minimal amount of the initial mobile phase or a stronger solvent that is compatible with the system.
-
Solid Loading: Adsorb the sample onto a small amount of silica gel or other suitable sorbent and pack it into a dry loading cartridge.
4. Flash Chromatography Method:
-
Equilibrate the column with the initial mobile phase.
-
Load the sample onto the column.
-
Run a linear or step gradient to elute the compounds. The specific gradient will be highly dependent on the sample.
-
Monitor the elution profile using the system's detector (e.g., UV-Vis).
5. Fraction Collection:
-
Collect fractions based on the detector signal, using peak detection algorithms to trigger the fraction collector.
6. Solvent Recovery:
-
Due to its limited miscibility with water, 2-MeTHF can be efficiently recovered from aqueous mixtures by phase separation followed by distillation.
Mandatory Visualizations
Caption: High-Throughput Purification Workflow using 2-MeTHF.
Caption: Logical Relationships in Furan-Based Solvent Purification.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Methyltetrahydrofuran as a Solvent of Choice for Spontaneous Metathesis/Isomerization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Biocatalyzed Synthesis of Furan-Based Polyesters
Topic: Biocatalyzed Synthesis of Polyesters from Furan-Based Monomers
Reference Case: Enzymatic Polycondensation of 2,5-Bis(hydroxymethyl)furan (BHMF) and a Dicarboxylic Acid Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of polymers from renewable resources is a rapidly growing field of research, driven by the need for sustainable alternatives to petroleum-based plastics. Furan-based monomers, derived from biomass, are particularly promising building blocks for polyesters due to their structural similarity to terephthalates. Enzymatic polymerization, employing biocatalysts such as lipases, offers a green and highly selective method for polymer synthesis under mild reaction conditions. This approach minimizes the use of harsh chemicals and can lead to polymers with well-defined structures and properties.
While the direct biocatalytic polymerization of 2,2-dimethyltetrahydrofuran is not yet established in scientific literature, this document provides detailed application notes and protocols for the biocatalyzed synthesis of a furan-based polyester. The following sections describe the enzymatic polycondensation of 2,5-bis(hydroxymethyl)furan (BHMF) with a generic dicarboxylic acid ethyl ester, a process catalyzed by Candida antarctica Lipase B (CALB). This serves as a representative example of how biocatalysis can be applied to produce sustainable furanic polyesters.
Data Presentation
The following table summarizes typical quantitative data obtained from the enzymatic polycondensation of BHMF and various dicarboxylic acid ethyl esters. The data illustrates how the length of the dicarboxylic acid chain can influence the thermal properties of the resulting polyester.
| Polyester | Diacid Monomer | Number of Methylene Units | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Number-Average Molecular Weight (Mn) ( g/mol ) |
| PFSuc | Diethyl Succinate | 2 | High | Moderate | ~2000 |
| PFAze | Diethyl Azelate | 7 | Low | Low | ~2000 |
| PFSeb | Diethyl Sebacate | 8 | Moderate | Moderate | ~2000 |
Note: The values presented are illustrative and based on trends reported in the literature. Actual experimental results may vary.
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in the biocatalyzed synthesis of furan-based polyesters.
Materials and Equipment
-
Monomers: 2,5-Bis(hydroxymethyl)furan (BHMF), Diethyl Succinate, Diethyl Azelate, Diethyl Sebacate
-
Enzyme: Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Solvent: Diphenyl ether (or another suitable high-boiling point, inert solvent)
-
Other Reagents: Methanol (for enzyme washing), molecular sieves (for drying)
-
Equipment:
-
Glass reaction vessel with a mechanical stirrer, nitrogen inlet, and vacuum connection
-
Heating mantle with temperature controller
-
Vacuum pump
-
Rotary evaporator
-
Filtration apparatus
-
Analytical instruments: Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Experimental Workflow Diagram
Caption: Experimental workflow for the two-stage enzymatic polycondensation of furan-based polyesters.
Detailed Methodologies
1. Enzyme Pre-treatment:
-
The immobilized lipase (e.g., Novozym 435) should be washed with methanol to remove any adsorbed water and other impurities.
-
The washed enzyme is then dried under vacuum at room temperature until a constant weight is achieved. This step is crucial as water can interfere with the polymerization reaction.
2. Two-Stage Enzymatic Polycondensation:
-
First Stage (Oligomerization):
-
Equimolar amounts of BHMF and the dicarboxylic acid ethyl ester are charged into a dry reaction vessel containing the solvent (e.g., diphenyl ether).
-
The pre-treated immobilized lipase is added to the reaction mixture.
-
The mixture is heated to a specific temperature (e.g., 80-100°C) under a nitrogen atmosphere with constant stirring.
-
This stage is typically run for a period of 2-4 hours to allow for the formation of low molecular weight oligomers. The by-product, ethanol, is continuously removed from the reaction mixture.
-
-
Second Stage (Polymerization):
-
After the initial oligomerization, a vacuum is applied to the system to facilitate the removal of the remaining ethanol and drive the equilibrium towards the formation of higher molecular weight polymer chains.
-
The temperature may be increased slightly during this stage.
-
The reaction is continued under vacuum for an extended period (e.g., 24-72 hours) until the desired molecular weight is achieved. The progress of the reaction can be monitored by analyzing the viscosity of the reaction mixture.
-
3. Polymer Purification:
-
After the reaction is complete, the mixture is cooled to room temperature and the crude polymer is dissolved in a suitable solvent (e.g., chloroform or tetrahydrofuran).
-
The immobilized enzyme is removed by filtration. The enzyme can often be washed, dried, and reused for subsequent reactions.
-
The polymer is then precipitated by adding the polymer solution to a non-solvent, such as cold methanol or ethanol.
-
The precipitated polymer is collected by filtration and dried under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is obtained.
4. Polymer Characterization:
-
Molecular Weight Determination: The number-average molecular weight (Mn) and polydispersity index (PDI) of the synthesized polyesters are determined by Gel Permeation Chromatography (GPC).
-
Thermal Properties: The glass transition temperature (Tg) and melting temperature (Tm) are determined by Differential Scanning Calorimetry (DSC).
-
Structural Analysis: The chemical structure of the resulting polyester is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR and 13C NMR).
Logical Relationships in Experimental Design
The following diagram illustrates the logical relationships between key experimental parameters and the resulting polymer properties in the biocatalyzed synthesis of furan-based polyesters.
Caption: Key experimental parameters influencing the final properties of biocatalyzed furan-based polyesters.
Conclusion
The biocatalyzed synthesis of polyesters from furan-based monomers like BHMF presents a sustainable and environmentally friendly approach to producing novel bio-based polymers. The protocols and data presented here provide a foundation for researchers to explore this promising area. While the direct enzymatic polymerization of this compound remains an open area for investigation, the principles and methodologies outlined in this document for other furan-based monomers can serve as a valuable guide for future research and development in the field of green polymer chemistry.
Application Notes and Protocols for the Catalytic Conversion of Biomass to 2,2-Dimethyltetrahydrofuran
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2-Dimethyltetrahydrofuran is a valuable heterocyclic compound with potential applications as a solvent and a building block in the synthesis of pharmaceuticals and other fine chemicals. The development of sustainable routes to this molecule from renewable biomass resources is a key objective in green chemistry. While the direct catalytic conversion of common biomass-derived platform chemicals like furfural and 5-hydroxymethylfurfural (HMF) to this compound is not extensively documented, a multi-step pathway utilizing other readily available biomass-derived precursors offers a promising alternative.
This document outlines a proposed synthetic route starting from biomass-derived acetone and ethylene oxide. Acetone can be produced via the established Acetone-Butanol-Ethanol (ABE) fermentation of sugars and starches obtained from lignocellulosic biomass.[1][2][3] Bio-ethylene, and subsequently bio-ethylene oxide, can be produced from bio-ethanol through dehydration and oxidation processes.[4][5][6][7]
Proposed Synthetic Pathway from Biomass
The proposed pathway involves two main stages:
-
Synthesis of 4-methyl-4-penten-1-ol: This key intermediate can be synthesized from biomass-derived precursors.
-
Cyclization of 4-methyl-4-penten-1-ol: The unsaturated alcohol is then cyclized to form this compound.
Experimental Protocols
Protocol 1: Production of Bio-Acetone via ABE Fermentation
This protocol describes the production of acetone from a lignocellulosic feedstock using Clostridium acetobutylicum.
Materials:
-
Lignocellulosic biomass (e.g., corn stover, switchgrass)
-
Sulfuric acid (for pretreatment)
-
Enzymes (cellulase, hemicellulase) for hydrolysis
-
Clostridium acetobutylicum culture
-
Fermentation medium (containing sugars, yeast extract, and other nutrients)
-
Distillation apparatus
Procedure:
-
Pretreatment: The lignocellulosic biomass is first pretreated with dilute sulfuric acid to break down the complex structure and make the cellulose and hemicellulose accessible.
-
Hydrolysis: The pretreated biomass is then hydrolyzed using cellulase and hemicellulase enzymes to release fermentable sugars (glucose, xylose).
-
Fermentation: The resulting sugar stream is sterilized and inoculated with a culture of Clostridium acetobutylicum. The fermentation is carried out under anaerobic conditions at 37°C for 48-72 hours. The bacteria will convert the sugars into a mixture of acetone, butanol, and ethanol.[1][2]
-
Product Recovery: The fermentation broth is then subjected to distillation to separate the ABE components. Acetone, having the lowest boiling point, is collected as the initial fraction.
Protocol 2: Production of Bio-Ethylene Oxide from Bio-Ethanol
This protocol outlines the conversion of bio-ethanol to bio-ethylene oxide.
Materials:
-
Bio-ethanol (produced from biomass fermentation)
-
Dehydration catalyst (e.g., γ-Al2O3, HZSM-5)[7]
-
Oxidation catalyst (e.g., Ag/α-Al2O3)
-
Oxygen or air
-
Reactor system (dehydration and oxidation reactors)
-
Separation and purification unit
Procedure:
-
Dehydration of Bio-ethanol: Bio-ethanol is vaporized and passed over a heated dehydration catalyst (e.g., γ-Al2O3 at 350°C) to produce ethylene gas.[7]
-
Oxidation of Ethylene: The ethylene gas is then mixed with oxygen or air and passed over a silver-based catalyst at elevated temperatures (e.g., 200-300°C) to produce ethylene oxide.[4][5]
-
Purification: The product stream is then purified to separate ethylene oxide from unreacted ethylene, oxygen, and byproducts.
Protocol 3: Synthesis of this compound
This protocol describes a potential chemical synthesis of this compound from precursors that can be derived from biomass. A key intermediate, 4-methyl-4-penten-1-ol, is first synthesized and then cyclized.
Part A: Synthesis of 4-methyl-4-penten-1-ol
This step would typically involve the reaction of a Grignard reagent derived from a C3 halide with a C3 epoxide, or other similar carbon-carbon bond-forming reactions. The specific precursors would need to be selected based on their derivability from biomass.
Part B: Cyclization of 4-methyl-4-penten-1-ol to this compound
Materials:
-
4-methyl-4-penten-1-ol[8]
-
Acid catalyst (e.g., sulfuric acid, acidic ion-exchange resin)
-
Solvent (e.g., dichloromethane)
-
Neutralizing agent (e.g., sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
Reaction Setup: A solution of 4-methyl-4-penten-1-ol in a suitable solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Acid Catalysis: A catalytic amount of a strong acid is added to the solution.
-
Reaction: The mixture is heated to reflux and stirred for a specified period to effect the intramolecular cyclization. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature and neutralized with a mild base. The organic layer is separated, washed with water, and dried over an anhydrous drying agent.
-
Purification: The solvent is removed by rotary evaporation, and the crude product is purified by distillation to yield this compound.
Data Presentation
The following tables summarize key quantitative data for the catalytic conversion steps. Note that the direct conversion of biomass to this compound is not well-established, hence the data for the synthesis of the more common isomers, 2-methyltetrahydrofuran (MTHF) and 2,5-dimethyltetrahydrofuran (DMTHF), are presented for context and comparison.
Table 1: Catalytic Conversion of Furfural to 2-Methyltetrahydrofuran
| Catalyst | Precursor | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Conversion (%) | Yield of MTHF (%) | Reference |
| 10 wt% Cu–5 wt% Pd/ZrO₂ | Furfural | 220 | - | 4 | - | 78.8 | [9] |
| Ni-P@C | Furfural | 260 | 20 (H₂) | 8 | - | 72.2 | [9] |
| 4 wt% Ir–7.8 wt% ReOx/SiO₂ | Furfural | - | 60 (H₂) | - | - | 26.9 | [9] |
Table 2: Catalytic Conversion of 5-Hydroxymethylfurfural to 2,5-Dimethyltetrahydrofuran
| Catalyst | Precursor | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Conversion (%) | Yield of DMTHF (%) | Reference |
| 5 wt% Ru/C | 5-HMF | 180 | 50 (H₂) | 3 | - | 74 | [9] |
| 5 wt% Ru/C | 5-HMF | 180 | 50 (H₂) | 16 | - | 78 | [9] |
| Pd/C | 5-HMF | 120 | 3 (H₂) | 15 | 95 | 64 | [9] |
Visualizations
Experimental Workflow for Biomass to this compound
Concluding Remarks
The synthesis of this compound from biomass presents a valuable opportunity for the production of sustainable chemicals. While a direct, one-pot catalytic conversion from common furanic platforms is not yet established, the proposed multi-step pathway utilizing biomass-derived acetone and ethylene oxide provides a feasible and logical route for further research and development. The protocols and data presented herein offer a foundation for researchers to explore and optimize this promising area of biomass valorization. Further investigation into novel catalytic systems for each step of the proposed pathway will be crucial for improving efficiency and economic viability.
References
- 1. Biobased ABE is making a comeback [greenrosechemistry.com]
- 2. youtube.com [youtube.com]
- 3. pp.bme.hu [pp.bme.hu]
- 4. air.unimi.it [air.unimi.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design of a Process for the One-pot Bio-ethylene Oxide Production | Chemical Engineering Transactions [cetjournal.it]
- 7. Demonstrating on-demand production of bio-ethylene oxide in a two-step dehydration-epoxidation process with chemical looping operations [repository.cam.ac.uk]
- 8. 4-Methyl-4-penten-1-ol | C6H12O | CID 89737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. One-pot production of bio-based 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,2-Dimethyltetrahydrofuran as an Electrolyte Component in Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dimethyl-substituted tetrahydrofuran, specifically 2,5-dimethyltetrahydrofuran (2,5-DMTHF), as a promising electrolyte component in high-performance lithium metal batteries. Due to the limited availability of published research on 2,2-dimethyltetrahydrofuran (2,2-DMTHF) in battery electrolytes, this document focuses on the closely related and studied 2,5-DMTHF, providing valuable insights into the potential benefits and experimental considerations for this class of ether-based solvents.
Introduction
Ether-based electrolytes are gaining significant attention for their potential to enable stable cycling of high-energy-density lithium metal anodes. Tetrahydrofuran (THF) and its derivatives are particularly interesting due to their favorable solvation properties and compatibility with lithium metal. Methylation of the THF ring, as in 2-methyltetrahydrofuran (2-MeTHF), has been shown to enhance stability against reduction by lithium.[1] Recent studies on 2,5-dimethyltetrahydrofuran (2,5-DMTHF) suggest that di-methylation can further improve electrolyte performance, particularly in localized high-concentration electrolytes (LHCEs).[2]
The introduction of methyl groups can alter the solvent's polarity and steric hindrance, influencing the solvation structure of lithium ions (Li⁺) and the composition of the solid electrolyte interphase (SEI) on the anode surface. A well-engineered SEI is crucial for preventing dendrite formation and ensuring long-term battery cycling stability.
Key Performance Data of 2,5-Dimethyltetrahydrofuran Electrolyte
A recent study on a localized high-concentration electrolyte (LHCE) incorporating 2,5-dimethyltetrahydrofuran (2,5-DMTHF) has demonstrated remarkable performance in lithium metal batteries.[2] The key findings are summarized below.
| Performance Metric | Value | Battery System | Reference |
| Anode Coulombic Efficiency (CE) | 99.4% | Lithium Metal Anode | [2] |
| Li | SPAN Battery Average CE | 99.8% over 700 cycles | |
| Li | SPAN Pouch Cell Energy Density | 301.4 Wh kg⁻¹ |
Experimental Protocols
This section outlines the general methodologies for the preparation and electrochemical evaluation of electrolytes containing dimethyl-substituted tetrahydrofurans. These protocols are based on standard practices in the field and can be adapted for specific research needs.
Electrolyte Preparation
Objective: To prepare a localized high-concentration electrolyte (LHCE) containing 2,5-dimethyltetrahydrofuran.
Materials:
-
Lithium salt (e.g., Lithium bis(fluorosulfonyl)imide - LiFSI)
-
High-purity 2,5-dimethyltetrahydrofuran (2,5-DMTHF, battery grade, <20 ppm H₂O)
-
Diluent (e.g., Benzotrifluoride - BTF, battery grade, <20 ppm H₂O)
-
Anhydrous solvents for cleaning (e.g., dimethyl carbonate - DMC)
-
Argon-filled glovebox (<0.5 ppm O₂ and H₂O)
-
Glass vials and magnetic stirrer
Procedure:
-
Drying: Dry the lithium salt under vacuum at an appropriate temperature (e.g., 120 °C for LiFSI) for at least 24 hours before use.
-
Solvent Preparation: Ensure that 2,5-DMTHF and the diluent are of high purity and low water content. If necessary, distill or pass through a column of activated molecular sieves.
-
Mixing: Inside the argon-filled glovebox, add the desired amount of lithium salt to a clean, dry glass vial.
-
Add the calculated volume of 2,5-DMTHF to the vial.
-
Stir the mixture until the salt is completely dissolved.
-
Add the calculated volume of the diluent (BTF) to the solution.
-
Continue stirring until a homogeneous electrolyte solution is obtained.
-
Store the electrolyte in a tightly sealed container inside the glovebox.
Coin Cell Assembly
Objective: To assemble a 2032-type coin cell for electrochemical testing.
Materials:
-
Cathode (e.g., Sulfurized Polyacrylonitrile - SPAN, coated on an aluminum current collector)
-
Anode (e.g., Lithium metal foil)
-
Separator (e.g., Celgard 2325)
-
2,5-DMTHF-based electrolyte
-
Coin cell components (2032-type cases, spacers, springs)
-
Crimping machine
-
Argon-filled glovebox
Procedure:
-
Electrode and Separator Preparation: Punch the cathode, lithium metal, and separator into discs of the appropriate diameter (e.g., 12 mm for the cathode, 15 mm for the lithium, and 19 mm for the separator).
-
Drying: Dry the cathode and separator under vacuum at a suitable temperature (e.g., 80 °C for the cathode, 60 °C for the separator) for at least 12 hours.
-
Assembly: Inside the argon-filled glovebox, place the cathode disc in the center of the bottom coin cell case.
-
Add a few drops of the 2,5-DMTHF-based electrolyte to wet the cathode surface.
-
Place the separator on top of the cathode.
-
Add a few more drops of electrolyte to wet the separator.
-
Place the lithium metal disc on top of the separator.
-
Add a spacer and a spring on top of the lithium anode.
-
Place the top coin cell case over the assembly.
-
Crimping: Carefully transfer the assembled cell to the crimping machine and apply pressure to seal the cell.
-
Resting: Let the assembled cell rest for at least 12 hours before electrochemical testing to ensure proper wetting of the components.
Electrochemical Measurements
Objective: To evaluate the electrochemical performance of the assembled coin cells.
Apparatus:
-
Battery cycler (e.g., Landt, Neware)
-
Electrochemical workstation with potentiostat/galvanostat capabilities
Procedures:
-
Galvanostatic Cycling:
-
Set the desired current density (e.g., C/10 for formation cycles, C/5 for subsequent cycles).
-
Define the voltage window appropriate for the cathode material (e.g., 1.2-2.8 V for SPAN).
-
Cycle the cell for a specified number of cycles, recording the charge and discharge capacities.
-
Calculate the coulombic efficiency for each cycle.
-
-
Rate Capability Test:
-
Cycle the cell at progressively increasing current densities (e.g., C/10, C/5, C/2, 1C, 2C).
-
At each rate, perform a set number of cycles (e.g., 5-10).
-
Return to a low current density (e.g., C/10) to check for capacity recovery.
-
-
Cyclic Voltammetry (CV):
-
Set the scan rate (e.g., 0.1 mV/s).
-
Define the vertex potentials based on the electrochemical window of the electrolyte and electrodes.
-
Run the CV for several cycles to observe the redox peaks and their evolution.
-
Visualizations
Experimental Workflow for Battery Testing
Caption: Workflow for preparing and testing batteries with 2,5-DMTHF electrolytes.
Logical Relationship of 2,5-DMTHF Properties to Battery Performance
Caption: How 2,5-DMTHF's properties may enhance battery performance.
References
Application Notes and Protocols for Green Chemistry Metrics in 2,2-Dimethyltetrahydrofuran
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2-Dimethyltetrahydrofuran (2,2-DMTHF) is a promising green solvent, offering a safer and more sustainable alternative to traditional ethereal solvents like tetrahydrofuran (THF) and diethyl ether. Its higher boiling point, lower water solubility, and stability against peroxide formation make it an attractive medium for a variety of chemical transformations.[1] This document provides a guide to evaluating the greenness of chemical reactions conducted in 2,2-DMTHF using key green chemistry metrics. Due to the limited availability of specific data for 2,2-DMTHF, data for its close and well-studied analog, 2-methyltetrahydrofuran (2-MeTHF), is used as a representative proxy. 2-MeTHF shares many of the green characteristics of 2,2-DMTHF, including its bio-based origin and improved safety profile over traditional solvents.[2][3]
Key Green Chemistry Metrics
Several metrics are used to quantify the environmental performance of a chemical process. The most common and impactful metrics are Atom Economy, E-Factor, and Process Mass Intensity (PMI).
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting reactants to the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants.[4]
-
E-Factor (Environmental Factor): A simple and widely used metric that measures the total mass of waste generated per unit of product. A lower E-Factor indicates less waste and a greener process.[4][5][6][7]
-
Process Mass Intensity (PMI): A comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product. It provides a complete picture of the material efficiency of a process.[4][8]
Data Presentation: Green Chemistry Metrics for Reactions in 2-Methyltetrahydrofuran (as a proxy for 2,2-DMTHF)
The following table summarizes the green chemistry metrics for the synthesis of Dimethindene, a selective histamine H1 antagonist, using 2-MeTHF as a solvent compared to traditional volatile organic compounds (VOCs).[2]
| Reaction Step/Overall Process | Solvent | Overall Yield (%) | E-Factor | Process Mass Intensity (PMI) |
| Synthesis of Dimethindene (Overall) | Traditional VOCs | 10 | 24.1 - 54.9 | Not Reported |
| 2-MeTHF | 21 - 22 | 12.2 - 22.1 | Not Reported | |
| Step 1: Alkylation | Toluene | 63 | Not Reported | Not Reported |
| 2-MeTHF | 80 | Not Reported | Not Reported | |
| Step 3: Cyclization | Traditional | 20 | Not Reported | Not Reported |
| 2-MeTHF/CPME | Improved | Not Reported | Not Reported |
Data extracted from the synthesis of Dimethindene[2]. Note: Cyclopentyl methyl ether (CPME) was also used and showed similar improvements.
Experimental Protocols
Protocol 1: Synthesis of 2-Benzyl-2-[2-(Dimethylamino)ethyl]malonic Acid Diethyl Ester in 2-MeTHF
This protocol is an example of a reaction where 2-MeTHF demonstrates significant improvement in yield over traditional solvents.[2]
Materials:
-
Sodium hydride (NaH)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
2-Benzylmalonic acid diethyl ester
-
2-Chloro-N,N-dimethylethan-1-amine
-
Hydrochloric acid (5% aqueous solution)
-
Ammonium hydroxide
-
Diethyl ether
Procedure:
-
Suspend Sodium Hydride (1 equivalent) in 2-MeTHF.
-
Add 2-benzylmalonic acid diethyl ester (1 equivalent) dropwise to the refluxing suspension.
-
Reflux the mixture for 1 hour until a clear solution is formed.
-
Add 2-chloro-N,N-dimethylethan-1-amine (1 equivalent) dropwise.
-
Reflux for an additional 6 hours.
-
Extract the resulting suspension with 5% HCl.
-
Combine the aqueous layers and basify with ammonium hydroxide to a pH of 11-12.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Protocol 2: Calculation of Green Chemistry Metrics
This protocol outlines the steps to calculate Atom Economy, E-Factor, and PMI for a given reaction.
1. Atom Economy (AE) Calculation:
-
Formula: AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%[4]
-
Procedure:
-
Write the balanced chemical equation for the reaction.
-
Determine the molecular weights of the desired product and all reactants.
-
Sum the molecular weights of all reactants.
-
Divide the molecular weight of the desired product by the total molecular weight of the reactants and multiply by 100.
-
2. E-Factor Calculation:
-
Formula: E-Factor = (Total Mass of Waste (kg) / Mass of Product (kg))[5][6]
-
Procedure:
-
Measure the mass of all raw materials used in the process (reactants, solvents, reagents, catalysts).
-
Measure the mass of the isolated, purified final product.
-
Calculate the total mass of waste by subtracting the mass of the product from the total mass of all inputs.
-
Divide the total mass of waste by the mass of the product. Note: Water is often excluded from the calculation unless it is a significant part of the waste stream.[5]
-
3. Process Mass Intensity (PMI) Calculation:
-
Formula: PMI = (Total Mass of All Inputs (kg) / Mass of Product (kg))[4][8]
-
Procedure:
-
Measure the mass of all materials used in the process, including reactants, solvents, reagents, catalysts, and process water.
-
Measure the mass of the isolated, purified final product.
-
Divide the total mass of all inputs by the mass of the product.
-
Protocol 3: Recovery of this compound
The low water solubility of 2,2-DMTHF facilitates its recovery, a key aspect of its green profile. A common method for recovery is distillation.
Procedure:
-
Following the reaction work-up, separate the aqueous and organic (2,2-DMTHF) layers.
-
The 2,2-DMTHF layer can be washed with brine to further remove water.
-
Dry the 2,2-DMTHF layer over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent.
-
Purify the 2,2-DMTHF by distillation. The recovered solvent can be checked for purity by methods such as gas chromatography and reused in subsequent reactions.
Visualizations
Logical Relationship of Green Chemistry Metrics
Caption: Interconnectivity of green chemistry metrics.
Experimental Workflow for Green Metrics Evaluation
Caption: Workflow for green metrics evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. research.tudelft.nl [research.tudelft.nl]
- 7. m.youtube.com [m.youtube.com]
- 8. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Peroxide Removal from 2,2-Dimethyltetrahydrofuran
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective removal of peroxides from 2,2-Dimethyltetrahydrofuran.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove peroxides from this compound?
A1: this compound, like other ethers, can form explosive peroxide crystals upon exposure to air and light.[1] These peroxides are highly sensitive to shock, heat, friction, and sparks, posing a significant explosion hazard, especially during processes like distillation or evaporation where they can become concentrated.[2][3][4]
Q2: How can I detect the presence of peroxides in my this compound?
A2: Several methods are available for detecting peroxides:
-
Peroxide Test Strips: This is the simplest method. Dip the strip into the solvent for a second; a color change (typically to blue, brown, or green) indicates the presence of peroxides.[5][6][7]
-
Potassium Iodide (KI) Test: Add a few milliliters of the solvent to a freshly prepared solution of potassium iodide in glacial acetic acid. A yellow to brown color indicates the presence of peroxides.[8][9][10]
Q3: What is a safe level of peroxides in this compound?
A3: The acceptable level of peroxides depends on the intended application.
-
25 - 100 ppm: Not recommended for distillation or concentration procedures.[2][11]
-
> 100 ppm: Considered hazardous. The solvent should be decontaminated or disposed of immediately.[2] If crystals are visible, do not handle the container and contact your institution's Environmental Health & Safety (EHS) department.[1][3]
Q4: How often should I test my this compound for peroxides?
A4: Testing frequency depends on storage conditions and usage. It is recommended to test before each use, especially before distillation or evaporation.[1][2] Opened containers should be tested periodically, for instance, every 3-6 months.[8][9] Always label containers with the date received, date opened, and all subsequent test dates and results.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Peroxide test is positive, but no visible crystals. | Peroxides have formed but have not yet reached a concentration to crystallize. | Proceed with one of the recommended peroxide removal methods detailed in the Experimental Protocols section. |
| Visible crystals are present in the container or around the cap. | High and dangerous concentration of peroxides. | DO NOT MOVE OR OPEN THE CONTAINER. Cordon off the area and immediately contact your institution's EHS department for assistance with disposal.[1][3] |
| Solvent appears viscous or has formed layers. | Significant peroxide formation. | Do not handle the chemical. Treat as a high-hazard situation and contact EHS.[6] |
| Peroxide levels do not decrease after a removal procedure. | The chosen method may be inefficient for the level of contamination, or the procedure was not performed correctly. | Repeat the procedure or choose a different, more robust method. Ensure fresh reagents are used for the removal process. |
| Inhibitor was removed during the purification process. | Some purification methods, like passing through activated alumina, can remove inhibitors added by the manufacturer. | If the solvent is to be stored, consider adding a radical scavenger like Butylated Hydroxytoluene (BHT) at a concentration of about 1 gram per liter to prevent new peroxide formation.[6] If not, use the freshly purified solvent immediately. |
Quantitative Data on Peroxide Levels and Safety
| Peroxide Concentration | Hazard Level | Recommended Action |
| < 25 ppm | Low | Considered safe for general use.[2][11] |
| 25 - 50 ppm | Moderate | Not recommended for distillation or concentration.[11] |
| > 50 - 100 ppm | High | Avoid handling. Contact EHS for disposal guidance.[2][11] |
| Visible Crystals | Extreme | Do not handle. Immediate EHS consultation required for disposal.[1][3] |
Experimental Protocols
Method 1: Treatment with Activated Alumina
This method is effective for removing peroxides by passing the solvent through a column of activated alumina.[4][5]
Materials:
-
Glass chromatography column
-
Basic activated alumina (Brockmann I)
-
Collection flask
Procedure:
-
Set up the chromatography column in a fume hood.
-
Fill the column with basic activated alumina. The amount will depend on the volume of solvent to be purified (a 2 x 33 cm column with 80g of alumina can be sufficient for 100-400 mL of solvent).[12]
-
Carefully pour the this compound onto the top of the column.
-
Allow the solvent to percolate through the alumina under gravity.
-
Collect the purified solvent in a clean, dry collection flask.
-
Test the collected solvent for the presence of peroxides to ensure the procedure was effective.
-
Important: The alumina will retain the peroxides. It should be flushed with a dilute acidic solution of ferrous sulfate before disposal to safely decompose the peroxides.[4]
Method 2: Reduction with Ferrous Sulfate
This method uses a solution of ferrous sulfate to chemically reduce the peroxides.[4]
Materials:
-
Separatory funnel
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid
-
Deionized water
-
Anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate)
Procedure:
-
Prepare a ferrous sulfate solution by dissolving 60 g of ferrous sulfate heptahydrate in 100 mL of water containing 6 mL of concentrated sulfuric acid.[4]
-
In a separatory funnel, shake the this compound with an equal volume of the ferrous sulfate solution for a few minutes.
-
Allow the layers to separate and discard the aqueous (bottom) layer.
-
Wash the organic layer with water to remove any residual acid and iron salts.
-
Dry the this compound over an anhydrous drying agent.
-
Filter or decant the dried solvent.
-
Test the purified solvent for peroxides to confirm their removal.
Method 3: Use of Indicating Molecular Sieves
Self-indicating molecular sieves provide a safe and convenient method for peroxide removal.[13]
Materials:
-
Round-bottom flask
-
Reflux condenser (optional)
-
Indicating 4Å molecular sieves
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Place the this compound in a round-bottom flask.
-
Add indicating 4Å molecular sieves (approximately 5 g per 100 mL of solvent).[12]
-
For faster removal, reflux the mixture under an inert atmosphere for several hours.[13] Alternatively, let it stand at room temperature, though this will be slower.
-
The peroxides are destroyed upon interaction with the sieves.[12] The color of the indicator on the sieves can signal their activity.
-
Decant or filter the purified solvent.
-
Test the solvent for peroxides to verify the effectiveness of the treatment.
Visualizations
Caption: Workflow for detecting peroxides in this compound.
References
- 1. ehs.mit.edu [ehs.mit.edu]
- 2. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 3. wcu.edu [wcu.edu]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. activatedaluminaballs.com [activatedaluminaballs.com]
- 6. ehs.wwu.edu [ehs.wwu.edu]
- 7. www1.wellesley.edu [www1.wellesley.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. Peroxide Forming Chemicals | Institutional Risk & Safety | UT Dallas [risk-safety.utdallas.edu]
- 12. uwyo.edu [uwyo.edu]
- 13. chem.tamu.edu [chem.tamu.edu]
Technical Support Center: Optimizing Reaction Yields with 2,2-Dimethyltetrahydrofuran
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve reaction yields when using 2,2-Dimethyltetrahydrofuran as a solvent. While direct quantitative data for this compound is limited in published literature, we have compiled insights from studies on the closely related and structurally similar solvent, 2-methyltetrahydrofuran (2-MeTHF), which can provide valuable guidance.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over traditional ether solvents like THF?
A1: this compound, much like its isomer 2-MeTHF, offers several advantages that can lead to improved reaction outcomes:
-
Increased Stability: The presence of two methyl groups on the same carbon atom sterically hinders the ether oxygen, making the solvent more stable in the presence of strong bases and organometallic reagents. This can reduce side reactions and decomposition, leading to higher yields.[1][2]
-
Higher Reaction Temperatures: With a boiling point higher than that of Tetrahydrofuran (THF), this compound allows for reactions to be conducted at elevated temperatures, which can increase reaction rates.[1]
-
Simplified Work-up: this compound is expected to have limited miscibility with water, similar to 2-MeTHF. This property simplifies aqueous work-ups by allowing for cleaner phase separations, potentially reducing the need for extensive extractions and drying agents.[1]
-
Reduced Peroxide Formation: While all ethers can form explosive peroxides over time, sterically hindered ethers like this compound are generally less prone to peroxide formation compared to THF, enhancing safety in the laboratory.[1]
Q2: For which types of reactions is this compound a particularly suitable solvent?
A2: Based on the properties of the analogous solvent 2-MeTHF, this compound is highly recommended for:
-
Grignard Reactions: Its stability and higher boiling point can lead to significant yield increases.[1][3]
-
Organolithium Reactions: The solvent's stability towards strong bases is a key advantage in lithiation reactions.[2]
-
Suzuki-Miyaura Cross-Coupling Reactions: It can serve as a green and effective alternative to other solvents.[4][5]
-
Wittig Reactions: As a polar aprotic solvent, it can be a suitable medium for Wittig reactions.
Q3: How should I purify and dry this compound before use?
A3: For moisture-sensitive reactions like Grignard or organolithium reactions, it is crucial to use anhydrous this compound. A standard procedure for drying ethereal solvents can be adapted:
-
Pre-drying: If the solvent contains significant amounts of water, it can be pre-dried over a less reactive drying agent like anhydrous sodium sulfate.
-
Final Drying: For stringent requirements, distillation from a suitable drying agent is recommended. Common methods for THF and its derivatives involve distillation from sodium benzophenone ketyl under an inert atmosphere. The intense blue or purple color of the ketyl indicates anhydrous and oxygen-free conditions. Caution: Never distill ethers to dryness, as this can concentrate peroxides to explosive levels. Always test for peroxides before distillation.
Troubleshooting Guides
Issue 1: Low Yield in Grignard Reactions
| Potential Cause | Troubleshooting Steps |
| Poor Quality of Magnesium Turnings | Use fresh, shiny magnesium turnings. If the surface is dull (oxidized), activate it by briefly stirring with a crystal of iodine or a few drops of 1,2-dibromoethane before adding the halide. |
| Presence of Moisture or Oxygen | Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous this compound and ensure all other reagents are dry. |
| Difficulty in Reaction Initiation | Gentle heating may be required to initiate the reaction. A small crystal of iodine can also act as an initiator. Once initiated, the reaction is often exothermic and may require cooling to maintain a steady rate. |
| Side Reactions (e.g., Wurtz Coupling) | Add the organic halide dropwise to the magnesium suspension to maintain a low concentration of the halide and minimize homo-coupling. |
Issue 2: Incomplete Lithiation or Low Yield in Reactions with Organolithiums
| Potential Cause | Troubleshooting Steps |
| Decomposition of Organolithium Reagent | The stability of organolithium reagents can be an issue. It is advisable to titrate the organolithium solution before use to determine its exact concentration. |
| Reaction with the Solvent | Although more stable than THF, this compound can still react with highly reactive organolithiums, especially at elevated temperatures. It is recommended to perform lithiations at low temperatures (e.g., -78 °C). |
| Inadequate Temperature Control | Maintain a consistent low temperature throughout the addition of the organolithium reagent and the subsequent reaction with the electrophile to minimize side reactions. |
| Impusities in Substrate or Reagents | Ensure all starting materials are pure and dry. Protic impurities will quench the organolithium reagent. |
Data on Reaction Yields (with 2-Methyltetrahydrofuran as an Analog)
The following table summarizes comparative yield data for reactions conducted in 2-MeTHF versus THF, which may provide an indication of the potential for yield improvement when using this compound.
| Reaction Type | Substrate | Reagent | Solvent | Yield (%) | Reference |
| Grignard Addition | Aromatic Ketone | n-BuMgBr | 2-MeTHF | Higher | [3] |
| Grignard Addition | Aromatic Ketone | n-BuMgBr | THF | Lower | [3] |
| Asymmetric Silylation | Unsaturated Lactam | PhMe2SiBpin | 2-MeTHF | Higher | [2] |
| Asymmetric Silylation | Unsaturated Lactam | PhMe2SiBpin | THF | Lower | [2] |
| Suzuki Coupling | Aryl Halide | Boronic Acid | 2-MeTHF | Good to Excellent | [4][5] |
Experimental Protocols (Adapted for this compound)
General Protocol for a Grignard Reaction
This protocol is a general guideline and should be adapted based on the specific substrates and reaction scale.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, a dropping funnel, and a thermometer.
-
Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. If necessary, add a crystal of iodine and stir until the color fades.
-
Initiation: Add a small portion of the organic halide (1.0 equivalent) dissolved in anhydrous this compound to the dropping funnel and add it to the magnesium. Gentle warming may be necessary to initiate the reaction.
-
Addition: Once the reaction has started (indicated by a color change and/or gentle reflux), add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
-
Reaction with Electrophile: Cool the Grignard reagent solution in an ice bath. Add the electrophile (1.0 equivalent) dissolved in anhydrous this compound dropwise via the dropping funnel, maintaining the temperature below 20 °C.
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with this compound or another suitable solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Visualizations
Caption: Workflow for a typical Grignard reaction.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review [mdpi.com]
Technical Support Center: Troubleshooting Low Conversion Rates in 2,2-Dimethyltetrahydrofuran Synthesis
Welcome to the technical support center for the synthesis of 2,2-Dimethyltetrahydrofuran. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to provide direct and actionable advice for optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
The most prevalent and straightforward method for synthesizing this compound in a laboratory setting is the acid-catalyzed intramolecular cyclization (dehydration) of 4-methylpentane-1,4-diol.[1] In this reaction, a proton source facilitates the removal of a water molecule from the diol, leading to the formation of the cyclic ether.
Q2: I am experiencing a low yield of this compound. What are the primary factors that could be contributing to this?
Low conversion rates in the synthesis of this compound from 4-methylpentane-1,4-diol can be attributed to several factors:
-
Inadequate Catalyst: The choice and concentration of the acid catalyst are critical. Insufficient acid will result in a slow or incomplete reaction.
-
Suboptimal Reaction Temperature: The temperature must be carefully controlled. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions, such as elimination, reducing the yield of the desired product.[2]
-
Presence of Water: The reaction is a dehydration, so the presence of excess water in the starting material or solvent can inhibit the reaction equilibrium.
-
Purity of Starting Material: Impurities in the 4-methylpentane-1,4-diol can interfere with the reaction or lead to the formation of byproducts.
Troubleshooting Guide for Low Conversion Rates
This guide provides a structured approach to identifying and resolving common issues leading to low yields of this compound.
Problem 1: The reaction is slow or appears to be incomplete.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Insufficient Acid Catalyst | Increase the catalyst loading incrementally. Common catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). Monitor the reaction progress by TLC or GC-MS after each addition. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 5-10 °C increments. Be cautious not to exceed the optimal temperature range to avoid byproduct formation. The ideal temperature is often a balance between reaction rate and selectivity.[2] |
| Poor Mixing | Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if the catalyst is not fully soluble. |
Problem 2: The yield is low, and multiple byproducts are observed.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Excessive Reaction Temperature | Reduce the reaction temperature. High temperatures can favor elimination reactions, leading to the formation of unsaturated alcohols or dienes.[2] Consider using a milder acid catalyst. |
| Incorrect Catalyst Concentration | A high concentration of a strong acid can promote undesired side reactions. Try decreasing the catalyst concentration or switching to a weaker acid. |
| Prolonged Reaction Time | Extended reaction times, especially at elevated temperatures, can lead to product decomposition or the formation of polymeric byproducts. Optimize the reaction time by monitoring its progress closely. |
Experimental Protocols
Key Experiment: Acid-Catalyzed Cyclization of 4-Methylpentane-1,4-diol
Objective: To synthesize this compound via the intramolecular dehydration of 4-methylpentane-1,4-diol.
Materials:
-
4-Methylpentane-1,4-diol
-
Sulfuric Acid (concentrated) or p-Toluenesulfonic acid monohydrate
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Sodium Bicarbonate (saturated aqueous solution)
-
Diethyl ether or Dichloromethane (for extraction)
-
Distillation apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylpentane-1,4-diol.
-
Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol%) to the diol while stirring.
-
Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether or dichloromethane.
-
Carefully neutralize the acid catalyst by washing the organic layer with a saturated sodium bicarbonate solution.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain this compound.
Visualizing Reaction Pathways and Troubleshooting Logic
To further aid in understanding the reaction and troubleshooting process, the following diagrams illustrate the key chemical transformation and a logical workflow for addressing low conversion rates.
Caption: Acid-catalyzed cyclization of 4-methylpentane-1,4-diol.
Caption: Troubleshooting workflow for low conversion rates.
References
Minimizing side reactions with 2,2-Dimethyltetrahydrofuran as a solvent
Welcome to the technical support center for 2,2-Dimethyltetrahydrofuran (2,2-diMeTHF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions and troubleshooting common issues encountered when using this solvent.
Frequently Asked Questions (FAQs)
Q1: What are the potential advantages of using this compound over other ethereal solvents like THF or 2-Methyltetrahydrofuran (2-MeTHF)?
A1: While direct comparative studies are limited, the structure of 2,2-diMeTHF suggests several potential benefits. The gem-dimethyl group at the 2-position provides steric hindrance that can enhance stability against strong bases, potentially reducing solvent-based side reactions. Like 2-MeTHF, it is expected to have a higher boiling point and lower water solubility than THF, which can simplify reaction work-ups and allow for higher reaction temperatures.[1][2]
Q2: What are the primary types of side reactions to be aware of when using this compound?
A2: The main side reactions are similar to those of other cyclic ethers:
-
Peroxide Formation: Upon exposure to air and light, 2,2-diMeTHF can form explosive peroxides.[2][3] This process is accelerated by light.[4]
-
Ring-Opening Reactions: Strong acids can catalyze the cleavage of the ether linkage.[5]
-
Reaction with Strong Bases: Although expected to be more stable than THF, extremely strong bases like organolithium reagents may still deprotonate the solvent, especially at elevated temperatures.[6][7]
Q3: How can I detect and remove peroxides from this compound?
A3: Peroxides can be detected using commercially available test strips.[2] A blue result on a Quantofix® peroxide test strip indicates the presence of peroxides.[3] To remove peroxides, you can pass the solvent through a column of activated alumina or treat it with a reducing agent followed by distillation. For prevention, storing the solvent over a radical scavenger like butylated hydroxytoluene (BHT) is recommended.[4]
Q4: Is this compound compatible with Grignard reagents and organolithiums?
A4: 2,2-diMeTHF is expected to be a suitable solvent for Grignard reactions. Its increased stability compared to THF should be advantageous.[8] With organolithium reagents, while more stable than THF, decomposition can still occur, especially with prolonged reaction times or at higher temperatures.[9][10] Monitoring the reaction and maintaining low temperatures is crucial.
Q5: How should I purify and dry this compound before use?
A5: For stringent applications requiring anhydrous conditions, 2,2-diMeTHF should be appropriately dried. Standard procedures include distillation from a suitable drying agent such as sodium benzophenone ketyl or calcium hydride. Purification can also be achieved by treating with bleaching earth to reduce carbonyl and peroxide impurities.[11]
Troubleshooting Guides
Issue 1: Low or No Reaction Yield
| Possible Cause | Troubleshooting Step |
| Solvent Impurities | Water or peroxides in the 2,2-diMeTHF may be quenching your reagents. |
| Solution: Ensure the solvent is freshly purified and dried before use. Test for peroxides. | |
| Reagent Incompatibility | The steric bulk of 2,2-diMeTHF may hinder the solvation and reactivity of certain reagents. |
| Solution: Consider a less sterically hindered solvent if the reaction is known to be sensitive to solvent coordination. | |
| Reaction Temperature | The reaction may require a higher temperature than typically used with lower-boiling ethers. |
| Solution: Gradually increase the reaction temperature, monitoring for product formation and potential solvent degradation. |
Issue 2: Presence of Unexpected Byproducts
| Possible Cause | Troubleshooting Step |
| Solvent Degradation | If using a strong acid, ring-opening of the 2,2-diMeTHF may be occurring. |
| Solution: Use the mildest acidic conditions possible. Consider a different solvent if strong acids are required. | |
| With strong bases, byproducts may arise from the deprotonated solvent. | |
| Solution: Maintain low temperatures and minimize reaction times. | |
| Peroxide-Mediated Reactions | Peroxides can initiate unwanted radical reactions. |
| Solution: Ensure the solvent is peroxide-free before starting the reaction. |
Quantitative Data Summary
Table 1: Physical Properties of Ethereal Solvents
| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | This compound |
| Molecular Weight ( g/mol ) | 72.11 | 86.13 | 100.16 |
| Boiling Point (°C) | 66 | 78-80 | ~96-98 (estimated) |
| Density (g/mL at 25°C) | 0.889 | 0.854 | Not readily available |
| Water Solubility | Miscible | 14 g/100 mL (25°C) | Expected to be low |
Table 2: Half-lives of n-Butyllithium in Ethereal Solvents at +20°C
| Solvent | Half-life (t₁/₂) |
| Tetrahydrofuran (THF) | 107 minutes |
| Diethyl Ether (Et₂O) | ~6 days |
| This compound | Data not available, but expected to be significantly longer than THF. |
This data is provided for comparative purposes to illustrate the relative stability of organolithium reagents in different ethereal solvents.[9]
Experimental Protocols
General Protocol for a Grignard Reaction using this compound
This protocol provides a general guideline. Specific amounts and conditions should be optimized for the particular reaction.
1. Solvent Purification:
- Test this compound for peroxides using a peroxide test strip.
- If peroxides are present, pass the solvent through a column of activated alumina.
- For anhydrous reactions, reflux the peroxide-free solvent over sodium benzophenone ketyl until a persistent blue or purple color is observed. Distill directly into the reaction flask under an inert atmosphere (Nitrogen or Argon).
2. Reaction Setup:
- Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
- Add magnesium turnings to the flask.
- Add the freshly distilled 2,2-diMeTHF via cannula.
3. Grignard Reagent Formation:
- Dissolve the alkyl or aryl halide in anhydrous 2,2-diMeTHF in the dropping funnel.
- Add a small portion of the halide solution to the magnesium suspension. The reaction may need to be initiated by gentle heating or the addition of a small crystal of iodine.
- Once the reaction has initiated (observed by bubbling and/or a color change), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
4. Reaction with Electrophile:
- Cool the Grignard solution to the desired reaction temperature (e.g., 0°C with an ice bath).
- Dissolve the electrophile in anhydrous 2,2-diMeTHF and add it dropwise to the Grignard reagent.
- Allow the reaction to stir at the appropriate temperature for the required time.
5. Work-up:
- Cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of ammonium chloride.
- If a biphasic mixture is formed, separate the organic layer. Extract the aqueous layer with an appropriate solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
Visualizations
Caption: Workflow for minimizing solvent-related side reactions.
Caption: Potential degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. sfasu.edu [sfasu.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
- 6. people.uniurb.it [people.uniurb.it]
- 7. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. ospt.osi.lv [ospt.osi.lv]
- 10. d-nb.info [d-nb.info]
- 11. US4233228A - Purification of tetrahydrofuran - Google Patents [patents.google.com]
Techniques for drying 2,2-Dimethyltetrahydrofuran for moisture-sensitive reactions
Welcome to the technical support center for the preparation of anhydrous 2,2-Dimethyltetrahydrofuran (2,2-DMTHF) for moisture-sensitive reactions. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-quality, dry solvent for their demanding applications.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to use dry this compound for certain reactions?
A1: Moisture-sensitive reactions, such as those involving organometallic reagents (e.g., Grignard reagents, organolithiums), strong bases (e.g., sodium amide), and certain transition metal catalysts, can be compromised by the presence of water. Water can react with these reagents, leading to decomposition, reduced yields, and the formation of unwanted byproducts. 2,2-DMTHF, like other ethereal solvents, is hygroscopic and readily absorbs moisture from the atmosphere.
Q2: What is the typical water content of commercial this compound?
A2: The water content in commercial grades of 2,2-DMTHF can vary. While anhydrous grades are available, they can still absorb moisture upon opening and handling. It is always recommended to dry the solvent before use in highly sensitive applications. Regular grade solvents may contain several hundred parts per million (ppm) of water.
Q3: How can I determine the water content of my this compound?
A3: The most accurate and widely used method for determining the water content in organic solvents is Karl Fischer titration.[1][2][3] This technique is highly specific to water and can provide precise measurements in the ppm range.[1][2]
Q4: What are the primary methods for drying this compound?
A4: The most common and effective methods for drying 2,2-DMTHF include:
-
Distillation from a drying agent: This is a traditional and highly effective method. Common drying agents include sodium metal with benzophenone as an indicator and calcium hydride.
-
Passing through a column of activated alumina: This is a rapid and safe method for obtaining dry solvent.[4][5]
-
Stirring over activated molecular sieves: This is a convenient and safe method, particularly for storing previously dried solvent.[4][5][6]
Q5: What are peroxides and why are they a concern with this compound?
A5: Ethereal solvents like 2,2-DMTHF can react with atmospheric oxygen upon storage to form explosive peroxides.[7] These peroxides can detonate upon heating, friction, or shock, posing a significant safety hazard, especially during distillation.[7] It is crucial to test for and, if necessary, remove peroxides before any distillation process.
Q6: How do I test for the presence of peroxides in this compound?
A6: Several methods can be used to test for peroxides:
-
Commercial peroxide test strips: These provide a quick and semi-quantitative indication of peroxide levels.
-
Potassium iodide (KI) test: A common qualitative test involves adding a freshly prepared solution of KI. The formation of a yellow-brown color (due to the oxidation of iodide to iodine) indicates the presence of peroxides. Starch can be added as an indicator, which will turn blue-black in the presence of iodine.[8]
Q7: How can I remove peroxides from this compound?
A7: If peroxides are present, they must be removed before distillation. Common methods include:
-
Passing the solvent through a column of activated alumina.
-
Shaking with a freshly prepared solution of ferrous sulfate.
Q8: How should I store anhydrous this compound?
A8: Anhydrous 2,2-DMTHF should be stored in a tightly sealed, dry container under an inert atmosphere (e.g., nitrogen or argon) to prevent the reabsorption of moisture and the formation of peroxides.[9] Storing over activated 3Å molecular sieves can help maintain dryness.
Troubleshooting Guides
Problem 1: My moisture-sensitive reaction is failing despite using "dry" 2,2-DMTHF.
| Possible Cause | Troubleshooting Step |
| Incomplete drying of the solvent. | Verify the water content of your 2,2-DMTHF using Karl Fischer titration. Review your drying protocol; ensure drying agents are active and the procedure is followed correctly. |
| Re-introduction of moisture during handling. | Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use proper inert atmosphere techniques (e.g., Schlenk line, glovebox) when handling the anhydrous solvent and setting up the reaction. |
| Contamination from other sources. | Check other reagents and starting materials for water content. Ensure the inert gas supply is dry. |
Problem 2: The sodium/benzophenone indicator in my solvent still is not turning blue/purple.
| Possible Cause | Troubleshooting Step |
| High initial water content in the 2,2-DMTHF. | The benzophenone ketyl radical is consumed by water. Pre-dry the solvent with a less reactive drying agent like calcium hydride or molecular sieves before adding it to the still. |
| Inactive sodium metal. | The surface of the sodium may be coated with an oxide layer. Ensure you are using freshly cut, clean sodium. |
| Insufficient amount of sodium or benzophenone. | Add more sodium and/or benzophenone to the still. |
| Presence of peroxides. | Peroxides can react with the benzophenone ketyl. Test for and remove peroxides before setting up the still. |
Problem 3: My activated molecular sieves are not effectively drying the 2,2-DMTHF.
| Possible Cause | Troubleshooting Step |
| Molecular sieves are not properly activated. | Molecular sieves must be activated by heating under vacuum to remove adsorbed water. Follow the activation protocol carefully. |
| Incorrect pore size of molecular sieves. | Use 3Å molecular sieves for drying 2,2-DMTHF. Larger pore sizes may not be as effective at selectively adsorbing water. |
| Insufficient contact time or amount of sieves. | Allow the solvent to stand over the sieves for an adequate amount of time (24-48 hours for significant drying). Use a sufficient quantity of sieves (e.g., 10-20% w/v).[5] |
Problem 4: I observe a color change or precipitate formation when drying 2,2-DMTHF.
| Possible Cause | Troubleshooting Step |
| Reaction of the drying agent with impurities. | Some drying agents can react with impurities in the solvent. Ensure you are using a high-purity grade of 2,2-DMTHF. |
| Decomposition of the solvent. | Aggressive drying agents or prolonged heating can potentially cause decomposition. Use milder drying conditions if possible. |
| Peroxide formation. | A yellowish color could indicate the presence of peroxides. Test for peroxides immediately. |
Quantitative Data Summary
The following table summarizes the efficiency of different drying methods for ethereal solvents, which can be considered a good proxy for this compound.
| Drying Method | Drying Agent | Contact Time | Final Water Content (ppm) | Reference |
| Distillation | Sodium/Benzophenone | Reflux | ~10-40 | [5] |
| Column Chromatography | Activated Alumina | Single Pass | <10 | [4][5] |
| Static Drying | 3Å Molecular Sieves (20% w/v) | 48-72 hours | <10 | [4][5] |
| Static Drying | Calcium Hydride | 24 hours | ~10-20 | [5] |
A study on the dehydration of 2-methyltetrahydrofuran (a close analog) using molecular sieves showed that both 3Å and 5Å molecular sieves are highly effective, achieving dehydration efficiencies of up to 99.8% at a dosage of 500 g/L.[6]
Experimental Protocols
Protocol 1: Drying this compound by Distillation from Sodium/Benzophenone
Safety First: This procedure involves flammable solvents and reactive sodium metal. It must be performed in a fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. A dry powder fire extinguisher should be readily available.
-
Pre-drying: If the 2,2-DMTHF has a high initial water content, pre-dry it by stirring over calcium hydride overnight, followed by decantation.
-
Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a condenser, and a receiving flask. Ensure all glassware is thoroughly dried. The system should be equipped with an inlet for an inert gas (nitrogen or argon).
-
Addition of Reagents: To the round-bottom flask, add freshly cut sodium metal (small pieces) and a small amount of benzophenone.
-
Solvent Addition: Add the pre-dried 2,2-DMTHF to the flask under a positive pressure of inert gas.
-
Reflux: Gently heat the mixture to reflux. The solution will initially be colorless or yellow. As the solvent becomes anhydrous, the benzophenone will react with the sodium to form the deep blue or purple benzophenone ketyl radical.[7]
-
Distillation: Once the blue/purple color persists, distill the solvent at its boiling point. Collect the anhydrous 2,2-DMTHF in the receiving flask under an inert atmosphere.
-
Shutdown: Never distill to dryness.[7] Leave a small amount of solvent in the distillation flask. Cool the still to room temperature and quench the residual sodium carefully by the slow addition of isopropanol, followed by ethanol, and finally water.
Protocol 2: Drying this compound using an Activated Alumina Column
-
Alumina Activation: Activate neutral alumina by heating it in an oven at a high temperature (e.g., 200-300°C) under vacuum for several hours to remove adsorbed water. Allow it to cool to room temperature under an inert atmosphere.
-
Column Packing: Pack a chromatography column with the activated alumina.
-
Solvent Purification: Pass the 2,2-DMTHF through the column under a positive pressure of inert gas. Collect the dried solvent in a dry flask under an inert atmosphere. This method is very effective for rapid drying.[4][5]
Protocol 3: Drying this compound with Activated Molecular Sieves
-
Sieve Activation: Activate 3Å molecular sieves by heating them in a flask with a Bunsen burner under high vacuum until the pressure stabilizes, or by heating in a muffle furnace at 300-350°C for at least 3 hours.[10] Allow the sieves to cool to room temperature in a desiccator or under an inert atmosphere.
-
Drying Procedure: Add the activated molecular sieves (10-20% by weight/volume) to a flask containing the 2,2-DMTHF.[5]
-
Equilibration: Seal the flask and allow the solvent to stand over the sieves for at least 24-48 hours with occasional swirling.
-
Solvent Retrieval: Decant or cannulate the dry solvent from the molecular sieves into a dry storage flask under an inert atmosphere.
Protocol 4: Karl Fischer Titration for Water Content Determination
Karl Fischer titration is a highly specific and accurate method for determining water content.[1][2] It is recommended to use a commercial Karl Fischer titrator for this purpose.
-
Instrument Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a low background drift.
-
Sample Preparation: Using a dry syringe, carefully withdraw a known volume or weight of the 2,2-DMTHF to be analyzed.
-
Titration: Inject the sample into the titration vessel. The instrument will automatically titrate the sample with the Karl Fischer reagent and calculate the water content in ppm or percentage.
Visualizations
Caption: Experimental workflow for drying this compound.
Caption: Troubleshooting logic for a sodium/benzophenone still.
References
- 1. mt.com [mt.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. rubingroup.org [rubingroup.org]
- 6. Study on removing water from 2-methyltetrahydrofuran by molecular sieves adsorption [hgxx.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pureprocesstechnology.com [pureprocesstechnology.com]
- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 10. [PDF] Effects of different drying methods on chemical compositions, antioxidant activity and anti-α-glucosidase activity of Coreopsis tinctoria flower tea | Semantic Scholar [semanticscholar.org]
Impact of 2,2-Dimethyltetrahydrofuran on catalyst stability and activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2,2-Dimethyltetrahydrofuran (DMTHF) in catalytic processes. The information is designed to help address common challenges related to catalyst stability and activity.
Troubleshooting Guide
This guide provides solutions to common problems encountered during catalytic reactions involving this compound.
| Problem | Potential Cause | Recommended Action |
| Sudden or rapid loss of catalyst activity | Catalyst Poisoning: Impurities in this compound or other reagents may be poisoning the catalyst. Common poisons include sulfur, halides, and water.[1][2] | Action: 1. Ensure high purity of this compound and other reactants. 2. Pre-treat the feed to remove potential contaminants. 3. Consider using a guard bed to capture poisons before they reach the catalyst. |
| Gradual decline in catalyst activity over time | Fouling/Coking: Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.[2][3][4] This can be accelerated at higher temperatures. | Action: 1. Optimize reaction temperature to minimize coke formation. 2. Introduce a co-feed of a mild oxidizing agent if compatible with the reaction. 3. Attempt catalyst regeneration through controlled oxidation to burn off coke deposits.[4][5] |
| Sintering: High reaction temperatures can cause the agglomeration of metal particles on the catalyst support, leading to a loss of active surface area.[6] | Action: 1. Operate at the lowest effective temperature. 2. Choose a catalyst with a thermally stable support. 3. Avoid temperature spikes during reaction startup and shutdown. | |
| Change in product selectivity | Active Site Modification: The solvent, this compound, or reaction intermediates may be interacting with the catalyst's active sites, altering their electronic properties and, therefore, selectivity. | Action: 1. Characterize the spent catalyst to identify any changes in its structure or composition. 2. Investigate the effect of this compound concentration on selectivity. 3. Consider a different catalyst that is less susceptible to interaction with ether solvents. |
| Inconsistent reaction rates | Solvent Effects: The polarity and coordinating ability of this compound can influence reaction kinetics by affecting reactant solubility, catalyst-substrate interactions, and transition state stabilization.[7] | Action: 1. Conduct kinetic studies at varying concentrations of this compound. 2. Compare performance with other ether solvents like THF or 2-Methyltetrahydrofuran. 3. Use spectroscopic techniques to study catalyst-solvent interactions under reaction conditions.[8] |
| Catalyst deactivation with evidence of cyclic oxygenates | Formation of Deactivating Species: In some reactions, cyclic ethers can be converted into other cyclic oxygenates that act as catalyst deactivators.[9][10] | Action: 1. Analyze reaction products and byproducts to identify potential deactivating species. 2. Adjust reaction conditions (e.g., temperature, pressure) to disfavor the formation of these byproducts. |
Frequently Asked Questions (FAQs)
1. Is this compound generally considered a stable solvent for catalysis?
Cyclic ethers like this compound are relatively stable but can degrade under certain conditions, especially in the presence of oxygen, to form hydroperoxides which can be hazardous and potentially impact the catalyst.[11] It is recommended to use high-purity, stabilized grades of this compound and to handle it under an inert atmosphere.
2. How can I test the stability of my catalyst in this compound before running my reaction?
You can perform a catalyst stability test by exposing the catalyst to this compound under reaction conditions (temperature, pressure) in the absence of other reactants. Periodically taking samples of the catalyst for characterization (e.g., by XRD, TEM, or chemisorption) can reveal any structural or surface area changes.
3. What are the most common impurities in this compound that can affect my catalyst?
Potential impurities could include water, peroxides (from degradation), and residual starting materials from its synthesis. Water can lead to hydrothermal degradation of some catalysts, while peroxides can oxidize active sites.
4. Can a catalyst deactivated by a process involving this compound be regenerated?
Regeneration is often possible, depending on the deactivation mechanism.
-
Fouling/Coking: Can often be reversed by controlled oxidation (burning off the coke).[4][5]
-
Poisoning: May be reversible if the poison can be removed by washing or a chemical treatment. Irreversible poisoning is more difficult to remedy.
-
Sintering: Is generally irreversible.
5. How does this compound compare to other ether solvents like THF or 2-MeTHF in terms of its impact on catalysis?
While specific data for this compound is limited, its properties can be inferred from related solvents. Its higher boiling point compared to THF allows for reactions at higher temperatures. Its steric bulk, due to the two methyl groups, might influence its interaction with the catalyst surface and its solvation properties compared to less hindered ethers.
Quantitative Data on Catalyst Performance in Ether Solvents
The following table summarizes performance data for catalysts in the presence of related ether solvents. This data should be used as a reference to understand potential trends, as direct quantitative data for this compound is not widely available.
| Catalyst | Reaction | Solvent | Temperature (°C) | Key Performance Metric | Reference |
| Pt-WOx/TiO2 | Tetrahydrofuran-dimethanol hydrogenolysis | Tetrahydrofuran | 160 | Conversion decreased from 45% to 23% over 46h | [12] |
| ZnFe2O4 | HMF Oxidation | Tetrahydrofuran | 80 | ~50% of THF converted to γ-butyrolactone in 12h | [13] |
| Me2CuLi·LiI | 1,4-addition | Diethyl Ether / THF | N/A | THF addition accelerated reaction rate | [14] |
| Me2CuLi·LiCN | 1,4-addition | Diethyl Ether / THF | N/A | THF addition decreased reaction rate | [14] |
Experimental Protocols
Protocol: Catalyst Stability Assessment in this compound
Objective: To evaluate the stability of a heterogeneous catalyst in this compound under specific reaction conditions.
Materials:
-
Catalyst of interest
-
High-purity this compound
-
Inert gas (e.g., Nitrogen, Argon)
-
Batch or continuous flow reactor system
-
Analytical equipment for catalyst characterization (e.g., BET surface area analyzer, XRD, TEM, ICP-OES)
Procedure:
-
Initial Characterization: Before exposure to the solvent, characterize a sample of the fresh catalyst to determine its initial properties (e.g., surface area, crystallite size, metal dispersion).
-
Reactor Setup:
-
Load a known amount of the catalyst into the reactor.
-
Purge the reactor system thoroughly with an inert gas to remove air and moisture.
-
-
Solvent Exposure:
-
Introduce this compound to the reactor.
-
Bring the reactor to the desired experimental temperature and pressure.
-
Maintain these conditions for a predetermined duration (e.g., 24, 48, 72 hours).
-
-
Sampling:
-
If using a continuous flow system, catalyst samples can be taken at different time intervals.
-
For a batch reactor, the experiment will need to be run for different durations to obtain catalyst samples at various time points.
-
-
Post-Exposure Characterization:
-
After the desired exposure time, cool the reactor and remove the catalyst under an inert atmosphere.
-
Wash the catalyst with a volatile, non-reactive solvent (e.g., hexane) to remove residual this compound and dry under vacuum.
-
Characterize the spent catalyst using the same techniques as in Step 1.
-
-
Data Analysis:
-
Compare the pre- and post-exposure characterization data to identify any changes in the catalyst's physical or chemical properties. A significant change in surface area, crystallite size, or metal leaching would indicate instability.
-
Visualizations
Caption: Troubleshooting logic for catalyst deactivation.
Caption: Experimental workflow for catalyst stability testing.
Caption: Common catalyst deactivation pathways.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) DOI:10.1039/D5YA00015G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 7. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Catalyst characterization in the presence of solvent: development of liquid phase structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent developments in solvent and catalyst selection for 5-hydroxymethylfurfural oxidation to 2,5-furandicarboxylic acid - EES Catalysis (RSC Publishing) DOI:10.1039/D5EY00028A [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Phase separation issues in biphasic reactions with 2,2-Dimethyltetrahydrofuran
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering phase separation issues in biphasic reactions utilizing 2,2-Dimethyltetrahydrofuran (2,2-DMTHF).
Troubleshooting Guide
Issue: Poor or Slow Phase Separation
Q1: My biphasic reaction with 2,2-DMTHF is not separating into two distinct layers after completion. What are the common causes and solutions?
A1: Incomplete or slow phase separation is often due to the formation of an emulsion, which is a stable dispersion of one liquid within the other. This can be caused by several factors, including the presence of surfactants or finely divided solids, vigorous mixing, or unfavorable physical properties of the reaction mixture.
Here is a step-by-step guide to troubleshoot and resolve poor phase separation:
Troubleshooting Workflow for Poor Phase Separation
Caption: A workflow for troubleshooting poor phase separation in biphasic reactions.
Frequently Asked Questions (FAQs)
Q2: Why is an emulsion forming in my 2,2-DMTHF/water biphasic system?
A2: Emulsions are common when surfactant-like molecules are present or generated during the reaction.[1] These can include certain starting materials, products, or byproducts that have both hydrophilic and lipophilic properties. Finely divided solids, such as catalysts or insoluble byproducts, can also stabilize emulsions (a phenomenon related to Pickering emulsions).[2] Vigorous shaking or stirring can provide the energy to disperse one phase into the other, leading to emulsion formation.[1]
Q3: How does adding brine (saturated NaCl solution) help break an emulsion?
A3: Adding brine increases the ionic strength of the aqueous phase.[1][3] This has two primary effects:
-
Increased Polarity of the Aqueous Phase: This makes it less favorable for the organic solvent and nonpolar components to be dissolved or suspended in the aqueous layer, forcing them into the organic phase.
-
Dehydration of the Organic Phase: The high salt concentration draws water out of the organic layer, which can help to destabilize the emulsion.[4]
Q4: Can changing the pH of the aqueous layer improve phase separation?
A4: Yes, if the emulsion is stabilized by acidic or basic compounds. By adjusting the pH, you can ionize these compounds, increasing their solubility in the aqueous phase and destabilizing the emulsion. For example, adding a base will deprotonate an acidic emulsifier, making it more water-soluble.[3]
Q5: What should I consider before adding another solvent to break an emulsion?
A5: Adding a small amount of a different, miscible organic solvent can alter the overall properties of the organic phase, potentially breaking the emulsion.[1] However, consider the following:
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Compatibility: The added solvent should be miscible with 2,2-DMTHF.
-
Downstream Processes: Ensure the added solvent will not interfere with subsequent purification steps (e.g., by forming an azeotrope or having a very high boiling point).
-
Solubility Effects: The added solvent could alter the solubility of your product, potentially leading to yield loss.
Q6: Is there a way to prevent emulsions from forming in the first place?
A6: Prevention is often the best strategy. Consider the following:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel or use a magnetic stirrer at a low speed.[1]
-
Pre-filtration: If your reaction mixture contains fine solids, filtering them out before the aqueous workup can prevent them from stabilizing an emulsion.
-
Temperature Control: Sometimes, performing the extraction at a slightly elevated or reduced temperature can prevent emulsion formation.
Data Presentation
Table 1: Physical Properties of 2,2-DMTHF and Related Solvents
| Property | This compound | 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF) |
| Molecular Formula | C₆H₁₂O[5][6] | C₅H₁₀O[7] | C₄H₈O |
| Molecular Weight ( g/mol ) | 100.16[5][6] | 86.13[7] | 72.11 |
| Boiling Point (°C) | 92[5] | 80.2[7] | 66 |
| Density (g/mL at 20-25°C) | ~0.836[5] | 0.854[8] | 0.889 |
| logP (Octanol/Water) | 1.575[5][9] | 1.1[10] | 0.46 |
| Water Solubility ( g/100g at 20°C) | Data not available | 14[8] | Miscible |
| Solubility of Water in Solvent ( g/100g at 20°C) | Data not available | 4.0[8] | Miscible |
Note: The higher logP value of 2,2-DMTHF compared to 2-MeTHF suggests it has lower water solubility, making it a good candidate for biphasic reactions.
Experimental Protocols
General Protocol for a Biphasic Reaction and Workup with 2,2-DMTHF
This protocol provides a general methodology. Specific parameters should be optimized for individual reactions.
Objective: To perform a chemical transformation in a biphasic system and subsequently isolate the product from the organic phase.
Materials:
-
Reactants and catalyst
-
This compound (organic phase)
-
Deionized water or aqueous solution (e.g., acid or base for quenching)
-
Saturated NaCl solution (brine)
-
Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄)
-
Reaction vessel, separatory funnel, glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup:
-
Charge the reaction vessel with the reactants, catalyst, and 2,2-DMTHF.
-
Begin stirring to ensure adequate mixing at the interface of the two phases.
-
Add the aqueous phase.
-
Heat or cool the reaction to the desired temperature and monitor for completion (e.g., by TLC, GC, or LC-MS).
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the entire reaction mixture to a separatory funnel.
-
Allow the layers to settle. If an emulsion forms, refer to the troubleshooting guide.
-
Drain the lower (denser) layer. Note: Test the identity of the layers by adding a few drops of water to see which layer it mixes with.
-
Wash the organic layer with deionized water or an appropriate aqueous solution (e.g., 1M HCl, saturated NaHCO₃) to remove impurities. Gently invert the funnel 2-3 times to mix, venting frequently.
-
Separate the layers.
-
Wash the organic layer with brine to initiate drying.[4] Separate the layers.
-
-
Drying and Isolation:
-
Transfer the organic layer to an Erlenmeyer flask.
-
Add an anhydrous drying agent (e.g., MgSO₄) and swirl. The drying agent should move freely when the solution is dry.
-
Filter the drying agent from the organic solution.
-
Remove the 2,2-DMTHF under reduced pressure using a rotary evaporator to yield the crude product.
-
Decision Logic for Emulsion Breaking
Caption: Decision tree for selecting an appropriate emulsion-breaking technique.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Controlling Pickering Emulsion Destabilisation: A Route to Fabricating New Materials by Phase Inversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. columbia.edu [columbia.edu]
- 5. echemi.com [echemi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 8. cms.chempoint.com [cms.chempoint.com]
- 9. chemeo.com [chemeo.com]
- 10. researchgate.net [researchgate.net]
Reducing solvent waste in processes using 2,2-Dimethyltetrahydrofuran
Welcome to the technical support center for 2,2-Dimethyltetrahydrofuran (2,2-DMTHF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reducing solvent waste and ensuring safe handling during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound (2,2-DMTHF) is a heterocyclic ether solvent.[1] It is used in chemical synthesis, sometimes as an alternative to more traditional solvents like tetrahydrofuran (THF) due to its unique properties.[2] Its chemical structure can provide stability in certain reactions, such as Grignard reactions, leading to high yield and selectivity.[2]
Q2: What are the main safety concerns when working with 2,2-DMTHF?
A2: The primary safety concerns are its flammability and its potential to form explosive peroxides upon exposure to air and light, especially over time.[3] It is crucial to handle this solvent in well-ventilated areas, away from ignition sources, and to test for peroxides regularly, particularly before any distillation or concentration steps.[3][4]
Q3: Can I recycle or reuse 2,2-DMTHF from my experiments?
A3: Yes, recycling 2,2-DMTHF through purification is a viable way to reduce solvent waste. The most common method for purification is distillation. However, due to the risk of peroxide formation, it is imperative to test for and quench any peroxides before heating the solvent.[3][5]
Q4: How do I test for peroxides in used 2,2-DMTHF?
A4: Commercially available peroxide test strips are a common method for detecting peroxides in ether solvents.[6] These strips will indicate the presence and approximate concentration of peroxides. A positive test requires the quenching of peroxides before any further purification steps are taken.
Q5: What should I do if my 2,2-DMTHF tests positive for peroxides?
A5: If peroxides are present, they must be neutralized before heating or distilling the solvent. This can be done by adding a reducing agent, such as sodium sulfite or ferrous sulfate, to the solvent and stirring until a negative peroxide test is obtained. This procedure should be carried out with extreme caution, behind a safety shield, in a fume hood.
Troubleshooting Guides
Issue 1: Poor Separation During Aqueous Work-up
-
Symptom: Difficulty in separating the organic (2,2-DMTHF) layer from the aqueous layer during an extraction.
-
Possible Cause: Emulsion formation.
-
Troubleshooting Steps:
-
Allow the mixture to stand for a longer period.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.
-
If the emulsion persists, filtration through a pad of celite may be effective.
-
Issue 2: Solvent Recovery Yield is Low After Distillation
-
Symptom: A lower than expected amount of purified 2,2-DMTHF is recovered after distillation.
-
Possible Causes:
-
Loss of volatile solvent during transfer.
-
Inefficient distillation setup (e.g., poor insulation, leaks).
-
Co-distillation with other volatile components in the waste stream.
-
-
Troubleshooting Steps:
-
Ensure all joints in the distillation apparatus are properly sealed.
-
Use a chilled condenser to minimize the loss of solvent vapor.
-
Consider fractional distillation for separating 2,2-DMTHF from other volatile impurities with different boiling points.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Unit |
| Molecular Formula | C₆H₁₂O | |
| Molecular Weight | 100.16 | g/mol |
| Boiling Point | 364.15 - 370.00 | K |
| 91 - 97 | °C | |
| Melting Point | 158.69 | K |
| -114.46 | °C |
Source: NIST Webbook, Cheméo[7][8]
Experimental Protocols
Protocol 1: Peroxide Test for Used 2,2-DMTHF
Objective: To determine the presence and approximate concentration of peroxides in a waste stream of 2,2-DMTHF.
Materials:
-
Sample of used 2,2-DMTHF
-
Peroxide test strips (e.g., Quantofix®)
-
Glass vial or beaker
Procedure:
-
In a well-ventilated fume hood, dispense a small amount (1-2 mL) of the used 2,2-DMTHF into a clean glass vial.
-
Dip the test strip into the solvent for 1 second.
-
Remove the strip and shake off any excess liquid.
-
Wait for the time specified in the manufacturer's instructions (typically 5-15 seconds).
-
Compare the color of the test pad to the color scale provided with the test strips to determine the peroxide concentration.
-
Record the result. If the peroxide concentration is above the safe limit for distillation (consult your institution's safety guidelines, typically >10 ppm), proceed to Protocol 2.[4]
Protocol 2: General Procedure for Purification of 2,2-DMTHF by Distillation
Objective: To purify used 2,2-DMTHF for reuse.
Materials:
-
Used 2,2-DMTHF (tested and confirmed to be free of peroxides)
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Boiling chips or magnetic stirrer
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Safety First: Ensure the 2,2-DMTHF has been tested for peroxides and they have been quenched if necessary. Perform the entire procedure in a fume hood.
-
Set up the distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Add the peroxide-free 2,2-DMTHF and boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
It is good practice to perform the distillation under an inert atmosphere to prevent any potential for peroxide formation during heating.
-
Begin heating the flask gently with the heating mantle.
-
Collect the fraction that distills at the boiling point of 2,2-DMTHF (approximately 91-97 °C).
-
Crucially, never distill to dryness. Always leave a small amount of liquid in the distillation flask to prevent the concentration of any non-volatile, potentially explosive residues.[9]
-
Allow the apparatus to cool completely before disassembling.
-
Store the purified solvent in a tightly sealed, opaque container, preferably with an inhibitor like BHT added to prevent future peroxide formation.[4]
Visualizations
Caption: Workflow for the safe recovery of 2,2-DMTHF.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. chemeo.com [chemeo.com]
- 8. Tetrahydrofuran, 2,2-dimethyl- [webbook.nist.gov]
- 9. ors.od.nih.gov [ors.od.nih.gov]
Navigating Solubility in 2,2-Dimethyltetrahydrofuran: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility challenges of reagents in 2,2-Dimethyltetrahydrofuran (2,2-DMTHF). Leveraging a question-and-answer format, this guide offers practical troubleshooting strategies and detailed experimental protocols to address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound (2,2-DMTHF) is a cyclic ether. Ethers are generally considered to be polar aprotic solvents. While specific quantitative solubility data for a wide range of compounds in 2,2-DMTHF is not extensively documented in publicly available literature, its solubility properties can be inferred from its structure and comparison with related solvents like Tetrahydrofuran (THF) and 2-Methyltetrahydrofuran (2-MeTHF). Generally, 2,2-DMTHF is expected to be a good solvent for a range of non-polar and moderately polar organic compounds. Its miscibility with many common organic solvents is also anticipated to be high.
Q2: Why is my reagent not dissolving in 2,2-DMTHF?
A2: Several factors can contribute to poor solubility of a reagent in 2,2-DMTHF:
-
Polarity Mismatch: Highly polar or ionic compounds, such as many inorganic salts, may have limited solubility in the moderately polar environment of 2,2-DMTHF.
-
Crystal Lattice Energy: For solid reagents, a high crystal lattice energy can make it difficult for the solvent to break down the crystal structure and solvate the individual molecules or ions.
-
Temperature: Solubility is often temperature-dependent. The current experimental temperature may not be optimal for dissolving your specific reagent.
-
Purity of Solvent and Reagent: Impurities in either the 2,2-DMTHF or the reagent can sometimes affect solubility. Water is a common impurity that can significantly impact the solubility of certain reagents, particularly organometallics.
Q3: How does 2,2-DMTHF compare to THF and 2-MeTHF as a solvent?
A3: While all three are cyclic ethers, their physical properties differ, which can influence their solvent characteristics. 2-MeTHF, for instance, is often highlighted as a "greener" alternative to THF with a higher boiling point and lower water miscibility, which can be advantageous in certain reactions and work-ups.[1][2] The two methyl groups on the same carbon in 2,2-DMTHF may influence its Lewis basicity and steric hindrance around the oxygen atom compared to THF and 2-MeTHF, potentially affecting its ability to solvate certain species, like metal cations in organometallic reagents.
Troubleshooting Guide: Enhancing Reagent Solubility in 2,2-DMTHF
Issue: A solid organic reagent is not dissolving.
Troubleshooting Workflow
Caption: Workflow for troubleshooting poor solubility of solid organic reagents.
Detailed Steps:
-
Increase Temperature: Gently warm the mixture. The solubility of most organic solids increases with temperature. Be mindful of the boiling point of 2,2-DMTHF (~90-92 °C) and the thermal stability of your reagent.
-
Sonication: Use an ultrasonic bath to provide energy to break up the crystal lattice of the solid and enhance dissolution.
-
Add a Co-solvent:
-
For slightly more polar organic compounds, adding a small amount of a more polar co-solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can significantly improve solubility. Start with a small percentage (e.g., 1-5% v/v) and observe the effect.
-
For non-polar compounds, a less polar co-solvent like toluene or heptane might be beneficial, although this is less common for increasing solubility.
-
-
In-situ Reagent Generation: If the reagent is an intermediate, consider generating it in-situ from more soluble precursors directly in the 2,2-DMTHF reaction mixture.
Issue: An inorganic salt has very low solubility.
Troubleshooting Workflow for Inorganic Salts
Caption: Workflow for addressing low solubility of inorganic salts.
Detailed Steps:
-
Use a Phase-Transfer Catalyst (PTC): For reactions involving an inorganic salt and an organic substrate, a PTC can be highly effective. The PTC transports the anion of the salt into the organic phase where it can react. Common PTCs include quaternary ammonium salts (e.g., tetrabutylammonium bromide) and phosphonium salts.
-
Add a Crown Ether or Cryptand: These are powerful chelating agents that can encapsulate the cation of the inorganic salt, making the "naked" anion more soluble and reactive in the organic solvent. The choice of crown ether depends on the size of the cation (e.g., 18-crown-6 for K⁺).
-
Change the Counter-ion: If possible, substitute the salt with one that has a more lipophilic counter-ion. For example, replacing a chloride salt with a bromide or iodide salt might increase solubility.
Data Presentation
Physical Properties of this compound and Related Solvents
| Property | This compound | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| CAS Number | 1003-17-4[3] | 109-99-9 | 96-47-9 |
| Molecular Formula | C₆H₁₂O[3] | C₄H₈O | C₅H₁₀O |
| Molecular Weight ( g/mol ) | 100.16[3] | 72.11 | 86.13 |
| Boiling Point (°C) | ~90-92 | 66 | 80.2 |
| Melting Point (°C) | - | -108.4 | -136 |
| Density (g/mL at 20°C) | ~0.83 | 0.889 | 0.854 |
| Water Solubility | Limited (data not widely available) | Miscible | 14 g/100 g at 20 °C |
Experimental Protocols
Protocol for a Test Reaction to Evaluate Reagent Solubility
This protocol outlines a general procedure to assess the solubility of a reagent in 2,2-DMTHF and test the effectiveness of common troubleshooting steps.
Materials:
-
This compound (anhydrous, if required by the reaction)
-
Reagent of interest
-
Co-solvents (e.g., DMF, Toluene)
-
Heating mantle with temperature control and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon), if necessary
-
Standard laboratory glassware
Procedure:
-
Initial Solubility Test:
-
To a clean, dry flask under an inert atmosphere (if required), add 10 mL of 2,2-DMTHF.
-
While stirring, add a known amount of the reagent (e.g., 0.1 g) at room temperature.
-
Observe and record the extent of dissolution.
-
-
Effect of Temperature:
-
If the reagent is not fully dissolved, slowly heat the mixture in increments of 10 °C, up to a maximum of 80 °C.
-
Hold at each temperature for 10-15 minutes and observe any changes in solubility. Record the temperature at which the reagent dissolves completely, if applicable.
-
-
Effect of Co-solvent:
-
If the reagent remains insoluble or poorly soluble even at elevated temperatures, cool the mixture back to room temperature.
-
Prepare a separate experiment under the same initial conditions.
-
Add a co-solvent dropwise (e.g., DMF for a polar reagent) while stirring. Start with 0.1 mL (1% v/v) and incrementally increase the amount up to 0.5 mL (5% v/v).
-
Record the amount of co-solvent required to achieve complete dissolution.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is flammable; keep it away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
This technical support guide provides a starting point for addressing solubility challenges with this compound. Due to the limited specific data available for this solvent, a systematic experimental approach based on the principles outlined here is crucial for success. Researchers are encouraged to contribute their findings to the broader scientific community to build a more comprehensive understanding of 2,2-DMTHF as a reaction solvent.
References
Technical Support Center: Optimizing Enzymatic Reactions in 2,2-Dimethyltetrahydrofuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic reactions in 2,2-Dimethyltetrahydrofuran (2,2-MeTHF). The content is designed to address specific issues related to temperature optimization to enhance reaction efficiency and enzyme stability.
Frequently Asked Questions (FAQs)
Q1: What is the general optimal temperature range for enzymatic reactions in 2,2-MeTHF?
A1: While there is limited specific data for optimal temperatures of enzymes in 2,2-MeTHF, the general optimal temperature for most enzymes falls between 35°C and 40°C in aqueous solutions.[1] However, in organic solvents like 2,2-MeTHF, enzyme thermostability can be significantly enhanced. It is crucial to experimentally determine the optimal temperature for your specific enzyme and reaction, as it can vary widely. For instance, some lipases show optimal activity around 37°C, while certain thermostable variants can operate at much higher temperatures.
Q2: How does temperature affect enzyme activity in an organic solvent like 2,2-MeTHF?
A2: Temperature has a dual effect on enzyme activity. Initially, increasing the temperature increases the kinetic energy of both the enzyme and substrate molecules, leading to more frequent collisions and a higher reaction rate.[2][3] However, beyond an optimal point, further temperature increases can cause the enzyme to denature, where it loses its three-dimensional structure and, consequently, its catalytic activity.[1][2] In organic solvents, enzymes often exhibit increased rigidity, which can lead to higher thermal stability compared to aqueous environments.
Q3: Can I use the optimal temperature determined in an aqueous buffer for my reaction in 2,2-MeTHF?
A3: It is not recommended to directly apply the optimal temperature from an aqueous system to a reaction in 2,2-MeTHF. The solvent environment significantly influences an enzyme's conformation, stability, and activity. Organic solvents can alter the enzyme's flexibility and interaction with the substrate. Therefore, the optimal temperature in 2,2-MeTHF may be different from that in an aqueous buffer. It is essential to re-optimize the temperature for your specific non-aqueous system.
Q4: What are the typical optimal temperatures for commonly used enzymes in organic solvents?
A4: The optimal temperature can vary significantly depending on the specific enzyme and its source. The following table summarizes typical optimal temperatures for some commonly used enzymes, primarily in aqueous or other organic solvent systems, which can serve as a starting point for optimization in 2,2-MeTHF.
| Enzyme Type | Specific Enzyme | Typical Optimal Temperature (°C) | Notes |
| Lipase | Candida antarctica Lipase B (CALB) - native | 30 - 40 | Immobilization can increase the optimal temperature. |
| Lipase | Candida antarctica Lipase B (CALB) - immobilized (e.g., Novozym 435) | 40 - 60 | Can be active at higher temperatures (e.g., 65-68°C in hexane).[4] |
| Lipase | From psychrotrophic bacterium | 37 (active range 5-65) | Data from aqueous buffer.[5] |
| Benzaldehyde Lyase (BAL) | From Pseudomonas fluorescens | ≤ 37 (for stability) | Higher activity may be observed at higher temperatures (e.g., 50°C), but stability is compromised. |
| Benzaldehyde Lyase (BAL) | Thermostable variant (ReBAL) | T₅₀ of 59.7 | T₅₀ is the temperature at which 50% of the initial enzyme activity remains after a specific incubation time. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no enzyme activity | Suboptimal temperature: The reaction temperature is too low, resulting in low kinetic energy and a slow reaction rate. | Gradually increase the reaction temperature in increments of 5°C and monitor the activity. Refer to the experimental protocol below to determine the optimal temperature. |
| Enzyme denaturation: The reaction temperature is too high, causing the enzyme to lose its structure and function. | Decrease the reaction temperature. If denaturation is suspected, use a fresh batch of enzyme for subsequent experiments at a lower temperature. | |
| Reaction rate decreases over time | Enzyme instability at the operating temperature: Even at a seemingly optimal temperature, prolonged exposure can lead to gradual denaturation and loss of activity. | Determine the enzyme's thermal stability by pre-incubating it at various temperatures for different durations before adding the substrate. Consider using a slightly lower temperature for longer reaction times to improve stability. Immobilizing the enzyme can also enhance its thermal stability. |
| Inconsistent results between experiments | Poor temperature control: Fluctuations in the incubator or water bath temperature can lead to variable reaction rates. | Ensure your temperature control equipment is properly calibrated and provides consistent temperature. Monitor the temperature of the reaction mixture directly if possible. |
| Solvent evaporation: At higher temperatures, evaporation of 2,2-MeTHF can concentrate the reactants and enzyme, altering the reaction conditions. | Use sealed reaction vessels to minimize solvent evaporation, especially for long-duration experiments at elevated temperatures. |
Experimental Protocols
Determining the Optimal Temperature for an Enzymatic Reaction in 2,2-MeTHF
This protocol provides a detailed methodology for determining the optimal temperature for your specific enzyme-catalyzed reaction in this compound.
Materials:
-
Enzyme of interest
-
Substrate
-
This compound (anhydrous)
-
Reaction buffer (if required for co-solubilization or pH control)
-
Thermostatically controlled water bath or heating block
-
Reaction vessels (e.g., sealed vials)
-
Analytical instrument for product quantification (e.g., HPLC, GC, spectrophotometer)
-
Quenching solution (to stop the reaction)
-
Timer
Procedure:
-
Prepare a stock solution of your enzyme and substrate in 2,2-MeTHF. If necessary, a minimal amount of an appropriate buffer can be used to aid enzyme solubility, but the primary solvent should be 2,2-MeTHF.
-
Set up a series of reaction vessels. Each vessel will correspond to a specific temperature to be tested (e.g., 25°C, 30°C, 35°C, 40°C, 45°C, 50°C, 55°C, 60°C).
-
Equilibrate the reaction components. Place the substrate solutions and the enzyme solution (in separate containers) in the temperature-controlled environment for at least 15 minutes to allow them to reach the desired reaction temperature.
-
Initiate the reactions. Add a specific volume of the enzyme solution to each reaction vessel containing the substrate solution to start the reaction. Start the timer immediately.
-
Take time-point samples. At regular intervals (e.g., 10, 20, 30, 60 minutes), withdraw a small aliquot from each reaction vessel and add it to a separate tube containing a quenching solution to stop the reaction.
-
Analyze the samples. Quantify the amount of product formed in each sample using your chosen analytical method.
-
Calculate the initial reaction rate for each temperature. This is typically done by plotting the product concentration against time and determining the initial linear slope.
-
Determine the optimal temperature. Plot the initial reaction rate as a function of temperature. The temperature at which the highest reaction rate is observed is the optimal temperature for your enzymatic reaction under these conditions.
Visualizations
Caption: Experimental workflow for determining the optimal temperature of an enzymatic reaction.
Caption: Troubleshooting logic for low enzyme activity related to temperature.
References
- 1. sciencing.com [sciencing.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigating effect of temperature on the activity of lipase [practicalbiology.org]
- 4. Solvent-dependent activity of Candida antarctica lipase B and its correlation with a regioselective mono aza-Michael addition - experimental and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Broad Temperature Active Lipase Purified From a Psychrotrophic Bacterium of Sikkim Himalaya With Potential Application in Detergent Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation and Recovery in 2,2-Dimethyltetrahydrofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2,2-Dimethyltetrahydrofuran, with a specific focus on catalyst deactivation and recovery.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during the synthesis of this compound, particularly when using acid catalysts for intramolecular hydroalkoxylation of 4-methyl-4-penten-1-ol.
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion of 4-methyl-4-penten-1-ol | Catalyst Deactivation: The catalyst may have been deactivated by impurities in the starting material or solvent, particularly water. | Catalyst Regeneration: For acid catalysts like lanthanide triflates, removal of water is crucial. The catalyst can often be recovered by aqueous extraction followed by rigorous drying under vacuum. For solid acid catalysts, calcination may be required. |
| Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction. | Optimize Catalyst Concentration: Incrementally increase the catalyst loading to find the optimal concentration for your specific reaction conditions. | |
| Sub-optimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation. | |
| Formation of significant side products (e.g., dimers, polymers) | Excessive Catalyst Acidity: A highly acidic catalyst can promote side reactions. | Use a Milder Catalyst: Consider using a catalyst with lower Lewis or Brønsted acidity. |
| High Reaction Temperature: Elevated temperatures can favor undesired reaction pathways. | Lower Reaction Temperature: Reduce the reaction temperature to improve selectivity towards the desired this compound product. | |
| Difficulty in separating the catalyst from the product | Homogeneous Catalyst System: Many effective catalysts for this transformation, such as lanthanide triflates, are used in a homogeneous phase, making separation challenging. | Liquid-Liquid Extraction: Utilize a biphasic solvent system where the catalyst has high solubility in one phase (e.g., an ionic liquid or aqueous phase) and the product in another (e.g., an organic solvent).[1][2] |
| Solvent-Resistant Nanofiltration: For larger catalyst complexes, membrane filtration can be a viable separation technique. | ||
| Immobilization: Anchor the homogeneous catalyst onto a solid support to create a heterogeneous system that can be easily filtered. | ||
| Decreased catalyst activity upon recycling | Catalyst Leaching: A portion of the catalyst may be lost during the reaction or workup, leading to a lower effective concentration in subsequent runs.[2][3] | Quantify Leaching: Use techniques like ICP-MS or ICP-OES to determine the extent of metal leaching into the product phase.[4] |
| Optimize Separation Protocol: Refine the extraction or filtration procedure to minimize catalyst loss. | ||
| Incomplete Regeneration: The regeneration procedure may not be fully restoring the catalyst's active sites. | Optimize Regeneration Conditions: Adjust the temperature, duration, or atmosphere of the regeneration process. For example, platinum catalysts deactivated by carbon deposition can be regenerated by oxidation followed by reduction. | |
| Irreversible Poisoning: The catalyst may be irreversibly poisoned by certain functional groups or impurities in the feedstock. | Feedstock Purification: Ensure the starting materials and solvents are of high purity and free from known catalyst poisons. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of this compound via intramolecular hydroalkoxylation?
A1: The intramolecular hydroalkoxylation of 4-methyl-4-penten-1-ol to form this compound is typically catalyzed by Lewis acids or Brønsted acids. Lanthanide triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) are particularly effective homogeneous catalysts for this transformation.[5][6][7] Heterogeneous acid catalysts such as zeolites or sulfonic acid resins can also be employed.
Q2: What are the primary mechanisms of catalyst deactivation in this reaction?
A2: For acid catalysts, the most common deactivation mechanisms include:
-
Poisoning: Primarily by water, which can coordinate to the metal center of a Lewis acid and reduce its activity. Other nucleophilic impurities in the substrate or solvent can also act as poisons.
-
Leaching: In the case of supported or biphasic systems, the active catalytic species can dissolve into the reaction medium, leading to a loss of catalyst with each cycle.[2][3]
-
Fouling: Deposition of polymeric byproducts on the catalyst surface can block active sites, particularly with heterogeneous catalysts.
Q3: How can I tell if my catalyst has been deactivated?
A3: Signs of catalyst deactivation include a noticeable decrease in the reaction rate, a lower conversion of the starting material under the same reaction conditions, and a change in the selectivity towards the desired product.
Q4: Is it possible to regenerate a deactivated lanthanide triflate catalyst?
A4: Yes, in many cases, lanthanide triflate catalysts deactivated by water can be regenerated. A common procedure involves dissolving the catalyst in water, extracting any organic residues with an appropriate solvent, and then thoroughly drying the aqueous solution under high vacuum to remove all traces of water.
Q5: What is catalyst leaching and how can I minimize it?
A5: Catalyst leaching is the loss of the active catalytic species from a solid support or a liquid phase into the reaction mixture.[2][3] To minimize leaching:
-
Choose a support material that strongly interacts with the catalytic species.
-
In biphasic systems, select solvents that maximize the partitioning of the catalyst into its intended phase and minimize its solubility in the product phase.
-
Chemically anchor the catalyst to the support through covalent bonds.
Q6: Can impurities in my 4-methyl-4-penten-1-ol starting material affect the catalyst?
A6: Absolutely. Impurities such as water, other alcohols, or compounds with strongly coordinating functional groups can compete with the substrate for active sites on the catalyst, leading to inhibition or deactivation. It is highly recommended to use purified starting materials.
Experimental Protocols
Protocol 1: Synthesis of this compound using a Lanthanide Triflate Catalyst
Materials:
-
4-methyl-4-penten-1-ol (purified)
-
Lanthanide (III) triflate (e.g., Ytterbium triflate, Yb(OTf)₃)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a dried flask under an inert atmosphere, add the lanthanide triflate catalyst (e.g., 1-5 mol%).
-
Add the anhydrous solvent to dissolve the catalyst.
-
Add the purified 4-methyl-4-penten-1-ol to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to reflux) and monitor the progress by GC or TLC.
-
Upon completion, quench the reaction with a small amount of water or a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the this compound by distillation.
Protocol 2: Recovery and Regeneration of a Lanthanide Triflate Catalyst
Materials:
-
Aqueous phase from the reaction workup containing the lanthanide triflate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
High-vacuum pump
Procedure:
-
Separate the aqueous layer containing the catalyst from the organic layer after the reaction workup.
-
Wash the aqueous layer with an organic solvent to remove any remaining organic product or byproducts.
-
Carefully remove the water from the aqueous solution under high vacuum at an elevated temperature until a dry, crystalline solid is obtained.
-
Ensure the catalyst is completely dry before reusing it in a subsequent reaction. The presence of residual water will significantly inhibit its catalytic activity.
Visualizations
Catalyst Deactivation and Recovery Workflow
Caption: A flowchart illustrating the cycle of catalyst use, deactivation, recovery, and regeneration.
Troubleshooting Logic for Low Reaction Conversion
Caption: A decision tree for troubleshooting low conversion in the synthesis of this compound.
References
- 1. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. Homogeneous catalyst recovery made easier | Research | Chemistry World [chemistryworld.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient intramolecular hydroalkoxylation of unactivated alkenols mediated by recyclable lanthanide triflate ionic liquids: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Intramolecular Hydroalkoxylation/Cyclization of Unactivated Alkenols Mediated by Lanthanide Triflate Ionic Liquids [organic-chemistry.org]
- 7. Efficient intramolecular hydroalkoxylation/cyclization of unactivated alkenols mediated by lanthanide triflate ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
2,2-Dimethyltetrahydrofuran vs. THF: A Comparative Guide for Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of organometallic chemistry, the choice of solvent is paramount, directly influencing reaction kinetics, yields, and the stability of highly reactive intermediates. Tetrahydrofuran (THF) has long been a stalwart solvent due to its excellent solvating power for a wide range of organometallic reagents. However, its propensity to undergo ring-opening or deprotonation by strong bases necessitates cryogenic temperatures for many applications. This guide provides a comparative analysis of 2,2-dimethyltetrahydrofuran (2,2-diMeTHF) as a potential alternative to THF, drawing upon its physical properties and inferences from the well-studied 2-methyltetrahydrofuran (2-MeTHF).
Physical and Chemical Properties: A Head-to-Head Comparison
A fundamental understanding of a solvent's physical properties is crucial for its application in chemical synthesis. The table below summarizes the key physical constants for both 2,2-diMeTHF and THF.
| Property | This compound (2,2-diMeTHF) | Tetrahydrofuran (THF) |
| Molecular Formula | C₆H₁₂O | C₄H₈O |
| Molecular Weight | 100.16 g/mol | 72.11 g/mol |
| Boiling Point | ~91-92 °C | 66 °C |
| Melting Point | -114.3 °C | -108.4 °C |
| Density | ~0.835 g/mL | 0.889 g/mL |
| Solubility in Water | Limited | Miscible |
Performance in Organometallic Reactions: An Evidence-Based Projection
Direct comparative experimental data for 2,2-diMeTHF in organometallic reactions is scarce in peer-reviewed literature. However, by examining the well-documented performance of 2-methyltetrahydrofuran (2-MeTHF) and considering the structural implications of the additional methyl group in 2,2-diMeTHF, we can project its likely behavior.
Stability of Organometallic Reagents
Ethereal solvents are known to be susceptible to attack by strong organometallic bases. For instance, n-butyllithium (n-BuLi) readily deprotonates THF at the α-position, leading to ring cleavage, a reaction that becomes significant at temperatures above -20 °C.
The presence of methyl groups adjacent to the ether oxygen in substituted tetrahydrofurans significantly enhances their stability. Studies on 2-MeTHF have shown a dramatic increase in the half-life of organolithium reagents compared to THF.[1] For example, the half-life of n-BuLi at 35°C is approximately 10 minutes in THF, whereas in 2-MeTHF it extends to 70 minutes.[2] This increased stability is attributed to the steric hindrance provided by the methyl group, which impedes access of the organometallic base to the α-protons.
Given that 2,2-diMeTHF possesses two methyl groups at the 2-position, it is reasonable to predict even greater steric shielding of the α-protons and, consequently, a significantly higher stability for organometallic reagents dissolved in it. This enhanced stability could allow for reactions to be conducted at higher temperatures, potentially leading to faster reaction rates and avoiding the need for cryogenic conditions.
Solvating Power and Reaction Kinetics
The primary role of an etheric solvent in organometallic reactions is to solvate the metal center, which helps to break down organometallic aggregates and increase the reactivity of the carbanionic portion. The Lewis basicity of the ether oxygen is a key factor in its solvating ability.
The methyl groups in 2,2-diMeTHF are electron-donating, which should increase the electron density on the oxygen atom, making it a stronger Lewis base than the oxygen in THF. However, the significant steric bulk of the two methyl groups can be expected to hinder the coordination of the solvent molecules to the metal center of the organometallic reagent. This steric impediment might lead to a lower degree of solvation compared to THF, especially for bulky organometallic species.
This trade-off between increased Lewis basicity and increased steric hindrance makes it difficult to predict the net effect on reaction rates without experimental data. In some cases, a less-solvated, more "naked" carbanion might be more reactive. In other cases, the reduced solubility of the organometallic reagent could lead to slower reaction times. For Grignard reagents, the formation and reactivity in 2-MeTHF are reported to be similar to THF, suggesting that a balance is struck.[3] A similar outcome could be anticipated for 2,2-diMeTHF in many standard applications.
Experimental Protocols: A General Guideline
Due to the absence of specific literature protocols for organometallic reactions in 2,2-diMeTHF, a general procedure for a common transformation, the formation of a Grignard reagent, is provided below. This should be considered a starting point, and optimization will likely be necessary.
General Protocol for Grignard Reagent Formation
-
Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet is assembled and flame-dried under a stream of inert gas.
-
Reagents: Magnesium turnings are placed in the flask. This compound (previously dried over a suitable drying agent like sodium-benzophenone ketyl) is added to cover the magnesium.
-
Initiation: A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface. A small amount of the alkyl or aryl halide dissolved in 2,2-diMeTHF is added from the dropping funnel. The reaction is initiated by gentle warming if necessary, as evidenced by the disappearance of the iodine color and/or the onset of bubbling.
-
Addition: Once the reaction has initiated, the remaining solution of the organic halide in 2,2-diMeTHF is added dropwise at a rate that maintains a gentle reflux. The higher boiling point of 2,2-diMeTHF (~91-92 °C) compared to THF (66 °C) should be taken into account when controlling the reaction temperature.
-
Completion: After the addition is complete, the reaction mixture is typically stirred at reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium.
Note: The optimal reaction temperature and time may differ from those used with THF due to the different physical properties of 2,2-diMeTHF.
Conclusion: A Promising but Uncharted Alternative
This compound presents a theoretically attractive alternative to THF for organometallic reactions, primarily due to its anticipated higher stability towards strong bases. This could enable reactions to be performed at more convenient, ambient temperatures, reducing the need for specialized cooling equipment and potentially improving process safety. Its limited miscibility with water is also an advantage for extractions and work-up procedures.
However, the significant steric hindrance introduced by the gem-dimethyl group may negatively impact its solvating power for some organometallic species, potentially leading to reduced solubility and slower reaction rates. The higher boiling point of 2,2-diMeTHF is a double-edged sword, allowing for higher reaction temperatures but also requiring more energy for its removal.
Ultimately, the practical utility of this compound as a THF substitute in organometallic chemistry will depend on the specific reaction and organometallic reagent . Further experimental investigation is required to fully elucidate its performance characteristics and to realize its potential as a safer and more versatile solvent for modern organic synthesis. Researchers are encouraged to explore its application, particularly in reactions where the instability of THF is a limiting factor.
References
A Tale of Two Solvents: A Comparative Guide to 2,2-Dimethyltetrahydrofuran and 2-Methyltetrahydrofuran (2-MeTHF)
For researchers, scientists, and drug development professionals, the choice of solvent is a critical decision that can significantly impact reaction efficiency, product purity, and overall process sustainability. This guide provides an objective comparison of two furan-based solvents, 2,2-Dimethyltetrahydrofuran and 2-Methyltetrahydrofuran (2-MeTHF), drawing upon available experimental data to inform solvent selection in a research and development setting.
While both compounds share a tetrahydrofuran core, the position and number of methyl substituents dramatically influence their physicochemical properties and, consequently, their applications. This guide will delve into these differences, presenting a clear comparison of their synthesis, performance in chemical reactions, and safety profiles. It is important to note that while 2-MeTHF is a well-characterized and increasingly popular green solvent, publicly available data on the performance and applications of this compound is considerably limited.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties of this compound and 2-MeTHF is presented below, highlighting the fundamental differences that govern their behavior as solvents.
| Property | This compound | 2-Methyltetrahydrofuran (2-MeTHF) |
| Molecular Formula | C6H12O[1] | C5H10O[2] |
| Molecular Weight | 100.16 g/mol [1] | 86.13 g/mol [2] |
| Boiling Point | 92 °C[1] | 80.2 °C[2] |
| Melting Point | -114.46 °C[1] | -136 °C[2] |
| Density | 0.8355 g/mL (estimate)[1] | 0.854 g/mL[2] |
| Solubility in Water | Not available | 14.4 g/100 g at 23 °C (inversely soluble)[2] |
| CAS Number | 1003-17-4[1] | 96-47-9[2] |
Synthesis and Sustainability
The origin and synthesis route of a solvent are crucial considerations in green chemistry. 2-MeTHF has gained significant attention as a bio-based solvent, while the typical synthesis of this compound relies on petrochemical precursors.
2-Methyltetrahydrofuran (2-MeTHF): A Renewable Alternative
2-MeTHF is primarily synthesized from renewable biomass sources through the hydrogenation of furfural or levulinic acid.[2][3] Furfural is derived from the acid-catalyzed digestion of C5 polysaccharides (pentosans) found in agricultural waste like corncobs and bagasse.[2] Levulinic acid, on the other hand, can be produced from C6 sugars. The synthesis of 2-MeTHF from these bio-derived platform chemicals positions it as a sustainable alternative to petroleum-based solvents.[4]
Figure 1. Simplified workflow for the synthesis of 2-MeTHF from renewable biomass.
This compound
Information regarding the industrial-scale synthesis of this compound is scarce in publicly available literature. It is listed as a heterocyclic ether used in the synthesis of other tetrahydrofuran and tetrahydropyran derivatives.[1]
Performance in Chemical Reactions: The Ascendancy of 2-MeTHF
The performance of a solvent is evaluated based on its ability to dissolve reactants, its stability under reaction conditions, and its influence on reaction kinetics and selectivity. In this regard, 2-MeTHF has been extensively studied and has demonstrated significant advantages over traditional ethereal solvents like Tetrahydrofuran (THF), and by extension, offers a benchmark against which less-characterized solvents like this compound can be compared.
2-Methyltetrahydrofuran (2-MeTHF): A Versatile and Robust Solvent
-
Enhanced Stability: 2-MeTHF exhibits greater stability in the presence of strong bases and organometallic reagents compared to THF.[5] For instance, the half-life of n-butyllithium is significantly longer in 2-MeTHF (70 minutes at 35°C) than in THF (10 minutes at 35°C), allowing for reactions to be conducted at higher temperatures.[6]
-
Improved Workups: Unlike the fully water-miscible THF, 2-MeTHF has limited miscibility with water, which simplifies aqueous workups and product extractions.[2][7] This property can lead to cleaner phase separations and reduced solvent waste.
-
Higher Boiling Point: With a boiling point of 80.2 °C, 2-MeTHF allows for a wider range of reaction temperatures compared to THF (66 °C), enabling faster reaction rates.[2]
-
Applications in Organometallic Chemistry: 2-MeTHF is an excellent solvent for Grignard reactions, organolithium chemistry, and metal-catalyzed cross-coupling reactions.[7][8] Its ability to coordinate with metal centers, similar to THF, facilitates these transformations while offering the aforementioned benefits of higher stability and easier workup.
-
Biphasic Reactions: Due to its limited water miscibility, 2-MeTHF is a suitable replacement for chlorinated solvents like dichloromethane in biphasic reactions.[7]
This compound: An Unexplored Territory
There is a notable lack of published experimental data detailing the performance of this compound as a solvent in organic reactions. Its primary documented use is as a chemical intermediate for the synthesis of other compounds.[1] Without comparative studies, its efficacy in common synthetic transformations remains largely unknown.
Experimental Protocols: A Focus on 2-MeTHF
Given the extensive literature on 2-MeTHF, a representative experimental protocol is provided below. Due to the lack of data, a similar protocol for this compound cannot be offered.
Representative Experimental Protocol: Grignard Reaction in 2-MeTHF
Objective: To compare the formation and reaction of a Grignard reagent in 2-MeTHF versus a traditional solvent like THF.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Bromobenzene
-
Benzaldehyde
-
2-Methyltetrahydrofuran (anhydrous)
-
Tetrahydrofuran (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Set up two parallel reactions, one with 2-MeTHF and the other with THF as the solvent.
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.
-
Add a small portion of a solution of bromobenzene in the respective anhydrous solvent (2-MeTHF or THF) to the flask.
-
Initiate the reaction by gentle heating. Once the reaction starts (disappearance of the iodine color and bubbling), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of benzaldehyde in the respective anhydrous solvent dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer. Note the ease and cleanliness of the phase separation for the 2-MeTHF reaction compared to the THF reaction.
-
Extract the aqueous layer with the respective solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product (diphenylmethanol).
-
Analyze the crude product by techniques such as NMR or GC-MS to determine the yield and purity.
Expected Observations: The reaction in 2-MeTHF is expected to proceed smoothly, potentially at a slightly higher temperature due to its higher boiling point. The key difference will likely be observed during the workup, with the 2-MeTHF reaction exhibiting a more distinct and cleaner phase separation from the aqueous layer.
Safety and Handling
Both this compound and 2-MeTHF are flammable liquids and should be handled with appropriate safety precautions in a well-ventilated fume hood.
This compound:
-
Hazards: Highly flammable liquid and vapor.[1]
-
Precautions: Keep away from heat, sparks, and open flames. Use in a well-ventilated area.[1]
2-Methyltetrahydrofuran (2-MeTHF):
-
Hazards: Highly flammable liquid and vapor. May form explosive peroxides upon storage, especially when anhydrous.[2][9] Causes skin irritation and serious eye damage.[10]
-
Precautions: Keep away from heat, sparks, and open flames. Store under an inert atmosphere and away from light to inhibit peroxide formation.[9] Wear appropriate personal protective equipment, including gloves and eye protection.[9]
Conclusion: An Established Green Solvent vs. an Unknown Entity
This comparative guide highlights a significant disparity in the scientific community's understanding of this compound and 2-Methyltetrahydrofuran.
2-Methyltetrahydrofuran (2-MeTHF) stands out as a well-established, bio-based green solvent with a growing body of evidence supporting its advantages over traditional ethereal solvents.[11][12] Its favorable physicochemical properties, including a higher boiling point, limited water miscibility, and enhanced stability with reactive reagents, make it a versatile and robust choice for a wide range of organic transformations.[5] Its renewable origin further solidifies its position as a sustainable option in modern chemistry.
This compound , in stark contrast, remains largely unexplored as a solvent. While its basic chemical properties are known, there is a significant lack of publicly available data on its performance in chemical reactions, its potential applications, and any comparative advantages it might offer. Its current documented role is primarily that of a chemical intermediate.
For researchers and professionals in drug development, 2-MeTHF presents a reliable and sustainable solvent choice with well-documented benefits. The potential of this compound as a solvent remains an open question, representing an opportunity for future research to explore its properties and potential applications. Until such data becomes available, 2-MeTHF remains the clear frontrunner for those seeking a high-performance, green alternative to traditional ethereal solvents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 1003-17-4 [chemicalbook.com]
- 3. Tetrahydrofuran, 2,2-dimethyl- (CAS 1003-17-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. chemeo.com [chemeo.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Tetrahydrofuran, 2,2-dimethyl- [webbook.nist.gov]
- 10. One-pot production of bio-based 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dcfinechemicals.com [dcfinechemicals.com]
A Comparative Guide to 2,2-Dimethyltetrahydrofuran and Cyclopentyl Methyl Ether (CPME) for Researchers and Drug Development Professionals
In the landscape of solvent selection for chemical synthesis, researchers are increasingly seeking alternatives that offer improved performance, safety, and environmental profiles. This guide provides a detailed comparison of two ethereal solvents: 2,2-Dimethyltetrahydrofuran and Cyclopentyl methyl ether (CPME). Both are considered greener alternatives to traditional solvents like tetrahydrofuran (THF) and diethyl ether. This document aims to provide an objective comparison based on available experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Physical and Chemical Properties: A Head-to-Head Comparison
A summary of the key physical and chemical properties of this compound and CPME is presented below. These properties are crucial in determining the suitability of a solvent for a particular reaction, including its boiling point for reaction temperature control, melting point for low-temperature applications, and density.
| Property | This compound | Cyclopentyl methyl ether (CPME) |
| CAS Number | 1003-17-4[1][2] | 5614-37-9[3] |
| Molecular Formula | C₆H₁₂O[1][2] | C₆H₁₂O[3] |
| Molecular Weight | 100.16 g/mol [1][2] | 100.16 g/mol [3] |
| Boiling Point | 92 °C[1] | 106 °C[3][4] |
| Melting Point | -114.46 °C | -140 °C[3][4] |
| Density | 0.8355 g/mL (estimate) | 0.86 g/mL at 25 °C[3] |
| Flash Point | 4.5 °C | -1 °C[4] |
| Appearance | Colorless liquid | Colorless liquid[3] |
Performance in Chemical Synthesis
While direct comparative studies between this compound and CPME are limited in publicly available literature, their individual performance characteristics can be assessed based on existing data.
Cyclopentyl methyl ether (CPME) has emerged as a versatile and high-performance solvent in a wide range of organic reactions.[5][6] Its high boiling point, low formation of peroxides, and stability under both acidic and basic conditions make it a robust choice for many transformations.[4][7]
CPME has been successfully employed in:
-
Grignard Reactions: It is a suitable medium for the formation and reaction of Grignard reagents.[5]
-
Coupling Reactions: Including Suzuki and Buchwald-Hartwig aminations.[6]
-
Metal Reductions: Used with reagents like NaBH₄ and LiAlH₄.[8]
-
Lewis Acid-Catalyzed Reactions: Such as Friedel-Crafts reactions.[5]
-
Polymerization and Crystallization: Its properties also lend well to these processes.[5][9]
This compound , on the other hand, is less extensively documented in terms of its broad applicability as a solvent in comparison to CPME. However, it is recognized as a useful solvent, particularly for Grignard reactions . Its physical properties suggest it could be a viable alternative to THF and diethyl ether in various synthetic procedures. The gem-dimethyl substitution at the 2-position is expected to confer greater stability against strong bases compared to THF.
Due to the limited availability of quantitative performance data for this compound, a direct side-by-side comparison of reaction yields and selectivities with CPME across a range of reactions is not feasible at this time. Researchers are encouraged to perform their own evaluations to determine the optimal solvent for their specific needs.
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. While specific protocols for a direct comparison are unavailable, a general workflow for evaluating solvent performance in a model reaction, such as a Suzuki-Miyaura coupling, is provided below.
Caption: General workflow for comparing solvent performance.
Logical Comparison of Solvent Features
The following diagram illustrates the key distinguishing features of this compound and CPME based on the available data.
Caption: Key feature comparison of the two solvents.
Safety and Environmental Considerations
Both this compound and CPME are flammable liquids and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Cyclopentyl methyl ether (CPME) is often touted as a "green" solvent due to its low potential for peroxide formation, which enhances safety, and its hydrophobic nature, which allows for easy separation from water and potential for recycling.[4][8] Toxicological studies have indicated that CPME has low acute or subchronic toxicity, though it can cause skin and eye irritation.[10] It is not readily biodegradable.
For This compound , comprehensive environmental and toxicological data is less readily available in the public domain. As with any chemical, it is crucial to consult the Safety Data Sheet (SDS) before use and handle it with appropriate personal protective equipment.
References
- 1. chemeo.com [chemeo.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Cyclopentyl Methyl Ether (CPME) [commonorganicchemistry.com]
- 4. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 5. Cyclopentyl methyl ether | 5614-37-9 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cyclopentyl methyl ether (CPME) | Specialty solvents | Zeon Corporation [zeon.co.jp]
- 9. Cyclopentyl methyl ether as a green solvent for reversible-addition fragmentation chain transfer and nitroxide-mediated polymerizations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ether Solvents in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions, influencing reaction rates, yields, and selectivity. Ether solvents are widely employed due to their ability to dissolve a broad range of organic substrates and reagents, their compatibility with common organometallic intermediates, and their relatively inert nature under typical reaction conditions. This guide provides a comparative study of four commonly used ether solvents—Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), and 1,4-Dioxane—in three key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Performance Comparison of Ether Solvents
The choice of an ether solvent can significantly impact the outcome of a cross-coupling reaction. The following tables summarize quantitative data on reaction yields for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, comparing the performance of THF, 2-MeTHF, and dioxane. Data for CPME in these specific direct comparisons was limited in the searched literature, but it is generally regarded as a greener alternative to THF and dioxane with a higher boiling point, which can be advantageous for reactions requiring elevated temperatures.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reaction generally performs well in a range of ether solvents.
| Aryl Halide | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF | 80 | 12 | 95 | [2] |
| 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-MeTHF | 80 | 12 | 93 | [3] |
| 1-Iodonaphthalene | Naphthalene-1-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/water | 70 | 4 | ~50 | [4] |
| 1-Iodonaphthalene | Naphthalene-1-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/water | 70 | 4 | <50 | [4] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution as reaction conditions may vary slightly.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. Solvent choice can be critical to prevent side reactions and ensure high yields.
| Aryl Halide | Alkyne | Catalyst / Ligand / Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3,6,8-Tetrabromopyrene | Phenylacetylene | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 1,4-Dioxane | RT | 48 | 91 | [5] |
| 1,3,6,8-Tetrabromopyrene | Phenylacetylene | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | THF | RT | 48 | 94 | [5] |
| 1,3,6,8-Tetrabromopyrene | Phenylacetylene | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 2-MeTHF | RT | 48 | 98 | [5] |
| 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 2 | 96 | [6] |
Note: RT = Room Temperature. The data highlights the superior performance of 2-MeTHF in this specific multifold Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. The reaction is often sensitive to the choice of solvent, which can influence the stability and activity of the catalytic species.
| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 18 | 95 | [7] |
| 4-Bromotoluene | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | 1,4-Dioxane | 100 | 18 | 92 | [8] |
| N-Phenyl-2-pyrrolidinone | Aniline | Pd(IPr)(cin)Cl | K₂CO₃ | 2-MeTHF | 110 | 15 | >90 | [9] |
| N-Phenyl-2-pyrrolidinone | Aniline | Pd(IPr)(cin)Cl | K₂CO₃ | MTBE | 110 | 15 | >90 | [9] |
Note: While a direct comparison including all four solvents under identical conditions is not available in the cited literature, the data indicates that both traditional (dioxane, toluene) and greener (2-MeTHF, MTBE) ether solvents can be highly effective.
Physicochemical Properties of Ether Solvents
The physical properties of a solvent, such as its boiling point and dielectric constant, can significantly influence reaction kinetics and product isolation.
| Solvent | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Dielectric Constant (ε) | Water Solubility ( g/100g ) |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | -108.4 | 0.889 | 7.6 | Miscible |
| 2-Methyltetrahydrofuran (2-MeTHF) | C₅H₁₀O | 86.13 | 80.2 | -136 | 0.854 | 6.97 | 14 |
| Cyclopentyl methyl ether (CPME) | C₆H₁₂O | 100.16 | 106 | -140 | 0.862 | 4.7 | 1.1 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 101 | 11.8 | 1.034 | 2.2 | Miscible |
Data compiled from various sources, including[1][10][11].
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful chemical synthesis. Below are representative procedures for each of the discussed cross-coupling reactions.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and base (e.g., K₃PO₄, 2.0 mmol) in the chosen ether solvent (5 mL) is placed in a reaction vessel. The vessel is sealed and heated to the desired temperature (e.g., 80-100 °C) with stirring for the specified time (e.g., 12-24 hours). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[12]
General Procedure for Sonogashira Coupling
To a solution of the aryl halide (1.0 mmol) and the terminal alkyne (1.2 mmol) in the selected ether solvent (5 mL) are added the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), a copper(I) co-catalyst (e.g., CuI, 0.06 mmol, 6 mol%), and a base (e.g., triethylamine, 2.0 mmol). The reaction mixture is stirred at room temperature or heated to a specified temperature (e.g., 65 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC. The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by chromatography to afford the desired product.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%), and the base (e.g., NaOtBu, 1.4 mmol) are combined. The tube is evacuated and backfilled with an inert gas (e.g., argon). The chosen ether solvent (5 mL) is then added, and the mixture is heated to the desired temperature (e.g., 100 °C) with stirring for the required time (e.g., 18-24 hours). Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the resulting crude product is purified by flash chromatography.
Visualizing Reaction Workflow and Solvent Selection Logic
General Experimental Workflow for Cross-Coupling Reactions
Caption: A generalized workflow for a typical palladium-catalyzed cross-coupling reaction.
Logical Framework for Ether Solvent Selection in Cross-Coupling Reactions
Caption: Key factors influencing the selection of an ether solvent for cross-coupling reactions.
Conclusion
The selection of an ether solvent in cross-coupling reactions is a multifaceted decision that requires consideration of not only the reaction's chemical requirements but also practical and safety aspects. While THF and 1,4-dioxane have been the traditional workhorses, providing excellent results in a wide range of transformations, the emergence of greener alternatives like 2-MeTHF and CPME offers significant advantages. 2-MeTHF often provides comparable or even superior yields to THF, with the added benefits of a higher boiling point and limited water miscibility, which simplifies product work-up and reduces aqueous waste streams.[13] CPME, with its high boiling point and resistance to peroxide formation, presents a safer and more sustainable option for high-temperature reactions.[1] Ultimately, the optimal ether solvent will depend on the specific substrates, catalyst system, and desired reaction conditions, and empirical screening remains a valuable tool for reaction optimization.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comparative study on Suzuki-type 11 C-methylation of aromatic organoboranes performed in two reaction media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation [beilstein-journals.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 11. cms.chempoint.com [cms.chempoint.com]
- 12. aidic.it [aidic.it]
- 13. 2-Methyltetrahydrofuran | C5H10O | CID 7301 - PubChem [pubchem.ncbi.nlm.nih.gov]
2,2-Dimethyltetrahydrofuran's Greener Cousin: A Comparative Guide to 2-Methyltetrahydrofuran vs. Traditional Solvents
For researchers, scientists, and drug development professionals seeking safer, more sustainable, and efficient chemical processes, the choice of solvent is a critical consideration. This guide provides an objective comparison of 2-Methyltetrahydrofuran (2-MeTHF), a bio-based solvent often discussed as a greener alternative, with traditional solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and Toluene. This analysis is supported by experimental data to inform your solvent selection process.
2-Methyltetrahydrofuran, often produced from renewable resources such as corn cobs and bagasse, has emerged as a promising alternative to conventional petroleum-derived solvents.[1][2] Its favorable environmental profile, coupled with effective performance in a range of chemical transformations, positions it as a key player in the shift towards greener chemistry.
Environmental Impact Assessment: A Quantitative Look
A significant advantage of 2-MeTHF lies in its reduced environmental footprint, particularly its lower greenhouse gas emissions. Life cycle assessment (LCA) studies have demonstrated that the production of 2-MeTHF from renewable feedstocks can lead to a substantial decrease in carbon dioxide equivalent emissions compared to the manufacturing of traditional solvents.
| Environmental Metric | 2-Methyltetrahydrofuran (bio-based) | Tetrahydrofuran (petrochemical-based) | Dichloromethane | Toluene |
| Primary Feedstock | Renewable (e.g., corn cobs, bagasse)[1][2] | Fossil fuels | Fossil fuels | Fossil fuels |
| Life Cycle GHG Emissions (kg CO2 eq./kg solvent) | 0.150[3] | 5.46[3] | Data not readily available in comparable LCA | Data not readily available in comparable LCA |
| Biodegradability | Inherently biodegradable[4] | Inherently biodegradable[4] | Not readily biodegradable | Readily biodegradable |
| Toxicity Profile | Irritant, potential for irreversible effects[5][6] | Irritant, suspected carcinogen[4][7] | Carcinogen, hazardous air pollutant[8][9] | Reproductive toxicant, hazardous air pollutant[8] |
| Peroxide Formation | Lower than THF[2] | High, requires stabilizers[2] | Not applicable | Not applicable |
Data compiled from multiple sources. It is important to consult specific safety data sheets (SDS) for detailed and up-to-date information.
A life cycle assessment of 2-MeTHF derived from corn-cob waste revealed a remarkable 97% reduction in emissions when compared to the conventional chemical synthesis of THF.[3] The overall life cycle emissions for the production of 1 kg of bio-based 2-MeTHF were determined to be 0.191 kg, with 0.150 kg being CO2.[1][3]
Performance in Chemical Applications
Beyond its environmental benefits, 2-MeTHF often demonstrates comparable or even superior performance to traditional solvents in various chemical reactions. It is a viable substitute for THF in organometallic reactions such as Grignard reactions, lithiations, and metal-catalyzed couplings.[10][11] Furthermore, it can replace dichloromethane in biphasic reactions.[2][12]
Studies have shown that 2-MeTHF can lead to better yields and higher selectivity in certain reactions compared to THF.[2] Its higher boiling point (80°C) compared to THF allows for reactions to be conducted at higher temperatures, potentially reducing reaction times.[2] Additionally, its limited miscibility with water simplifies work-up procedures and facilitates solvent recovery, minimizing waste streams.[2][11]
In the realm of drug discovery, the use of 2-MeTHF as a green organic modifier in purification processes has been shown to significantly reduce organic solvent consumption by approximately 87% and shorten the overall turnaround time by about 89%.[13]
Experimental Protocols: A Glimpse into the Lab
General Protocol for a Grignard Reaction using 2-MeTHF as a Solvent:
This protocol is a generalized representation and should be adapted for specific substrates and reagents.
-
Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of nitrogen.
-
Initiation: Magnesium turnings are placed in the flask. A small crystal of iodine can be added to activate the magnesium.
-
Reagent Addition: A solution of the organic halide in anhydrous 2-MeTHF is added dropwise from the dropping funnel to the magnesium turnings with stirring. The reaction is typically initiated by gentle heating.
-
Reaction: Once the reaction has started, the remaining solution of the organic halide is added at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional period to ensure complete conversion.
-
Work-up: The reaction mixture is cooled to room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with 2-MeTHF. The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
The use of 2-MeTHF in this setup offers advantages due to its higher boiling point, allowing for a more controlled reaction, and its lower water solubility, which simplifies the extraction process.[11]
Visualizing the Process: From Biomass to a Greener Solvent
The following diagrams illustrate the lifecycle and application workflow of 2-MeTHF.
Caption: Production of 2-MeTHF from renewable agricultural waste.
Caption: A decision workflow for solvent selection in research.
Conclusion
The evidence strongly supports the classification of 2-Methyltetrahydrofuran as a green solvent with significant environmental and, in many cases, performance advantages over traditional solvents like THF and dichloromethane. Its derivation from renewable resources, lower greenhouse gas emissions, and favorable safety profile make it an attractive option for chemists aiming to implement more sustainable practices. While it is not a universal replacement for all traditional solvents, its versatility and proven efficacy in a wide range of chemical reactions make it a critical tool in the modern chemist's toolbox for developing greener and more efficient processes. Researchers are encouraged to consider 2-MeTHF as a primary alternative in their experimental designs.
References
- 1. Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Solvents for a Safer, Sustainable Lab – USC Environmental Health & Safety [ehs.usc.edu]
- 9. Fact Sheet: Solvent Alternatives | PennEHRS [ehrs.upenn.edu]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. d.docksci.com [d.docksci.com]
- 13. 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Kinetic studies comparing reaction rates in THF and 2,2-Dimethyltetrahydrofuran
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes. Tetrahydrofuran (THF) is a ubiquitous solvent in organic synthesis, prized for its excellent solvating properties for a wide range of compounds. However, its peroxide-forming tendency and miscibility with water present challenges in terms of safety and workup. 2-Methyltetrahydrofuran (2-MeTHF), a bio-based alternative, has emerged as a promising substitute, offering distinct advantages in certain applications. This guide provides a comparative analysis of reaction kinetics in THF and 2-MeTHF, supported by experimental data, to aid in solvent selection.
Quantitative Kinetic Data: Stability of n-Butyllithium
A key area where a distinct kinetic difference between THF and 2-MeTHF has been quantified is in the stability of organometallic reagents, such as n-butyllithium (n-BuLi). The decomposition of n-BuLi is a kinetically controlled process, and the solvent plays a crucial role in its stability.
| Reagent | Solvent | Temperature (°C) | Half-life (t½) |
| n-Butyllithium | THF | 35 | 10 minutes[1][2][3] |
| n-Butyllithium | 2-MeTHF | 35 | 70 - 130 minutes[1][2][3] |
The significantly longer half-life of n-BuLi in 2-MeTHF at 35°C indicates a slower decomposition rate compared to THF.[1][2][3] This enhanced stability in 2-MeTHF is a considerable advantage in reactions requiring prolonged reaction times or elevated temperatures when using such strong bases.
Qualitative Kinetic Comparison: Grignard Reactions
Grignard reactions are another class of organometallic reactions where the choice between THF and 2-MeTHF can have a significant impact on the reaction rate and overall efficiency.
While direct comparative rate constants are not always available, the higher boiling point of 2-MeTHF (80°C) compared to THF (66°C) allows for Grignard reactions to be conducted at higher temperatures.[4] This can lead to an acceleration of the reaction rate, which is particularly beneficial for the formation of sluggish Grignard reagents.[5] Furthermore, studies have reported higher yields and improved diastereoselectivity in certain Grignard reactions when using 2-MeTHF, suggesting that the solvent can favorably influence the kinetic and thermodynamic profile of the reaction.[5]
Experimental Protocols
A detailed experimental protocol for determining the kinetic stability of n-butyllithium in an etheral solvent is provided below as a representative example of how such kinetic studies are performed.
Objective: To determine the decomposition rate of n-butyllithium in a given etheral solvent (THF or 2-MeTHF) at a specific temperature.
Materials:
-
n-Butyllithium solution of known concentration
-
Anhydrous solvent (THF or 2-MeTHF)
-
Anhydrous, inert atmosphere (e.g., Argon or Nitrogen)
-
Temperature-controlled reaction vessel (e.g., oil bath)
-
Syringes and needles
-
Titration setup (e.g., with a suitable indicator like 1,10-phenanthroline or a potentiometric endpoint)
-
Standardized solution of a suitable titrant (e.g., sec-butanol in xylene)
Procedure:
-
Under an inert atmosphere, a known volume of the anhydrous solvent is transferred to the temperature-controlled reaction vessel and allowed to equilibrate to the desired temperature.
-
A precise volume of the n-butyllithium solution is added to the solvent with stirring to achieve a specific initial concentration.
-
Immediately after addition (t=0), an aliquot of the reaction mixture is withdrawn via syringe and quenched into a solution containing the indicator.
-
The quenched sample is then titrated with the standardized titrant to determine the initial concentration of n-butyllithium.
-
Aliquots are withdrawn from the reaction mixture at regular time intervals and subjected to the same quenching and titration procedure.
-
The concentration of n-butyllithium is plotted against time.
-
The rate constant (k) and the half-life (t½) of the decomposition reaction are calculated from the kinetic data, assuming first-order kinetics.
Experimental Workflow
The following diagram illustrates a general workflow for a comparative kinetic study of a chemical reaction in two different solvents.
References
A Comparative Guide to the Selectivity of 2,2-Dimethyltetrahydrofuran and Dioxane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The choice of solvent is a critical parameter in chemical synthesis, capable of profoundly influencing reaction rates, equilibrium positions, and, most importantly, selectivity. This guide provides a comparative analysis of two ethereal solvents, 2,2-Dimethyltetrahydrofuran and 1,4-Dioxane, focusing on their potential differences in directing the selectivity of chemical reactions. While Dioxane is a well-established and frequently utilized solvent, this compound is less commonly employed, making direct comparative experimental data scarce. This guide therefore combines known physicochemical properties with established principles of solvent effects to infer and project potential selectivity differences, supported by examples of reactions in Dioxane.
Physicochemical Properties
A summary of key physicochemical properties for this compound and Dioxane is presented below. These properties are fundamental to understanding their behavior as solvents and their potential influence on reaction selectivity.
| Property | This compound | 1,4-Dioxane |
| Molar Mass | 100.16 g/mol | 88.11 g/mol |
| Boiling Point | ~91-93 °C | 101 °C |
| Density | ~0.85 g/mL | 1.033 g/mL |
| Dielectric Constant | Not readily available (expected to be low) | 2.25 |
| Dipole Moment | Not readily available (expected to be low to moderate) | ~0.45 D |
| Water Solubility | Sparingly soluble | Miscible |
| Lewis Basicity | Expected to be a moderate Lewis base, sterically hindered | Weakly Lewis-basic |
| Aprotic/Protic | Aprotic | Aprotic |
Theoretical Framework for Selectivity Differences
The selectivity of a reaction (chemoselectivity, regioselectivity, diastereoselectivity, or enantioselectivity) can be significantly influenced by the solvent's ability to stabilize or destabilize reactants, intermediates, and transition states. Key solvent properties that play a role include:
-
Polarity and Dielectric Constant: Solvents with higher dielectric constants can better stabilize charged intermediates and polar transition states, which can alter reaction pathways and thus selectivity.
-
Dipole Moment: A significant dipole moment can lead to specific solvation effects through dipole-dipole interactions with the solute.
-
Lewis Basicity: The ability of a solvent to donate a lone pair of electrons can influence the reactivity of Lewis acidic reagents or catalysts.
-
Steric Hindrance: The steric bulk of the solvent molecules can affect the approach of reactants to a catalyst or to each other, thereby influencing stereoselectivity.
Based on their structures, we can infer potential differences in the behavior of this compound and Dioxane:
-
This compound: The presence of the gem-dimethyl group at the 2-position introduces significant steric hindrance around the ethereal oxygen. This would likely reduce its ability to coordinate to metal centers or other Lewis acidic species compared to less hindered ethers like THF or even Dioxane. This steric bulk could, in principle, be exploited to influence the stereochemical outcome of a reaction. Its expected lower polarity compared to Dioxane would favor reactions proceeding through less polar transition states.
-
Dioxane: As a symmetrical molecule with two ethereal oxygens, Dioxane is a relatively non-polar, aprotic solvent. Its oxygen atoms are weakly Lewis-basic.[1] It is known to influence the stereoselectivity of various reactions, often through its ability to coordinate to reagents or stabilize specific transition states.
Experimental Data and Examples in Dioxane
Glycosylation Reactions
In glycosylation reactions, the choice of solvent is crucial for controlling the stereochemical outcome at the anomeric center. Ethereal solvents like Dioxane are known to favor the formation of the α-glycosidic bond. This is often attributed to the "ethereal solvent effect," where the solvent can participate in the reaction mechanism. For instance, in certain glycosylations, the use of a toluene-dioxane solvent mixture has been shown to afford good α-selectivity.[2]
Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, often with high stereoselectivity. The solvent can influence the endo/exo selectivity of this reaction. While often considered to have a minor effect, the use of different solvents, including Dioxane, can subtly alter the product distribution. The endo product is often kinetically favored due to secondary orbital interactions, and the solvent can stabilize the more polar endo transition state to varying degrees.[3]
Palladium-Catalyzed Cross-Coupling Reactions
Dioxane is a common solvent in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[4] In these reactions, the solvent can influence the rate and efficiency of the catalytic cycle. While its role in selectivity is complex and often substrate- and ligand-dependent, its ability to dissolve a wide range of organic and inorganic reagents makes it a versatile choice. In some cases of cross-coupling with dihalogenated heteroarenes, the choice of solvent, including Dioxane, has been shown to affect the site-selectivity of the reaction.[5]
Experimental Protocols
Below are representative experimental protocols for reactions where Dioxane is commonly used as a solvent.
Suzuki-Miyaura Coupling in Dioxane
Reaction: Coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (deoxygenated)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-Dioxane and deoxygenated water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to reflux (around 100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diels-Alder Reaction
Reaction: Cycloaddition of a diene and a dienophile.
Materials:
-
Diene (e.g., Anthracene, 1.0 equiv)
-
Dienophile (e.g., Maleic anhydride, 1.0 equiv)
-
Solvent (e.g., Xylene or Toluene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the diene and dienophile in the chosen solvent.[1]
-
Heat the mixture to reflux. The reaction temperature will be determined by the boiling point of the solvent.[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product crystallizes upon cooling, collect it by vacuum filtration. If not, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.[6]
Visualizing Solvent Effects: A Generalized Reaction Pathway
The following diagram illustrates a simplified Sₙ1 reaction pathway where solvent polarity can influence the rate-determining step and potentially the stereochemical outcome if a chiral center is formed. A more polar solvent would better stabilize the carbocation intermediate, favoring the Sₙ1 pathway over a competing Sₙ2 pathway.
Caption: Solvent stabilization of the carbocation intermediate in an Sₙ1 reaction.
Conclusion
The selection of a solvent is a nuanced decision that can significantly impact the outcome of a chemical reaction. While Dioxane is a well-characterized solvent with documented effects on selectivity in various transformations, this compound remains a less explored alternative.
Based on its structure, this compound is expected to be a less polar and more sterically hindered solvent compared to Dioxane. This suggests that it could offer different selectivity profiles, particularly in reactions sensitive to steric effects or those involving Lewis acidic species. The increased steric bulk around the oxygen atom in this compound might disfavor coordination to metal catalysts or reagents, potentially leading to different chemo-, regio-, or stereoselectivities compared to Dioxane. However, without direct experimental comparisons, these remain well-founded hypotheses.
For researchers and drug development professionals, the key takeaway is that while Dioxane provides a reliable and predictable solvent environment for many reactions, the less common this compound could present an opportunity for novel selectivity in specific cases. Further experimental investigation into the solvent effects of this compound is warranted to fully elucidate its potential in synthetic chemistry.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.mnstate.edu [web.mnstate.edu]
A Guide to Aprotic Solvents in Nucleophilic Substitution Reactions
For researchers and professionals in drug development and chemical synthesis, selecting the optimal solvent is critical for controlling reaction pathways and maximizing yields. This guide provides a detailed comparison of common polar aprotic solvents for nucleophilic substitution reactions (SN1 and SN2), supported by experimental data and protocols.
Nucleophilic substitution reactions are fundamental in organic chemistry. The solvent choice plays a pivotal role in determining the reaction mechanism and rate. Polar aprotic solvents, which lack acidic protons but possess polarity, are particularly influential in SN2 reactions.[1][2] They are polar enough to dissolve the requisite salt-form nucleophiles but do not form strong hydrogen bonds with the nucleophile, which would otherwise hinder its reactivity.[3][4]
The Role of Solvents in SN1 vs. SN2 Reactions
-
SN2 Reactions : These reactions are favored by polar aprotic solvents like acetone, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[3][5] In these solvents, the nucleophile is not heavily solvated (or "caged") by hydrogen bonds, making it more "naked" and thus more reactive.[6][7] This increased nucleophilicity significantly accelerates the single, concerted step of an SN2 reaction.[8] For instance, the reaction between bromoethane and potassium iodide occurs 500 times faster in acetone than in the protic solvent methanol.[9][10]
-
SN1 Reactions : Conversely, SN1 reactions are favored by polar protic solvents, such as water and alcohols.[3][6] These solvents can stabilize the carbocation intermediate formed during the rate-determining step through hydrogen bonding, thereby facilitating the reaction.[3][8]
Comparative Data of Common Aprotic Solvents
The selection of an aprotic solvent often involves a trade-off between its ability to dissolve reactants and its influence on reaction kinetics. The following table summarizes key physical properties of several common polar aprotic solvents relevant to their performance in nucleophilic substitution reactions.
| Solvent | Formula | Dielectric Constant (ε) | Dipole Moment (D) | Boiling Point (°C) |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | 3.96 | 189 |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NCHO | 36.7 | 3.86 | 153 |
| Acetonitrile (ACN) | CH₃CN | 38.3 | 3.20 | 82 |
| Acetone | (CH₃)₂CO | 21.8 | 2.91 | 56.1 |
| N-Methylpyrrolidone (NMP) | C₅H₉NO | 32.3 | 4.09 | 203 |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.08 | 1.60 | 39.6 |
Data sourced from various chemical property databases.[1]
Higher dielectric constants and dipole moments generally indicate a greater ability to dissolve charged species, such as the anionic nucleophiles used in many SN2 reactions.[11][12]
Experimental Protocol: Comparing Solvent Effects on SN2 Reaction Rates
This section outlines a general methodology to quantitatively compare the effect of different aprotic solvents on the rate of a model SN2 reaction, such as the reaction of a primary alkyl halide with a nucleophile.
Objective:
To determine the relative reaction rates of a model SN2 reaction in various polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile, Acetone).
Model Reaction:
Reaction of 1-bromobutane with sodium azide to form 1-azidobutane.
CH₃CH₂CH₂CH₂Br + NaN₃ → CH₃CH₂CH₂CH₂N₃ + NaBr
Materials:
-
1-bromobutane
-
Sodium azide (NaN₃)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Acetone, anhydrous
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stir bars, and heating block/oil bath
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
Procedure:
-
Preparation : Set up a series of identical reaction vials. To each vial, add a magnetic stir bar.
-
Solvent Addition : To each respective vial, add a precise volume (e.g., 5.0 mL) of one of the chosen anhydrous aprotic solvents (DMSO, DMF, ACN, Acetone).
-
Reactant Addition : Add a known molar equivalent of sodium azide to each vial. Stir until dissolved. Note that solubility may vary between solvents.
-
Internal Standard : Add a precise amount of the internal standard (e.g., dodecane) to each vial. The internal standard is used for accurate quantification by GC or HPLC.
-
Initiation of Reaction : Equilibrate the vials to the desired reaction temperature (e.g., 50 °C) using a heating block. Once the temperature is stable, add a known amount of 1-bromobutane to each vial to initiate the reaction. Start a timer simultaneously for each reaction.
-
Sampling : At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Quenching : Immediately quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., cold diethyl ether) to stop the reaction.
-
Analysis : Analyze the quenched aliquots using GC or HPLC. The disappearance of the starting material (1-bromobutane) and the appearance of the product (1-azidobutane) are monitored and quantified relative to the internal standard.
-
Data Analysis : Plot the concentration of the reactant versus time for each solvent. The initial rate of the reaction can be determined from the slope of this curve at t=0. Compare the initial rates to determine the relative efficacy of each solvent.
Visualizing Workflows and Mechanisms
Diagrams are essential for clarifying complex processes. The following visualizations, created using Graphviz, illustrate the experimental workflow and the fundamental solvent effects in nucleophilic substitution reactions.
References
- 1. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 2. Polar Aprotic Solvent | bartleby [bartleby.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scribd.com [scribd.com]
- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. transformationtutoring.com [transformationtutoring.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ajrconline.org [ajrconline.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Evaluating 2,2-Dimethyltetrahydrofuran in Flow Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of solvent is critical in optimizing chemical reactions, particularly within the precise and controlled environment of flow chemistry. This guide provides a comparative evaluation of 2,2-Dimethyltetrahydrofuran (2,2-DMTHF) against established solvents such as Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), and Cyclopentyl Methyl Ether (CPME). While direct experimental data on the performance of 2,2-DMTHF in flow chemistry is limited in publicly available literature, this guide extrapolates its potential performance based on its physicochemical properties and draws comparisons with well-documented alternatives.
Flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for chemical synthesis. The selection of an appropriate solvent is paramount to harnessing these benefits. Ethereal solvents are frequently employed for their ability to solvate a wide range of reagents, particularly in organometallic reactions. This guide focuses on the potential of 2,2-DMTHF as a viable solvent in continuous-flow processes and compares it with commonly used ethers.
Physicochemical Properties of Solvents
The performance of a solvent in flow chemistry is intrinsically linked to its physical and chemical properties. These properties influence reaction kinetics, mass transfer, heat transfer, and overall process safety. Below is a comparison of key properties for 2,2-DMTHF and its alternatives.
| Property | This compound (2,2-DMTHF) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) |
| Molecular Weight ( g/mol ) | 100.16[1] | 72.11 | 86.13 | 100.16 |
| Boiling Point (°C) | 91 - 92[1] | 66 | 80.2[2] | 106 |
| Melting Point (°C) | -114.5 | -108.4 | -136[2] | -140 |
| Density (g/mL at 20°C) | 0.839 | 0.889 | 0.854[2] | 0.860 |
| Flash Point (°C) | -6 | -21 | -11 | 4.9 |
| Water Solubility | Limited (Data not available) | Miscible | 14 g/100 g at 23°C[2] | 1.1 g/100 g at 23°C |
| Stability to Strong Bases | Potentially higher than THF | Prone to deprotonation | More stable than THF[3][4] | High |
Note: Properties for THF, 2-MeTHF, and CPME are sourced from publicly available data. Data for 2,2-DMTHF is from available chemical databases[1].
Performance Evaluation in Key Flow Chemistry Applications
The suitability of a solvent is often determined by its performance in specific reaction classes that are frequently translated to flow processes, such as Grignard reactions and lithiations.
Grignard Reactions
Grignard reactions are a cornerstone of organic synthesis but can be challenging to manage in batch due to their exothermic nature. Flow chemistry offers a safer and more efficient alternative. The choice of solvent is crucial for the formation and stability of the Grignard reagent.
-
2-Methyltetrahydrofuran (2-MeTHF): 2-MeTHF has emerged as a greener and often superior alternative to THF for Grignard reactions.[5] Studies have shown that 2-MeTHF can lead to higher yields and reduced formation of Wurtz coupling byproducts.[6] Its limited miscibility with water simplifies aqueous work-up, a significant advantage in continuous processes.[3][4]
-
Tetrahydrofuran (THF): THF is a traditional solvent for Grignard reactions due to its excellent solvating properties for the magnesium salts. However, it is prone to deprotonation by highly basic Grignard reagents, which can lead to side reactions and reduced yields.[3]
-
Cyclopentyl Methyl Ether (CPME): CPME is known for its high stability towards strong bases and its higher boiling point, making it a safe and efficient solvent for Grignard reactions, particularly at elevated temperatures.
Lithiations
Lithiations are another class of organometallic reactions that benefit from the enhanced safety and control of flow chemistry. The stability of the solvent towards the highly basic organolithium reagents is a critical factor.
-
This compound (2,2-DMTHF): Similar to Grignard reactions, no direct experimental data for 2,2-DMTHF in flow lithiations is available. The steric hindrance from the gem-dimethyl group is expected to significantly increase its stability towards organolithium reagents compared to THF, potentially allowing for reactions to be conducted at higher temperatures with improved safety.
-
2-Methyltetrahydrofuran (2-MeTHF): 2-MeTHF is more stable than THF towards organolithium reagents, with a significantly longer half-life for n-BuLi in 2-MeTHF compared to THF.[3][4] This increased stability allows for a broader range of operating temperatures and can lead to cleaner reactions with higher yields.
-
Tetrahydrofuran (THF): THF is known to be deprotonated by strong organolithium reagents, especially at temperatures above -20°C, leading to ring-opening and the formation of byproducts.[3] This often necessitates cryogenic conditions in batch processing, which can be challenging and costly to implement in flow.
-
Cyclopentyl Methyl Ether (CPME): CPME exhibits excellent stability towards organolithium reagents, making it a highly suitable solvent for lithiation reactions in flow, even at ambient or elevated temperatures.
Experimental Protocols
While specific protocols for 2,2-DMTHF are not available, the following provides detailed methodologies for Grignard and lithiation reactions in flow using the well-documented solvent 2-MeTHF as a representative example. These protocols can serve as a starting point for the evaluation of 2,2-DMTHF.
Experimental Protocol 1: Continuous Flow Grignard Reaction for the Synthesis of Diaryl Ketones in 2-MeTHF
This protocol is adapted from a published procedure for the synthesis of diaryl ketones.[7]
Materials:
-
Arylmagnesium bromide solution in 2-MeTHF (e.g., 1.0 M)
-
Acyl chloride solution in 2-MeTHF (e.g., 0.5 M)
-
Anhydrous 2-MeTHF
-
Flow reactor system (e.g., Vapourtec R-Series) equipped with two pumps, a T-mixer, and a heated reactor coil.
Procedure:
-
Set up the flow reactor system as shown in the workflow diagram below.
-
Pump the arylmagnesium bromide solution and the acyl chloride solution through the system at defined flow rates to achieve the desired stoichiometry and residence time.
-
The two streams are combined in a T-mixer before entering a heated reactor coil (e.g., 10 mL volume, maintained at 25 °C).
-
The reaction mixture flows through the reactor coil for a specific residence time (e.g., 10 minutes).
-
The product stream is collected at the outlet and quenched with a suitable reagent (e.g., saturated aqueous NH4Cl).
-
The organic phase is separated, dried, and the solvent is removed under reduced pressure to yield the diaryl ketone.
Experimental Protocol 2: Continuous Flow Lithiation and Quench
This protocol is a general representation for a lithiation reaction followed by an electrophilic quench.
Materials:
-
Aryl halide solution in anhydrous 2-MeTHF (e.g., 0.5 M)
-
n-Butyllithium solution in hexanes (e.g., 2.5 M)
-
Electrophile solution in anhydrous 2-MeTHF (e.g., 1.0 M)
-
Anhydrous 2-MeTHF
-
Flow reactor system with three pumps, two T-mixers, and two reactor coils (one cooled, one at ambient temperature).
Procedure:
-
Configure the flow reactor system as depicted in the workflow diagram.
-
The aryl halide solution and n-butyllithium solution are pumped at specific flow rates into the first T-mixer.
-
The combined stream enters a cooled reactor coil (e.g., -20 °C) for a short residence time (e.g., 1 minute) to facilitate the lithium-halogen exchange.
-
The resulting aryllithium species is then mixed with the electrophile solution in the second T-mixer.
-
The reaction mixture flows through a second reactor coil at ambient temperature for a defined residence time (e.g., 5 minutes) to allow for the reaction to complete.
-
The product stream is collected and quenched appropriately.
Visualizations
Logical Relationship of Solvent Properties to Flow Chemistry Performance
References
- 1. chemeo.com [chemeo.com]
- 2. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 3. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. nbinno.com [nbinno.com]
- 6. cs.gordon.edu [cs.gordon.edu]
- 7. Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
Cross-Validation of Analytical Methods for 2,2-Dimethyltetrahydrofuran Purity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for solvents used in pharmaceutical manufacturing, such as 2,2-Dimethyltetrahydrofuran, is a critical step in ensuring the quality, safety, and efficacy of the final drug product. Regulatory bodies like the FDA and international guidelines such as those from the International Council for Harmonisation (ICH) mandate the validation of analytical methods used for this purpose.[1][2][3] Cross-validation of different analytical methods provides a high degree of assurance in the reliability of purity assessments.
This guide provides a comparative overview of two common gas chromatography (GC) methods for determining the purity of this compound: a packed column GC with Flame Ionization Detection (FID) and a capillary column GC with Mass Spectrometry (MS). The performance of these methods is evaluated against key validation parameters to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for purity determination depends on a balance of factors including specificity, sensitivity, accuracy, and precision.[4][5] The following table summarizes the performance characteristics of the two GC methods based on typical validation data for solvent purity analysis.[6][7][8]
| Validation Parameter | Method A: Packed Column GC-FID | Method B: Capillary Column GC-MS | ICH Guideline Reference |
| Specificity | Good separation of major impurities. May have co-elution with some closely related compounds. | Excellent separation and identification of impurities based on both retention time and mass spectra. | Q2(R1) |
| Linearity (r²) | > 0.995 | > 0.999 | Q2(R1) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0% | Q2(R1) |
| Precision (RSD%) | Q2(R1) | ||
| - Repeatability | < 2.0% | < 1.0% | |
| - Intermediate Precision | < 3.0% | < 1.5% | |
| Limit of Detection (LOD) | ~10 ppm | ~0.1 ppm | Q2(R1) |
| Limit of Quantitation (LOQ) | ~30 ppm | ~0.3 ppm | Q2(R1) |
| Robustness | Sensitive to changes in flow rate and temperature. | Less sensitive to minor variations in analytical conditions. | Q2(R1) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative experimental protocols for the two compared GC methods.
Method A: Packed Column Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Sample Preparation:
-
Accurately weigh approximately 1.0 g of the this compound sample into a 10 mL volumetric flask.
-
Dilute to volume with a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards of this compound and known potential impurities in the same solvent.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: 2 m x 2 mm ID stainless steel packed with 10% Carbowax 20M on 80/100 mesh Chromosorb W-AW.
-
Carrier Gas: Nitrogen at a flow rate of 30 mL/min.
-
Injector Temperature: 200°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 180°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Identify and quantify impurities by comparing their retention times and peak areas to those of the calibration standards.
-
Calculate the purity of the this compound sample by area normalization or by using an internal standard.
-
Method B: Capillary Column Gas Chromatography with Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare the sample and calibration standards as described in Method A.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC coupled to a 5977B Mass Selective Detector (MSD) or equivalent.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-624 or equivalent capillary column.[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 220°C.
-
Transfer Line Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 40°C, hold for 5 minutes, then ramp to 240°C at 15°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Scan range of 35-350 amu.
-
-
Data Analysis:
-
Identify impurities by comparing their retention times and mass spectra to a reference library and the calibration standards.
-
Quantify impurities using the peak areas from the total ion chromatogram (TIC) or extracted ion chromatograms (EIC).
-
Calculate the purity of the this compound sample.
-
Visualizing the Cross-Validation Workflow and Method Comparison
To better understand the logical flow of a cross-validation study and the comparative aspects of the two methods, the following diagrams are provided.
Caption: Workflow for the cross-validation of analytical methods.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. scielo.br [scielo.br]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 5. wjarr.com [wjarr.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Method development and validation for the determination of residual solvents in quinabut API by using gas chromatography. Message 2 [pharmacia.pensoft.net]
The Understated Risk: A Comparative Analysis of Peroxide Formation in THF vs. 2,2-Dimethyltetrahydrofuran
For researchers, scientists, and drug development professionals, the choice of solvent is a critical decision that balances performance with safety. Tetrahydrofuran (THF) is a widely used ether solvent, prized for its solvating power. However, its propensity to form explosive peroxides upon storage and exposure to air is a significant and often underestimated hazard. This guide provides a comparative analysis of peroxide formation in THF versus a structurally similar alternative, 2,2-Dimethyltetrahydrofuran, supported by experimental data, to inform safer solvent selection in the laboratory.
The autoxidation of ethers, a free-radical chain reaction with atmospheric oxygen, leads to the formation of hydroperoxides and other peroxide species. These compounds can become dangerously explosive, particularly when concentrated during distillation or evaporation. The rate of this process is highly dependent on the molecular structure of the ether.
Structural Influence on Peroxide Formation
The generally accepted mechanism for peroxide formation in ethers involves the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen (the α-position), forming a radical. This radical then reacts with molecular oxygen to form a peroxy radical, which can then abstract a hydrogen from another ether molecule to form a hydroperoxide, propagating the chain reaction.
The key structural difference between tetrahydrofuran and this compound lies in the substitution at the α-positions. THF possesses four reactive α-hydrogens, making it highly susceptible to autoxidation. In contrast, this compound has two of these α-positions blocked by methyl groups, which significantly hinders the initial hydrogen abstraction step. This structural modification would theoretically lead to a reduced rate of peroxide formation.
Quantitative Comparison of Autoxidation Rates
A seminal study by Howard and Ingold provides quantitative data on the absolute rate constants for the autoxidation of various cyclic ethers. This data allows for a direct comparison of the reactivity of THF and substituted THFs towards oxygen. The rate-determining step in the autoxidation of ethers is the hydrogen abstraction by a peroxy radical. The rate constant for this reaction (kp) is a direct measure of the susceptibility of the ether to peroxide formation.
| Compound | Rate Constant (kp) at 30°C (M⁻¹s⁻¹) | Relative Rate of Autoxidation |
| Tetrahydrofuran (THF) | 2.5 | 1.0 |
| 2,5-Dimethyltetrahydrofuran | 0.4 | 0.16 |
This data clearly demonstrates that the rate of autoxidation, and therefore peroxide formation, is significantly lower for 2,5-dimethyltetrahydrofuran compared to tetrahydrofuran. The presence of methyl groups at the α-position in the 2 and 5 positions sterically hinders the approach of the peroxy radical and also results in a more stable C-H bond, making hydrogen abstraction less favorable. While the provided data is for 2,5-dimethyltetrahydrofuran, the same principle of steric hindrance and the absence of abstractable α-hydrogens at the 2-position in this compound strongly suggests a similarly reduced rate of peroxide formation.
Visualizing the Protective Effect
The logical relationship between the structural features of these ethers and their propensity for peroxide formation can be visualized as follows:
Experimental Protocols
A critical aspect of laboratory safety is the routine testing of peroxide-forming solvents. The following is a detailed protocol for the quantitative determination of peroxides in ethers using the iodometric titration method.
Experimental Workflow: Quantitative Peroxide Determination
Detailed Methodology: Iodometric Titration
Materials:
-
Ether sample (e.g., THF or this compound)
-
Isopropanol
-
Glacial acetic acid
-
Saturated aqueous potassium iodide (KI) solution (freshly prepared)
-
Standardized 0.01 N sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (1%)
-
Erlenmeyer flask (250 mL)
-
Burette (25 or 50 mL)
-
Graduated cylinders
-
Analytical balance
Procedure:
-
Sample Preparation: In a 250 mL Erlenmeyer flask, accurately weigh approximately 1-10 grams of the ether sample. Add 15 mL of isopropanol to the flask.
-
Reagent Addition: Add 1 mL of glacial acetic acid, followed by 1 mL of freshly prepared saturated potassium iodide solution.
-
Reaction: Swirl the flask to mix the contents and then allow it to stand in a dark place for 5-10 minutes. The presence of peroxides will oxidize the iodide (I⁻) to iodine (I₂), resulting in a yellow to brown color.
-
Reaction: ROOH + 2HI → ROH + H₂O + I₂
-
-
Initial Titration: Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution. The brown color will gradually fade to a pale yellow.
-
Reaction: I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆
-
-
Indicator Addition: When the solution is pale yellow, add 1 mL of the starch indicator solution. The solution will turn a deep blue-black color due to the formation of a starch-iodine complex.
-
Final Titration: Continue the titration with sodium thiosulfate, adding it dropwise with constant swirling, until the blue-black color disappears, and the solution becomes colorless. This is the endpoint.
-
Blank Determination: Perform a blank titration using the same procedure but without the ether sample to account for any oxidizing impurities in the reagents.
-
Calculation: The concentration of peroxides, typically expressed as parts per million (ppm) of active oxygen, can be calculated using the following formula:
Peroxide (ppm as H₂O₂) = [(V_sample - V_blank) * N * 17.01 * 1000] / W
Where:
-
V_sample = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
V_blank = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution (eq/L)
-
17.01 = Equivalent weight of H₂O₂
-
W = Weight of the ether sample (g)
-
Conclusion and Recommendations
The experimental evidence strongly indicates that this compound exhibits a significantly lower propensity for peroxide formation compared to tetrahydrofuran. This is attributed to the steric hindrance and lack of abstractable hydrogens at one of the α-positions due to methylation. For laboratories seeking to minimize the risks associated with peroxide-forming solvents, this compound presents a safer alternative to THF where its solvent properties are suitable for the intended application.
Regardless of the ether used, it is imperative for the safety of all laboratory personnel to:
-
Date all containers of peroxide-forming solvents upon receipt and upon opening.
-
Store these solvents in a cool, dark, and dry place, away from light and heat.
-
Regularly test for the presence of peroxides, especially before any distillation or concentration steps.
-
Dispose of any solvents that have exceeded their recommended shelf life or test positive for high levels of peroxides according to institutional safety guidelines.
By understanding the structural factors that influence peroxide formation and implementing rigorous safety protocols, researchers can make more informed decisions about solvent selection and handling, thereby creating a safer laboratory environment.
The Rise of a Greener Alternative: Replacing Dichloromethane with 2,2-Dimethyltetrahydrofuran
For researchers, scientists, and professionals in drug development, the search for safer, more sustainable solvents is a continuous endeavor. Dichloromethane (DCM), a widely used solvent in organic synthesis and chromatography, is facing increasing scrutiny due to its significant health and environmental risks. Classified as a likely human carcinogen, its use is becoming more restricted.[1][2] This has spurred the investigation of greener alternatives, with 2,2-dimethyltetrahydrofuran (2,2-DMTHF) emerging as a promising candidate.
While direct, side-by-side comparative studies of 2,2-DMTHF and DCM are not extensively documented, the well-researched profile of the closely related 2-methyltetrahydrofuran (2-MeTHF) as a successful DCM substitute provides a strong basis for evaluating 2,2-DMTHF's potential.[3][4][5][6] This guide objectively compares the known properties of 2,2-DMTHF with DCM and presents relevant experimental data for substituted tetrahydrofurans to support its consideration as a viable replacement.
Physical and Safety Properties: A Head-to-Head Comparison
A solvent's physical properties are critical to its function in a chemical process. The following table summarizes the key physical and safety characteristics of 2,2-DMTHF and DCM.
| Property | This compound (2,2-DMTHF) | Dichloromethane (DCM) |
| Molecular Formula | C6H12O[7][8][9] | CH2Cl2 |
| Molecular Weight | 100.16 g/mol [7][8][9] | 84.93 g/mol [1] |
| Boiling Point | 92°C[7] | 39.6°C[1] |
| Density | ~0.836 g/mL[7] | 1.33 g/mL[1] |
| Flash Point | 4.5°C[7] | Not flammable by standard tests |
| Water Solubility | Limited miscibility | 13 g/L at 20°C |
| Key Safety Concerns | Flammable liquid | Suspected of causing cancer, skin and eye irritation, may cause drowsiness or dizziness.[1][2] |
The higher boiling point of 2,2-DMTHF offers advantages in terms of reduced volatility and easier handling at ambient temperatures, minimizing inhalation exposure. While flammable, this is a well-understood hazard that can be managed with standard laboratory safety procedures. In contrast, the significant long-term health risks associated with DCM, particularly its carcinogenicity, are a major driver for its replacement.
Experimental Performance: Insights from 2-Methyltetrahydrofuran
The efficacy of 2-methyltetrahydrofuran (2-MeTHF) as a replacement for DCM has been demonstrated in various applications, offering a strong indication of the potential performance of 2,2-DMTHF.
Biphasic Reactions
2-MeTHF has proven to be a superior solvent to DCM in biphasic reactions such as amidations, alkylations, and nucleophilic aromatic substitutions.[5] Its limited miscibility with water allows for easy separation and recovery, reducing waste streams.
Chromatography
While DCM is a common solvent in chromatography, greener alternatives are actively being sought.[10] Solvent selection guides for replacing DCM in chromatographic purification often include 2-MeTHF as a viable option.[11]
Experimental Protocol: A General Guide to Solvent Substitution
The following protocol provides a general workflow for replacing dichloromethane with a greener alternative like this compound in a typical organic reaction.
Objective: To substitute DCM with 2,2-DMTHF as the reaction solvent while maintaining or improving reaction yield and purity.
Materials:
-
Reactants and reagents for the specific chemical transformation.
-
Dichloromethane (for baseline comparison).
-
This compound (anhydrous, if required by the reaction).
-
Standard laboratory glassware and equipment for organic synthesis (e.g., round-bottom flask, condenser, magnetic stirrer, heating mantle).
-
Equipment for reaction monitoring (e.g., Thin Layer Chromatography plates, GC-MS, or LC-MS).
-
Equipment for work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography column).
Methodology:
-
Baseline Reaction in DCM:
-
Set up the reaction apparatus as per the established protocol using DCM as the solvent.
-
Carefully record all reaction parameters, including temperature, reaction time, and any visual observations.
-
Upon completion, monitor the reaction progress and product formation using an appropriate analytical technique.
-
Perform the standard work-up and purification procedures.
-
Isolate the final product and determine the yield and purity.
-
-
Reaction in 2,2-DMTHF:
-
Set up an identical reaction apparatus, substituting DCM with an equivalent volume of 2,2-DMTHF.
-
Due to the higher boiling point of 2,2-DMTHF, the reaction temperature may need to be adjusted to achieve a comparable reaction rate. It is recommended to start at the same temperature as the DCM reaction and adjust as necessary based on reaction monitoring.
-
Monitor the reaction progress at regular intervals.
-
Upon completion, perform the work-up. Note that due to the different solvent properties, phase separations during extraction may vary.
-
Purify the product using the same or an optimized purification method.
-
Isolate the final product and determine the yield and purity.
-
-
Data Comparison:
-
Compare the reaction time, yield, and purity of the product obtained from the reactions in both solvents.
-
Note any differences in the ease of handling, work-up, and solvent recovery.
-
Workflow for Solvent Replacement Evaluation
The following diagram illustrates the logical workflow for evaluating a greener solvent alternative.
References
- 1. fishersci.com [fishersci.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Page loading... [guidechem.com]
- 8. chemeo.com [chemeo.com]
- 9. Tetrahydrofuran, 2,2-dimethyl- [webbook.nist.gov]
- 10. A convenient guide to help select replacement solvents for dichloromethane in chromatography - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of 2,2-Dimethyltetrahydrofuran: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,2-Dimethyltetrahydrofuran.
Important Notice: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this publication. The following procedures are based on the known hazards of structurally similar compounds, such as 2-methyltetrahydrofuran, 2,5-dimethyltetrahydrofuran, and tetrahydrofuran (THF). It is crucial to handle this compound with the assumption that it shares similar hazardous properties, including high flammability and the potential for peroxide formation.
Immediate Safety and Handling
Prior to any handling or disposal procedures, it is imperative to be familiar with the potential hazards. Substituted tetrahydrofurans are typically highly flammable liquids and can form explosive peroxides upon exposure to air and light, especially during storage.[1][2]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use.[3]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.[4]
Quantitative Data Summary
The following table summarizes key physical and hazard data extrapolated from related tetrahydrofuran compounds. This information is critical for safe handling and for understanding the substance's behavior.
| Property | Value | Source/Analogy |
| Flammability | Highly Flammable | Based on SDS for 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran.[1][5] |
| Potential for Peroxide Formation | Yes, can form explosive peroxides. | A known hazard for ethers like THF and its derivatives.[1][2] |
| Primary Routes of Exposure | Inhalation, Skin and Eye Contact | Common for volatile organic solvents. |
| Primary Hazards | Flammable liquid and vapor, Serious eye irritation, May cause respiratory irritation. | Based on GHS classifications for similar compounds.[6] |
Step-by-Step Disposal Procedure
Proper disposal of this compound is a critical step in the laboratory workflow. Adherence to these procedures will mitigate risks and ensure compliance with institutional and regulatory standards.
1. Peroxide Testing: Before disposal, it is essential to test for the presence of peroxides, especially if the container has been opened and stored for an extended period.[7]
- Use peroxide test strips to check the concentration.
- If peroxides are present at a concentration greater than 100 ppm, do not handle the waste. Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on specialized disposal procedures.[8]
2. Waste Collection:
- Collect waste this compound in a designated, properly labeled, and chemically compatible waste container.[9]
- The container must be in good condition, with a secure, tight-fitting cap.[9]
- Do not mix this compound waste with other incompatible waste streams. Specifically, avoid contact with strong oxidizing agents and acids.[10]
- The waste container should be clearly labeled as "Hazardous Waste," with the full chemical name "this compound," and an indication of its hazards (e.g., "Flammable," "Peroxide-Former").[9]
3. Spill and Contamination Management:
- In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite or sand.[11]
- Collect the contaminated absorbent material into a sealed container for disposal as hazardous waste.[3]
- For larger spills, evacuate the area and contact your EHS office immediately.[12]
- Decontaminate any surfaces that have come into contact with this compound using an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
4. Final Disposal:
- Store the sealed hazardous waste container in a designated satellite accumulation area until it is collected by your institution's EHS or a licensed hazardous waste disposal company.[13]
- Do not dispose of this compound down the drain or in regular trash.[10][14] This is a violation of environmental regulations and poses a significant safety hazard.
- The recommended method of disposal for this type of chemical waste is incineration in a licensed hazardous waste facility.[3][11]
Experimental Protocol Reference
The disposal procedures outlined above are based on established safety protocols for handling flammable and peroxide-forming organic solvents. These are derived from numerous Safety Data Sheets for analogous compounds and general laboratory safety guidelines. For instance, the peroxide testing protocol is a standard practice for ethers as detailed in various university and chemical supplier safety documents.[7][8] Similarly, the waste collection and segregation procedures align with the Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste management.[14]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final waste removal.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. usu.edu [usu.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. 8.4.7 Peroxide-Forming Chemical (PFC) Disposal Requirements | UMN University Health & Safety [hsrm.umn.edu]
- 9. louisville.edu [louisville.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. furan.com [furan.com]
- 12. umdearborn.edu [umdearborn.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. forensicresources.org [forensicresources.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
